molecular formula C7H6BrN3 B1447255 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine CAS No. 1897500-19-4

6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Cat. No.: B1447255
CAS No.: 1897500-19-4
M. Wt: 212.05 g/mol
InChI Key: XDBFXYMEKIZLGH-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS 1897500-19-4) is a high-value heterocyclic building block in medicinal chemistry and organic synthesis. This compound features a fused pyrazole-pyridine core and is functionally characterized by a bromine atom at the 6-position, which serves as a reactive handle for further derivatization . Its primary research application is as a key synthetic intermediate in the development of kinase inhibitors, including potent inhibitors targeting Tropomyosin Receptor Kinases (TRKs) . The mechanism of action for its derivative compounds involves binding to the kinase domain of TRKs, thereby inhibiting their activation and disrupting downstream signaling pathways that are crucial for cancer cell proliferation and survival . Beyond its role in anticancer agent discovery, this brominated scaffold is highly valued in chemical biology as a fundamental building block for constructing more complex molecules used in biological assays . Its versatility is further demonstrated in synthetic chemistry, where it readily participates in metal-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig animations, allowing researchers to introduce a variety of functional groups at the 6-position . The compound is offered in high purity and is intended for research applications only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

6-bromo-2-methylpyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-11-4-7-6(10-11)2-5(8)3-9-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBFXYMEKIZLGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1897500-19-4
Record name 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
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Foundational & Exploratory

Synthesis of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and well-documented synthetic pathway for the preparation of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The synthesis commences with the commercially available 5-bromo-2-chloropyridine and proceeds through a two-step sequence involving the formation of a key hydrazinylpyridine intermediate, followed by cyclization and regioselective N-methylation. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters that govern the reaction outcomes.

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Core

The pyrazolo[4,3-b]pyridine ring system is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to the purine nucleus allows it to interact with a wide array of biological targets, including kinases, which are pivotal in cellular signaling pathways.[1] The strategic placement of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of the chemical space around the core scaffold. The N-methylation at the 2-position of the pyrazole ring can significantly influence the compound's physicochemical properties, such as solubility and metabolic stability, and modulate its binding affinity to target proteins.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the N-methyl bond and the pyrazole ring. This leads to the key intermediate, 6-bromo-1H-pyrazolo[4,3-b]pyridine, which can be synthesized from a suitably functionalized pyridine precursor. A practical and efficient forward synthesis has been devised based on this analysis, starting from the readily available 5-bromo-2-chloropyridine.

Retrosynthesis Target This compound Intermediate1 6-bromo-1H-pyrazolo[4,3-b]pyridine Target->Intermediate1 N-demethylation Intermediate2 5-bromo-2-hydrazinopyridine Intermediate1->Intermediate2 Pyrazole ring opening StartingMaterial 5-bromo-2-chloropyridine Intermediate2->StartingMaterial C-N bond cleavage

Caption: Retrosynthetic pathway for this compound.

The chosen synthetic strategy prioritizes the use of commercially available starting materials and robust, scalable reactions. The key steps are:

  • Hydrazinolysis: Nucleophilic aromatic substitution of the chloro group in 5-bromo-2-chloropyridine with hydrazine hydrate to furnish 5-bromo-2-hydrazinopyridine.

  • Cyclization and N-Methylation: A one-pot reaction involving the cyclization of the hydrazinylpyridine intermediate with a suitable C1 synthon, followed by in-situ or subsequent N-methylation to yield the final product. A step-wise approach with isolation of the intermediate 6-bromo-1H-pyrazolo[4,3-b]pyridine is also presented for better control and characterization.

Experimental Protocols and Mechanistic Discussion

Step 1: Synthesis of 5-bromo-2-hydrazinopyridine

The initial step involves the conversion of 5-bromo-2-chloropyridine to 5-bromo-2-hydrazinopyridine. This is a classical nucleophilic aromatic substitution reaction where the highly nucleophilic hydrazine displaces the chloride ion from the electron-deficient pyridine ring.

Step1_Workflow Start 5-bromo-2-chloropyridine + Hydrazine hydrate Reaction Reaction in DMF 80-100 °C, 3-6 h Start->Reaction Workup Aqueous workup & Extraction Reaction->Workup Purification Column chromatography Workup->Purification Product 5-bromo-2-hydrazinopyridine Purification->Product

Caption: Workflow for the synthesis of 5-bromo-2-hydrazinopyridine.

Protocol:

  • To a solution of 5-bromo-2-chloropyridine (1.0 eq.) in dimethylformamide (DMF), add hydrazine hydrate (3.0-5.0 eq.).[2]

  • Heat the reaction mixture to 80-100 °C and stir for 3-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-hydrazinopyridine.

Causality of Experimental Choices:

  • Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction.

  • Excess Hydrazine Hydrate: An excess of hydrazine hydrate is used to ensure complete consumption of the starting material and to drive the reaction to completion.[2]

  • Temperature: The elevated temperature provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate.

Step 2: Synthesis of 6-bromo-1H-pyrazolo[4,3-b]pyridine

The cyclization of 5-bromo-2-hydrazinopyridine to form the pyrazole ring requires a one-carbon electrophile. A common and effective method is the use of triethyl orthoformate in the presence of an acid catalyst.

Protocol:

  • A mixture of 5-bromo-2-hydrazinopyridine (1.0 eq.) and triethyl orthoformate (3.0-5.0 eq.) is heated at reflux.

  • A catalytic amount of a strong acid, such as p-toluenesulfonic acid, can be added to accelerate the reaction.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the excess triethyl orthoformate is removed under reduced pressure.

  • The residue is purified by crystallization or column chromatography to yield 6-bromo-1H-pyrazolo[4,3-b]pyridine.[3]

Step 3: N-Methylation of 6-bromo-1H-pyrazolo[4,3-b]pyridine

The final step is the methylation of the pyrazole nitrogen. This reaction can lead to a mixture of N1 and N2 methylated isomers. The regioselectivity is influenced by steric and electronic factors, as well as the reaction conditions.

Step3_Isomers Precursor 6-bromo-1H-pyrazolo[4,3-b]pyridine Methylation Methylating agent (e.g., CH3I) / Base Precursor->Methylation Product_N2 This compound (Target Isomer) Methylation->Product_N2 Product_N1 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine (Isomeric Byproduct) Methylation->Product_N1

Caption: N-methylation of the precursor yields a mixture of N1 and N2 isomers.

Protocol:

  • To a solution of 6-bromo-1H-pyrazolo[4,3-b]pyridine (1.0 eq.) in a suitable solvent (e.g., THF, DMF, or acetone), add a base such as potassium carbonate or sodium hydride (1.1-1.5 eq.).

  • Stir the mixture at room temperature for 30 minutes to form the pyrazolide anion.

  • Add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 eq.), dropwise to the suspension.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Combine the organic layers, dry, and concentrate.

  • Separate the N1 and N2 isomers by column chromatography.

Discussion on Regioselectivity:

The N-alkylation of unsymmetrical pyrazoles often results in a mixture of regioisomers. The ratio of N1 to N2 alkylation is dependent on several factors:

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which can favor alkylation at N1.

  • Electronic Effects: The electron density at each nitrogen atom, influenced by the fused pyridine ring and the bromo substituent, will affect the site of electrophilic attack.

  • Reaction Conditions: The choice of solvent, base, and methylating agent can significantly impact the isomer ratio. Studies on analogous purine systems have shown that less polar solvents can favor methylation at the nitrogen atom corresponding to the N2 position in the pyrazolo[4,3-b]pyridine system.[4] Therefore, employing a solvent like THF or 2-methyltetrahydrofuran could potentially increase the yield of the desired 2-methyl isomer.[4]

Characterization Data

Accurate characterization of the final product and key intermediates is crucial for validating the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals
5-bromo-2-hydrazinopyridineC₅H₆BrN₃188.03Aromatic protons, NH and NH₂ protons.
6-bromo-1H-pyrazolo[4,3-b]pyridineC₆H₄BrN₃198.02Aromatic protons, pyrazole CH proton, and a broad NH proton signal.
This compound C₇H₆BrN₃ 212.05 Aromatic protons, a pyrazole CH proton, and a singlet for the N-methyl group. [5][6][7]

Conclusion

This guide has outlined a reliable and adaptable synthetic route for the preparation of this compound. By carefully selecting starting materials and optimizing reaction conditions, particularly for the critical N-methylation step, researchers can efficiently access this valuable building block for drug discovery programs. The mechanistic insights provided should aid in troubleshooting and further optimization of the described procedures. The successful synthesis and purification of the target compound will ultimately depend on careful execution of the experimental protocols and diligent characterization of the products.

References

  • Bulow, C. (1911). Synthese von Pyrazolo-[3.4-b]-pyridinen. Berichte der deutschen chemischen Gesellschaft, 44(2), 2015-2023.
  • Pipzine Chemicals. (n.d.). 5-Bromo-2-hydrazinopyridine. Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22.
  • Ghaedi, A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(9), 2323.
  • Ibrahim, M. A., et al. (2019). Synthesis, biological evaluation and molecular docking of novel pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. Bioorganic Chemistry, 86, 561-571.
  • Ortoleva, G. (1908). Azione dello jodio sopra le idrazoni in presenza di piridina. Gazzetta Chimica Italiana, 38(II), 632-638.
  • Alkorta, I., & Elguero, J. (1998). A theoretical study of the tautomerism of pyrazolopyridines. The Journal of Physical Chemistry A, 102(49), 10147-10153.
  • Gewald, K., et al. (1966). Reaktionen von α,β-ungesättigten Nitrilen mit Hydrazin. Chemische Berichte, 99(1), 94-100.
  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-429.
  • Anonymous. (n.d.). This compound. Aladdin Scientific. Retrieved from [Link]

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  • Anonymous. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Ryabukhin, S. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1684.
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  • Aladdin Scientific. (n.d.). This compound. Biocompare. Retrieved from [Link]

  • Deore, R. B., et al. (2013). Synthesis of spiro pyrazolo[4′,3′:5,6]pyrido[2,3-d]pyrimidines using KF-alumina catalyst. Journal of Chemical and Pharmaceutical Research, 5(11), 543-548.
  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Boron Molecular. (n.d.). This compound. Retrieved from [Link]

  • Elguero, J., et al. (2022).
  • Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry, 9(1), 6.
  • Wang, X., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1454-1459.
  • Khalaji, A. D., et al. (2013). 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. ResearchGate. Retrieved from [Link]

  • Ghaedi, A., et al. (2018). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molecules, 23(9), 2323.
  • Reddy, R. P., et al. (2011). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 9(5), 1344-1347.
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Sources

physicochemical properties of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Executive Summary

This technical guide provides a comprehensive analysis of the known and predicted . As a member of the pyrazolopyridine class of heterocyclic compounds, this molecule belongs to a scaffold of significant interest in medicinal chemistry and drug discovery, with related structures exhibiting a wide range of biological activities, including roles as kinase inhibitors and antimicrobial agents.[1][2][3] This document is intended for researchers, medicinal chemists, and formulation scientists, offering not only a compilation of available data but also field-proven experimental protocols for determining key properties that are currently unreported. We will delve into the molecular structure, solid-state characteristics, solubility, ionization, lipophilicity, and spectroscopic profile of the title compound, framing these properties within the context of their direct impact on drug development.

Introduction to the this compound Molecule

The fusion of pyrazole and pyridine rings creates a bicyclic aromatic system with unique electronic and steric properties, making it a privileged scaffold in the design of targeted therapeutics.[2][4] The specific compound, this compound, is characterized by a bromine substituent at the 6-position, which can serve as a synthetic handle for further chemical modification or play a role in halogen bonding interactions. The methyl group at the 2-position of the pyrazole ring defines the specific isomer. Understanding the fundamental physicochemical properties of this molecule is a critical first step in evaluating its potential as a drug candidate or a key intermediate.

Caption: Chemical structure of this compound.

Core Molecular and Physical Properties

A precise understanding of the core molecular identifiers and fundamental physical properties is essential for regulatory submission, patent filing, and day-to-day research. The following table summarizes these key characteristics.

PropertyValueSource
Chemical Name This compound-
CAS Number 1897500-19-4[5][6]
Molecular Formula C₇H₆BrN₃[5][7][8]
Molecular Weight 212.05 g/mol [6][7]
Monoisotopic Mass 210.9745 Da[8]
SMILES CN1C=C2C(=N1)C=C(C=N2)Br[8]
InChI Key XDBFXYMEKIZLGH-UHFFFAOYSA-N[8]
Appearance Expected to be a solid at room temperature[9]
Melting Point Data not publicly available-
Boiling Point Data not publicly available-
Solid-State Properties: Melting Point and Polymorphism

The melting point (Tm) is a critical parameter indicating purity and thermal stability. For drug substances, the existence of different crystalline forms, or polymorphs, can have profound implications for solubility, stability, and bioavailability. While no experimental melting point has been reported for this specific compound, it is a foundational property that must be determined empirically.

Causality: DSC is superior to traditional capillary methods as it provides quantitative thermodynamic data. It measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting onset, peak temperature, and enthalpy of fusion (ΔHfus). This data is crucial for identifying potential polymorphs, which would appear as distinct thermal events.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and cell constant using a certified indium standard (Tm = 156.6 °C, ΔHfus = 28.45 J/g). This ensures the accuracy and traceability of the measurement.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an identical empty pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature at least 20 °C above the suspected melting point at a rate of 10 °C/min under a nitrogen purge (50 mL/min). The inert atmosphere prevents oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset and peak of the melting endotherm. Integrate the peak area to calculate the enthalpy of fusion. The sharpness of the peak can provide an initial indication of sample purity.

Aqueous Solubility

Solubility is a gatekeeper property in drug development. Poor aqueous solubility can lead to low and erratic absorption, hindering the progression of an otherwise potent compound.

Causality: The shake-flask method is the gold standard for determining thermodynamic solubility. It ensures that a true equilibrium is reached between the solid compound and the solution, providing a definitive value that is critical for biopharmaceutical classification (BCS) and formulation development.

Methodology:

  • System Preparation: Prepare a series of buffered solutions at physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

  • Equilibration: Add an excess amount of the solid compound to each buffer in a sealed vial to create a slurry. This ensures that the solution remains saturated throughout the experiment.

  • Incubation: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a minimum of 24-48 hours. A preliminary time-to-equilibrium study should be conducted to validate this duration.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. The choice of filter material (e.g., PVDF, PTFE) should be validated to ensure no compound adsorption.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV.

  • Solid-State Analysis: Analyze the remaining solid by XRPD (X-ray Powder Diffraction) to confirm that no phase transformation or polymorph conversion occurred during the experiment. This is a critical self-validating step.

Ionization and Lipophilicity: Keys to ADME

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is intimately linked to its ionization state (pKa) and its lipophilicity (LogP).

pKa (Acid-Base Dissociation Constant)

The pyrazolo[4,3-b]pyridine core contains nitrogen atoms that can be protonated. The pKa value defines the pH at which 50% of the compound is in its ionized form. This property governs solubility, membrane permeability, and receptor binding. No experimental pKa data is currently available for this molecule.

Causality: This method directly measures the change in pH of a solution as a titrant is added, allowing for the calculation of the pKa from the titration curve. It is a robust and highly accurate method for ionizable compounds.

Methodology:

  • Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mM) in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then back-titrate with a standardized base (e.g., 0.1 M NaOH), measuring the pH continuously with a calibrated electrode.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is used to refine the pKa values, especially for multiprotic species or in co-solvent systems.

Lipophilicity (LogP/LogD)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a primary determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • Predicted Value: A predicted partition coefficient (XLogP) of 1.3 is available, suggesting moderate lipophilicity.[8]

While predictions are useful for initial screening, experimental determination is necessary for lead optimization.

G cluster_props Core Physicochemical Properties cluster_dev Drug Development Outcomes Sol Aqueous Solubility Abs Absorption (Bioavailability) Sol->Abs pKa Ionization (pKa) pKa->Abs Form Formulation Strategy pKa->Form LogP Lipophilicity (LogP) LogP->Abs Dist Distribution LogP->Dist MW Molecular Weight MW->Abs Solid Solid Form (Polymorph) Solid->Form Stab Stability & Shelf-life Solid->Stab

Caption: Relationship between key physicochemical properties and drug development outcomes.

Spectroscopic and Structural Characterization

Unambiguous confirmation of a molecule's identity and structure is paramount. A combination of spectroscopic techniques provides a complete picture of the compound's constitution and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides a highly accurate measurement of the molecular weight and can reveal information about the compound's fragmentation pattern, aiding in structural confirmation.

  • Predicted Data: The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of the title compound, which are invaluable for interpreting experimental mass spectra.[8]

AdductPredicted m/z
[M+H]⁺211.98178
[M+Na]⁺233.96372
[M-H]⁻209.96722
[M+NH₄]⁺229.00832
[M+K]⁺249.93766
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed chemical structure of a molecule in solution. While experimental spectra are not publicly available, the expected signals can be predicted based on the structure.

  • ¹H NMR: Expected signals would include a singlet for the N-methyl group (likely around 3.8-4.2 ppm), and distinct aromatic proton signals for the pyrazole and pyridine rings. The bromine atom will influence the chemical shifts of adjacent protons.

  • ¹³C NMR: Seven distinct carbon signals are expected, with chemical shifts characteristic of the pyrazolo[4,3-b]pyridine core.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and depends on the compound's solubility.

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to generate the final spectra for analysis and structural assignment.

X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides the definitive, unambiguous 3D structure of a molecule in the solid state, including its absolute stereochemistry and intermolecular packing interactions. No crystal structure has been reported for this compound, but analysis of related structures can suggest potential interactions like hydrogen bonding or halogen bonding involving the bromine atom.[10][11]

Causality: This workflow outlines the necessary steps from crystal growth to final structure validation, ensuring a high-quality, publishable crystal structure. Each step is a prerequisite for the next, forming a self-validating chain of analysis.

G A 1. High-Quality Crystal Growth (Slow Evaporation, Vapor Diffusion) B 2. Crystal Mounting & Screening (Select a single, defect-free crystal) A->B C 3. X-ray Data Collection (Full sphere of diffraction data) B->C D 4. Data Reduction & Integration (Correct for absorption, scale intensities) C->D E 5. Structure Solution (Determine initial atomic positions) D->E F 6. Structure Refinement (Optimize positions and thermal parameters) E->F G 7. Validation & Final Report (Check for errors, generate CIF file) F->G

Caption: Standard experimental workflow for single-crystal X-ray diffraction.

Conclusion and Future Directions

This compound is a molecule of high interest due to its residence in a biologically significant chemical class. This guide has consolidated the available structural and predicted data while emphasizing the significant gaps in our experimental knowledge. Key properties such as melting point, aqueous solubility, and pKa remain to be determined.

The protocols detailed herein provide a clear and robust roadmap for researchers to fully characterize this compound. The systematic determination of these physicochemical properties is not merely an academic exercise; it is a prerequisite for advancing this, or any related molecule, through the rigorous pipeline of modern drug discovery and development. Future work should focus on executing these experiments to build a complete physicochemical profile, enabling a comprehensive evaluation of its therapeutic potential.

References

  • Supplementary Information. (n.d.).
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  • 2-Bromo-6-(hydroxymethyl)pyridine, 96% 5 g. (n.d.). Thermo Scientific Chemicals.
  • Synthesis of 6-Bromo-2-formyl-pyridine. (n.d.). PrepChem.com.
  • This compound. (n.d.). PubChemLite.
  • This compound. (n.d.). Boron Molecular.
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  • This compound In Stock. (n.d.). Anichem.
  • Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. (2021, June 5).
  • Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.
  • Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. (n.d.). PMC - NIH.
  • rac-N-{6-[Bromo(hydroxy)methyl]-2-pyridyl}pivalamide. (n.d.). ResearchGate.
  • The crystal structure of (E)-6-bromo-3,5-dimethyl-2-(1-phenylprop-1-en-2-yl)-3Himidazo[4,5b]pyridine, C17H16BrN3. (2025, August 6). ResearchGate.
  • Crystal structure of { N-[(6-bromo-pyridin-2-yl)(phen-yl)methyl-idene]-2,6-di-methyl-aniline-κ2N, N'}di-chlorido-zinc di-chloro-methane hemisolvate. (n.d.). PubMed.
  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025, June 25). PubMed.
  • Synthesis and preliminary biological screening of 6-aminopyrazolo[3,4-b]pyridine derivatives. (2016, October 13). ResearchGate.
  • X-ray Crystal Structure Analysis: A Comparative Guide to 2-Bromo-6-methylisonicotinaldehyde Derivatives. (n.d.). Benchchem.

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Characterization and Technical Guide: 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the characterization of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS No. 1897500-19-4), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine scaffold is a recognized "privileged structure," known to interact with a variety of biological targets, making its derivatives promising candidates for therapeutic development.[1] This document consolidates available physicochemical data, provides predicted spectroscopic information to aid in identification, and outlines a plausible synthetic methodology based on established chemical literature. While experimental data for this specific molecule is not widely published, this guide offers a robust, scientifically-grounded framework for researchers working with this and related compounds.

Introduction and Significance

The pyrazolo[4,3-b]pyridine core is a key pharmacophore found in numerous compounds with diverse biological activities, including kinase inhibition.[2][3] The fusion of a pyrazole and a pyridine ring creates a unique electronic and steric environment that can be tailored for specific molecular targets. The introduction of a bromine atom at the 6-position offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, allowing for the exploration of a wider chemical space. The methyl group at the 2-position of the pyrazole ring influences the molecule's solubility, metabolic stability, and binding interactions.

This guide aims to provide researchers with a foundational understanding of the essential characteristics of this compound, facilitating its synthesis, purification, and use in research and development.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is limited in the public domain, the following table summarizes its known and predicted properties.

PropertyValueSource
Molecular Formula C₇H₆BrN₃[4]
Molecular Weight 212.05 g/mol [4]
CAS Number 1897500-19-4[5]
Appearance Predicted: Off-white to light yellow solidAnalogous Compounds
Melting Point Not available. Predicted to be in the range of 150-250 °C.[2]
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.General Heterocycle Properties
Purity Commercially available up to ≥97%[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted): Based on the analysis of related pyrazolo[4,3-b]pyridine structures, the following proton NMR shifts are anticipated (in a solvent like CDCl₃ or DMSO-d₆).[3][6] The pyridine protons are expected in the aromatic region, with the methyl group appearing as a singlet in the upfield region.

  • ¹³C NMR (Predicted): The carbon spectrum is predicted to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the nitrogen and bromine atoms.[3][6]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical tool for confirming the elemental composition of the molecule. Predicted mass-to-charge ratios for various adducts are available.[7]

Infrared (IR) Spectroscopy

The IR spectrum of the pyrazolo[4,3-b]pyridine core is expected to show characteristic peaks for C=N and C=C stretching vibrations within the aromatic system.[8]

Synthesis and Purification

Proposed Synthetic Pathway

A potential synthetic route could start from a suitably substituted pyridine, such as a dihalopyridine, which can then be functionalized to introduce the necessary components for pyrazole ring formation.

Synthetic Pathway A Starting Pyridine Derivative B Functionalization A->B Reagents C Cyclization with Methylhydrazine B->C Intermediate D This compound C->D Final Product Characterization Workflow cluster_0 Initial Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity and Physical Properties Synthesis Synthesis of Crude Product Purification Purification (Chromatography/Recrystallization) Synthesis->Purification NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR MS High-Resolution Mass Spectrometry (HRMS) Purification->MS HPLC HPLC Analysis for Purity NMR->HPLC MS->HPLC IR Infrared (IR) Spectroscopy MP Melting Point Determination HPLC->MP

Sources

The Ascendant Therapeutic Potential of Pyrazolo[4,3-b]pyridine Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold - A Privileged Heterocycle in Medicinal Chemistry

The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Among these, the pyrazolo[4,3-b]pyridine core, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, is emerging as a "privileged scaffold" of significant interest.[1] This bicyclic aromatic system, characterized by the fusion of a pyrazole and a pyridine ring, offers a unique three-dimensional arrangement of nitrogen atoms, hydrogen bond donors, and acceptors. This distinct electronic and steric profile facilitates versatile interactions with a multitude of biological targets, underpinning a diverse range of pharmacological activities.[1][2]

While its isomeric counterpart, pyrazolo[3,4-b]pyridine, has been more widely explored, recent investigations have illuminated the unique potential of the pyrazolo[4,3-b]pyridine framework.[3][4] This guide will provide an in-depth technical exploration of the documented biological activities of pyrazolo[4,3-b]pyridine derivatives, with a primary focus on their anticancer properties driven by kinase inhibition. We will delve into the mechanistic rationale behind their activity, present key structure-activity relationship (SAR) insights, and provide exemplary protocols for their biological evaluation.

Anticancer Activity: Targeting the Kinome with Pyrazolo[4,3-b]pyridines

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] Pyrazolopyridine scaffolds, in general, have proven to be effective hinge-binding cores in the design of kinase inhibitors.[3][5] The pyrazolo[4,3-b]pyridine core, in particular, has been successfully employed to develop potent and selective inhibitors against several key oncogenic kinases.

Aurora Kinase Inhibition

Aurora kinases (A and B) are critical regulators of mitosis, and their overexpression is frequently observed in various tumors, making them attractive targets for anticancer drug development.[6][7] Pyrazolo[4,3-b]pyrimido[4,5-e][3][5]diazepine derivatives have been designed and synthesized as multi-targeted inhibitors of Aurora A/B and Kinase Insert Domain-containing Receptor (KDR).[6]

  • Mechanism of Action: These compounds function as ATP-competitive inhibitors, binding to the active site of Aurora kinases and preventing the phosphorylation of their downstream substrates. This disruption of kinase activity leads to mitotic arrest and subsequent apoptosis in cancer cells. The pyrazolo[4,3-b]pyridine core plays a crucial role in anchoring the inhibitor within the ATP-binding pocket through key hydrogen bond interactions.

  • Structure-Activity Relationship (SAR) Insights: SAR studies have revealed that substitutions on the diazepine ring significantly influence the inhibitory potency and selectivity of these compounds. The development of these derivatives showcases a rational drug design approach to achieve multi-targeted inhibition, which can be a valuable strategy to overcome drug resistance.[6]

  • Representative Data:

    Compound ID Target Kinase IC50 (nM) Cellular Activity Reference
    17g Aurora A 18 Potent anti-proliferative effects [6]
    17g Aurora B 25 Induces apoptosis [6]

    | 17g | KDR | 32 | - |[6] |

  • Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Aurora A and B kinases.

    • Materials: Recombinant human Aurora A/B kinase, ATP, appropriate peptide substrate (e.g., LRRASLG), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

    • Procedure: a. Serially dilute the test compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced using the detection reagent, which correlates with kinase activity. g. Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

    • Self-Validation: Include positive controls (known inhibitors like AT9283) and negative controls (DMSO vehicle) to ensure the assay is performing correctly.[7] The Z'-factor should be calculated to assess the quality and robustness of the assay.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are central to the regulation of the cell cycle, and their aberrant activity is a common feature of cancer.[8] The pyrazolo[4,3-b]pyridine scaffold has been investigated as a core for the development of CDK inhibitors. While much of the literature focuses on the pyrazolo[3,4-b]pyridine isomer for CDK inhibition, the foundational principles of targeting the ATP-binding site are applicable.[8][9][10] The nitrogen atoms of the pyrazolopyridine core are crucial for forming hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[3]

  • Visualizing the Mechanism: Generalized Kinase Inhibition

    G cluster_0 ATP-Binding Site of Kinase cluster_1 Cellular Processes Pyrazolo[4,3-b]pyridine Pyrazolo[4,3-b]pyridine Hinge_Region Hinge Region (e.g., Leu83 in CDK2) Pyrazolo[4,3-b]pyridine->Hinge_Region H-Bonds Gatekeeper_Residue Gatekeeper Residue Pyrazolo[4,3-b]pyridine->Gatekeeper_Residue Hydrophobic Interactions Phosphorylation Phosphorylation Pyrazolo[4,3-b]pyridine->Phosphorylation Inhibits DFG_Motif DFG Motif Cell_Cycle_Progression Cell Cycle Progression Phosphorylation->Cell_Cycle_Progression Drives Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Inhibition leads to

    Caption: Generalized mechanism of pyrazolo[4,3-b]pyridine as a kinase inhibitor.

Antimicrobial and Antiviral Potential

Beyond their anticancer properties, pyrazolopyridine derivatives have demonstrated a broad spectrum of bioactivities, including antimicrobial and antiviral effects.[11][12][13][14] While much of the specific data on antimicrobial and antiviral activities pertains to the pyrazolo[3,4-b]pyridine isomer, the general potential of the fused heterocyclic system is noteworthy.[11][13][15][16] For instance, pyrazolo[4,3-c]pyridine sulfonamides have been investigated as carbonic anhydrase inhibitors, a mechanism that can be relevant for antimicrobial activity.[2]

  • Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

    • Objective: To determine the Minimum Inhibitory Concentration (MIC) of a pyrazolo[4,3-b]pyridine derivative against bacterial or fungal strains.

    • Materials: Test compound, bacterial/fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi), 96-well microtiter plates, and a spectrophotometer.

    • Procedure: a. Prepare a standardized inoculum of the microorganism. b. Serially dilute the test compound in the broth medium in the wells of a microtiter plate. c. Inoculate each well with the microbial suspension. d. Include a positive control (microorganism with no compound) and a negative control (broth only). e. Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria). f. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

    • Self-Validation: Standard antimicrobial agents (e.g., ampicillin, gentamicin) should be run in parallel to validate the susceptibility of the test organisms and the accuracy of the assay.[12]

Emerging Applications: Targeting Protein-Protein Interactions

A novel and exciting application for pyrazolo[4,3-c]pyridine derivatives is the inhibition of protein-protein interactions (PPIs).[17][18] Specifically, these compounds have been identified as the first inhibitors of the PEX14–PEX5 PPI, which is crucial for protein import into the glycosomes of Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease.[17][18]

  • Mechanism of Action: These derivatives physically obstruct the interface between PEX14 and PEX5, preventing their complex formation. This disruption of glycosomal protein import has fatal consequences for the parasite's metabolism.[17] This represents a paradigm shift from traditional enzyme inhibition and opens new avenues for the therapeutic application of the pyrazolo[4,3-b]pyridine scaffold and its isomers.

Conclusion and Future Directions

The pyrazolo[4,3-b]pyridine scaffold is a versatile and promising platform for the development of novel therapeutic agents. Its proven efficacy as a kinase inhibitor, particularly against Aurora kinases, underscores its potential in oncology. Furthermore, emerging applications in targeting PPIs for infectious diseases highlight the adaptability of this heterocyclic system.

Future research should focus on a more systematic exploration of the pyrazolo[4,3-b]pyridine chemical space. The synthesis and screening of diverse libraries of these derivatives against a broader range of biological targets are warranted. Advanced computational methods, such as molecular dynamics simulations and free energy perturbation calculations, can aid in the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties. The continued investigation of this "ascendant" scaffold holds great promise for addressing unmet medical needs in cancer and beyond.

References

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The Strategic Core: A Technical Guide to 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract: Beyond a Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds emerge as "privileged structures"—frameworks that consistently yield biologically active compounds. The pyrazolopyridine core is a prominent member of this class, and within this family, 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine (CAS No. 1897500-19-4) has distinguished itself as a critical starting material and key intermediate. This guide provides an in-depth technical analysis of this compound, moving beyond a simple catalog of properties to explore the strategic rationale behind its synthesis and application. We will dissect its role as an ATP-competitive scaffold in kinase inhibitor design, provide validated protocols for its synthetic manipulation, and contextualize its utility in the development of targeted therapeutics for oncology and inflammatory diseases.

Core Compound Analysis

The utility of this compound stems from a combination of its inherent structural features and the synthetic versatility afforded by its substituents. As a bioisostere of adenine, the pyrazolopyridine nucleus is adept at forming key hydrogen bond interactions within the hinge region of kinase ATP-binding pockets, a foundational principle of modern kinase inhibitor design.[1][2] The methyl group at the N2 position resolves tautomeric ambiguity and directs the orientation of the core within the binding site, while the bromine atom at the C6 position serves as a versatile synthetic handle for introducing molecular complexity and modulating pharmacokinetic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1897500-19-4[3]
Molecular Formula C₇H₆BrN₃[3]
Molecular Weight 212.05 g/mol [3]
Appearance Typically an off-white to yellow solidSupplier Data
Purity Commercially available at ≥97%[3]

Synthesis Strategy: A Plausible and Referenced Pathway

While direct, peer-reviewed synthesis protocols for this compound are not extensively published, a robust synthetic route can be constructed based on established methodologies for analogous pyrazolopyridine systems, particularly drawing from patent literature. A logical approach involves the construction of the bicyclic core followed by regioselective N-methylation.

A key precedent is found in the synthesis of the related 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester.[4] Adapting this strategy, a plausible synthesis for the parent heterocycle can be envisioned starting from a substituted aminopyridine.

Proposed Synthetic Workflow

The following multi-step synthesis is proposed, leveraging common and well-documented organic transformations.

Synthesis_Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: N-Methylation A 5-Bromo-3-aminopyridine-2-carbaldehyde C 6-Bromo-1H-pyrazolo[4,3-b]pyridine A->C Condensation/ Cyclization B Hydrazine Hydrate B->C E This compound C->E Regioselective Alkylation D Methyl Iodide, Base (e.g., NaH) D->E

Caption: Proposed synthesis workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on analogous reactions.[5][6] Researchers should perform their own optimization.

Step 1: Synthesis of 6-Bromo-1H-pyrazolo[4,3-b]pyridine (C)

  • To a solution of 5-Bromo-3-aminopyridine-2-carbaldehyde (A) (1.0 eq) in ethanol, add hydrazine hydrate (B) (1.1 eq) dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • The resulting crude solid is purified by recrystallization or column chromatography to yield 6-Bromo-1H-pyrazolo[4,3-b]pyridine (C).

    • Causality: The condensation of the aldehyde with hydrazine forms a hydrazone, which then undergoes intramolecular cyclization via nucleophilic attack of the amino group onto the imine carbon, followed by aromatization to form the stable pyrazolopyridine ring system.

Step 2: Synthesis of this compound (E)

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of 6-Bromo-1H-pyrazolo[4,3-b]pyridine (C) (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add methyl iodide (D) (1.1 eq) dropwise and allow the reaction to stir at room temperature for 12-18 hours.

  • Quench the reaction carefully with water and extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography. N-alkylation of pyrazoles can yield a mixture of isomers (N1 and N2); separation is critical to isolate the desired 2-methyl isomer (E).

    • Trustworthiness: This step is self-validating through rigorous characterization (¹H NMR, ¹³C NMR, MS) to confirm the regiochemistry of methylation. The N1 and N2 isomers will have distinct NMR spectra, allowing for unambiguous identification of the correct product.

Application in Kinase Inhibitor Drug Discovery

The true value of this compound lies in its function as a versatile intermediate for creating potent and selective kinase inhibitors. The bromine atom is perfectly positioned for palladium-catalyzed cross-coupling reactions, enabling the exploration of a vast chemical space.

The Pyrazolopyridine Core as a Hinge-Binder

Kinases are enzymes that catalyze phosphorylation, a key process in cellular signaling.[1] Dysregulation of kinase activity is a hallmark of many cancers and inflammatory diseases. Small molecule inhibitors often function by competing with ATP for the enzyme's binding site. The pyrazolopyridine scaffold mimics the adenine portion of ATP, forming crucial hydrogen bonds with the "hinge region" of the kinase, effectively anchoring the inhibitor in the active site.[1][7]

Kinase_Binding cluster_0 Kinase ATP Binding Pocket cluster_1 Pyrazolopyridine-Based Inhibitor Hinge Hinge Region (Backbone NH groups) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent-Exposed Region Core Pyrazolopyridine Core Core->Hinge H-Bonds R1 R1 Group R1->Hydrophobic_Pocket Hydrophobic Interactions R2 R2 Group (from Br) R2->Solvent_Front Vector to improve solubility/PK cMet_Pathway cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates RAS_RAF RAS/RAF/MEK/ERK Pathway cMet->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway cMet->PI3K_AKT STAT3 STAT3 Pathway cMet->STAT3 Inhibitor Pyrazolopyridine Inhibitor Inhibitor->cMet Blocks ATP Binding Proliferation Cell Proliferation, Invasion, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation STAT3->Proliferation

Sources

Whitepaper: The Discovery of Novel Pyrazolo[4,3-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Modern Drug Development

Foreword

The landscape of targeted therapy has been fundamentally reshaped by our ability to modulate the activity of protein kinases. These enzymes, numbering over 500 in the human kinome, are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a major class of approved drugs.[1][2] Within the vast chemical space explored for kinase inhibition, a select few heterocyclic scaffolds have emerged as "privileged structures" due to their intrinsic ability to mimic the adenine moiety of ATP, the natural substrate for all kinases. The pyrazolo[4,3-b]pyridine core is a prime example of such a scaffold. Its bioisosteric relationship to purine allows it to form key hydrogen bonding interactions within the highly conserved hinge region of the kinase ATP-binding site, providing a robust anchor for building potent and selective inhibitors.[3][4][5]

This guide provides an in-depth technical overview of the discovery and development of novel pyrazolo[4,3-b]pyridine kinase inhibitors. Moving beyond a simple recitation of facts, we will delve into the strategic rationale behind experimental design, from initial hit-finding to lead optimization. We will explore the synthetic chemistry that brings these molecules to life, the bioassays that reveal their potency, and the structure-activity relationship (SAR) studies that refine them into clinical candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.

The Pyrazolo[4,3-b]pyridine Scaffold: An Anchor for Kinase Inhibition

The effectiveness of the pyrazolo[4,3-b]pyridine scaffold stems from its unique electronic and structural properties. As a bioisostere of adenine, it presents a specific arrangement of hydrogen bond donors and acceptors that are perfectly positioned to interact with the kinase hinge region—a short, flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

  • Expertise & Experience: The choice of this scaffold is not arbitrary. Early drug discovery efforts often focused on purine analogs, but these frequently suffered from poor selectivity (due to the ubiquity of purine-binding proteins) and metabolic liabilities. The pyrazolopyridine core retains the essential hinge-binding motif of purine while offering superior "drug-like" properties and multiple vectors for chemical modification to achieve selectivity and potency.[3][5][6] For instance, replacing an electron-rich pyrrole ring with a pyrazole moiety has been shown to improve the metabolic profile by preventing enzymatic hydroxylation.[1]

The diagram below illustrates the core structure and its primary interaction point with the kinase hinge, which typically involves a hydrogen bond between the N1-H of the pyrazole ring and a backbone carbonyl oxygen on a hinge residue.

cluster_Inhibitor Pyrazolo[4,3-b]pyridine Core cluster_Kinase Kinase Hinge Region PyrazoloPyridine Pyrazolo[4,3-b]pyridine N1-H C3 C5 N7 Hinge Hinge Residue C=O PyrazoloPyridine:n1->Hinge:co Crucial H-Bond (Anchor) C3_Mod R¹ Substituent (Selectivity Pocket) PyrazoloPyridine:c3->C3_Mod Explores selectivity C5_Mod R² Substituent (Solvent Front) PyrazoloPyridine:c5->C5_Mod Improves PK/solubility

Core interactions of the pyrazolo[4,3-b]pyridine scaffold.

Synthesis and Library Development

The generation of a chemically diverse library of analogs is the cornerstone of any SAR study. The pyrazolo[4,3-b]pyridine scaffold is synthetically tractable, allowing for the systematic introduction of various substituents to probe the chemical space around the kinase active site.

General Synthetic Strategy

A common and effective route to functionalized pyrazolo[4,3-b]pyridines involves building upon a commercially available or readily synthesized core, such as 5-bromo-1H-pyrazolo[3,4-b]pyridine.[7] Subsequent functionalization using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) allows for the introduction of a wide array of substituents.

Experimental Protocol: Representative Synthesis of a C3/C5-Disubstituted Analog
  • Trustworthiness: This protocol represents a standard, validated workflow in medicinal chemistry. Each step is designed to produce a stable, characterizable intermediate, ensuring the final product's identity and purity can be confirmed by standard analytical techniques (NMR, LC-MS, HRMS).

Step 1: N-Protection of the Pyrazole Core

  • To a solution of 5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add (p-methoxybenzyl) chloride (PMB-Cl, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Purify the crude product by column chromatography to yield the N-PMB protected intermediate.

    • Causality: The PMB group protects the pyrazole N-H, preventing it from interfering with subsequent cross-coupling reactions and directing substitution to other positions. It can be readily removed under acidic conditions later in the synthesis.

Step 2: Suzuki Coupling at C5

  • Combine the N-PMB protected intermediate (1.0 eq), a desired arylboronic acid (1.5 eq), palladium tetrakis(triphenylphosphine) (0.05 eq), and sodium carbonate (2.0 eq) in a mixture of dioxane and water.

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction to 90-100°C for 8-12 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify by column chromatography.

    • Causality: The Suzuki reaction is a robust and high-yielding method for forming carbon-carbon bonds, ideal for attaching aryl or heteroaryl groups at the C5 position to interact with the solvent-exposed region of the kinase.

Step 3: Functionalization at C3 (via Halogenation and Cross-Coupling)

  • Iodinate the product from Step 2 at the C3 position using N-iodosuccinimide (NIS) in an appropriate solvent like DMF.[7]

  • Perform a second Suzuki or other cross-coupling reaction (e.g., Sonogashira, Buchwald-Hartwig) at the newly installed C3 iodide with a different boronic acid, alkyne, or amine to introduce a second point of diversity.

    • Causality: Step-wise functionalization allows for the controlled and specific introduction of different groups at C3 and C5, which is essential for a systematic SAR exploration. The C3 position often points towards the selectivity pocket of the kinase.

Step 4: Deprotection

  • Treat the fully substituted intermediate with trifluoroacetic acid (TFA) at room temperature to cleave the PMB protecting group.

  • Concentrate the reaction mixture and purify by preparative HPLC to yield the final inhibitor.

The Discovery Workflow: From Hit to Lead

The identification of a potent and selective kinase inhibitor requires a multi-stage screening cascade that progressively filters a large library of compounds down to a few promising lead candidates. This process ensures that resources are focused on compounds with the highest likelihood of success.

cluster_Workflow Kinase Inhibitor Discovery Cascade A 1. Compound Library (Pyrazolo[4,3-b]pyridine Analogs) B 2. Primary Biochemical Screen (e.g., ADP-Glo Assay) Determine Target IC₅₀ A->B High-Throughput C 3. Cellular Potency Screen (e.g., MTT Proliferation Assay) Determine Cell-based EC₅₀ B->C Confirm Hits D 4. Target Engagement Assay (e.g., Western Blot for p-Substrate) C->D Confirm Mechanism E 5. Selectivity Profiling (Broad Kinase Panel Screen) D->E Assess Off-Targets F 6. ADME & PK Profiling (Metabolic Stability, Solubility) E->F Evaluate Drug-likeness G 7. Lead Candidate for In Vivo Studies F->G Select Best Profile

A typical workflow for kinase inhibitor discovery.
Primary Biochemical Assays

The first step is to measure the direct inhibitory activity of the synthesized compounds against the purified target kinase enzyme.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
  • Trustworthiness: This is an industry-standard, luminescence-based assay that quantifies kinase activity by measuring the amount of ADP produced. Its high sensitivity and scalability make it ideal for primary screening and IC50 determination.

  • Reagent Preparation: Prepare assay buffers, the kinase/substrate solution, and serially dilute the test compounds (typically from 10 µM to 0.1 nM in 3-fold dilutions) in DMSO, then further dilute in assay buffer.

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of the kinase/substrate solution to wells. Add 2.5 µL of the diluted test compound (or DMSO for control wells).

  • Initiation: Add 5 µL of an ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding can be accurately measured.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Convert luminescence values to percent inhibition relative to controls and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Assays and Target Engagement

A compound that is potent biochemically must also be effective in a cellular context. Cellular assays measure the compound's ability to cross the cell membrane, engage its target, and elicit a biological response.

Experimental Protocol: Cell Proliferation Assay (MTT)
  • Cell Plating: Seed cancer cells (e.g., A172, U87MG for a TBK1 inhibitor) into a 96-well plate at a predetermined density and allow them to adhere overnight.[8]

  • Compound Treatment: Treat the cells with serial dilutions of the pyrazolo[4,3-b]pyridine inhibitor for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm.

  • Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50 or IC50).

To confirm that the observed anti-proliferative effect is due to the inhibition of the intended target, a target engagement assay is crucial. For a TBK1 inhibitor, for example, one would use Western blotting to measure the phosphorylation of its downstream substrate, IRF3. A potent and specific inhibitor should reduce p-IRF3 levels in a dose-dependent manner.[8]

Structure-Activity Relationship (SAR) and Lead Optimization

SAR is the process of correlating changes in a molecule's structure with changes in its biological activity. This iterative process of design, synthesis, and testing is the core of lead optimization.

  • Expertise & Experience: A successful SAR campaign requires a deep understanding of the kinase active site. Modifications are not made randomly but are guided by structural hypotheses. For example, adding a bulky group at C3 might be intended to probe a specific hydrophobic pocket, while adding a basic amine at C5 could improve solubility and form a salt bridge with an acidic residue on the protein surface.[8][9]

The following table summarizes representative SAR data for a series of 1H-pyrazolo[3,4-b]pyridine derivatives developed as TBK1 inhibitors.[8][9]

Compound IDR¹ (at C3)R² (at C5)TBK1 IC50 (nM)
Hit Compound 4-fluorophenylIndole8.5
Analog 1 4-fluorophenylAniline~50-100
Analog 2 4-fluorophenylN-methylaniline>1000
Analog 3 PhenylIndole25
Lead Compound 4-methoxyphenylIndole0.2

Analysis of SAR:

  • Importance of the Indole Moiety: Replacing the C5 indole ring with a simpler aniline (Analog 1) significantly reduces potency, and N-methylation of that aniline (Analog 2) completely abolishes activity. This suggests the indole N-H forms a critical hydrogen bond with an active site residue (like Asp157 in TBK1) or that the bicyclic ring system has optimal hydrophobic interactions.[8]

  • Substitution at C3: Modifying the phenyl ring at the C3 position directly impacts potency. Removing the fluorine (Analog 3) decreases activity compared to the hit, while adding a 4-methoxy group (Lead Compound) dramatically improves potency to the sub-nanomolar range. This indicates a favorable interaction, likely within a hydrophobic pocket that can accommodate the methoxy group.

  • Role of the Pyrazole N1-H: Studies on other pyrazolopyridine series, such as FGFR inhibitors, have shown that methylation of the N1 position of the pyrazole ring results in a complete loss of activity.[1] This confirms its role as the primary hydrogen bond donor to the kinase hinge region, validating the initial design rationale.

This systematic approach, combining rational design with empirical testing, allows for the rapid optimization of a hit compound into a lead candidate with high potency, good cellular activity, and improved drug-like properties.

Conclusion and Future Outlook

The pyrazolo[4,3-b]pyridine scaffold represents a highly successful and versatile platform for the discovery of novel kinase inhibitors. Its inherent ability to bind the conserved kinase hinge region provides a solid foundation for developing potent and selective drugs for a multitude of therapeutic areas. Several compounds based on this and related pyrazolopyridine cores have already been approved or are in late-stage clinical trials, validating the power of this approach.[2]

The journey from concept to clinic is a complex, multi-disciplinary endeavor. As this guide has detailed, it relies on a logical progression of rational design, robust synthetic chemistry, a well-designed screening cascade, and insightful SAR analysis. Future efforts will undoubtedly focus on applying this scaffold to new and challenging kinase targets, tackling acquired drug resistance through next-generation inhibitors, and further refining the ADME properties to create safer and more effective medicines. The principles and protocols outlined herein provide a solid framework for these ongoing and future discoveries.

References

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry. [Link]

  • Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry. [Link]

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  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. [Link]

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  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules. [Link]

  • Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry. [Link]

  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][10][11]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Biomolecular Structure and Dynamics. [Link]

  • Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Frontiers in Chemistry. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie. [Link]

  • Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][10][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances. [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals. [Link]

  • Discovery of new VEGFR-2 inhibitors based on bis([8][10][11]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports. [Link]

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An In-depth Technical Guide to the Solubility of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of a candidate's potential success. Poor solubility can lead to low bioavailability, hinder formulation efforts, and ultimately result in the failure of an otherwise potent compound.[1] This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for understanding and determining the solubility of a specific heterocyclic compound of interest: 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, my objective is to provide a narrative grounded in practical experience, explaining not just how to perform these experiments, but why specific choices are made, and how to interpret the resulting data in a meaningful way. We will explore the theoretical underpinnings of solubility, provide detailed, field-tested methodologies for its determination, and offer insights into presenting and utilizing this critical data.

Compound Profile: this compound

Before delving into solubility, a foundational understanding of the target molecule is essential.

Molecular Structure:

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₆BrN₃[2][3]
Molecular Weight 212.05 g/mol [2]
Predicted XlogP 1.3[3]
Appearance Typically a solid at room temperature[4]

The pyrazolo[4,3-b]pyridine core is a significant scaffold in medicinal chemistry, often investigated for its potential as a kinase inhibitor.[5][6] The presence of the bromine atom and the methyl group will influence its polarity and potential for intermolecular interactions, directly impacting its solubility in various solvents. The predicted XlogP of 1.3 suggests a moderate degree of lipophilicity.[3]

The Science of Solubility: Theoretical Considerations

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid crystalline compound like this compound, the dissolution process involves two key energy-dependent steps:

  • Lattice Energy: The energy required to break the intermolecular forces holding the crystal lattice together.

  • Solvation Energy: The energy released when the individual molecules of the solute are surrounded by solvent molecules.

For dissolution to occur, the solvation energy must overcome the lattice energy. The principle of "like dissolves like" is a useful heuristic; polar solvents are more likely to dissolve polar solutes, and non-polar solvents are better for non-polar solutes. Given the heterocyclic nature of our compound, with its nitrogen atoms capable of hydrogen bonding, and the lipophilic character imparted by the bromo and methyl groups, we can anticipate a nuanced solubility profile across a range of organic solvents.

Strategic Solvent Selection for Solubility Screening

The choice of solvents is a critical first step. In a drug discovery context, solvents are chosen to represent a range of polarities and functionalities, mimicking potential formulation excipients or process chemistry environments. For this compound, a logical starting point for screening would include:

  • Protic Solvents:

    • Methanol (MeOH): A polar protic solvent capable of hydrogen bonding.

    • Ethanol (EtOH): Similar to methanol but slightly less polar. Often used in synthesis and formulation.[7]

    • Isopropanol (IPA): A less polar alcohol.

  • Aprotic Polar Solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent known for its ability to dissolve a wide range of compounds. It is frequently used for creating high-concentration stock solutions for biological screening.[8][9]

    • N,N-Dimethylformamide (DMF): Another highly polar aprotic solvent, often used in chemical synthesis.[5]

    • Acetonitrile (ACN): A common solvent in reversed-phase chromatography, with intermediate polarity.

  • Aprotic Non-Polar/Weakly Polar Solvents:

    • Dichloromethane (DCM): A versatile solvent for a wide range of organic compounds.

    • Ethyl Acetate (EtOAc): A moderately polar solvent commonly used in extraction and chromatography.

    • Tetrahydrofuran (THF): A cyclic ether with moderate polarity, often used in synthesis.[7]

    • Toluene: A non-polar aromatic solvent.

This selection provides a broad spectrum of dielectric constants and hydrogen bonding capabilities, allowing for a comprehensive initial assessment of the compound's solubility.

Experimental Determination of Solubility: Protocols and Rationale

Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic.[1]

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in a concentrated organic stock solution (typically DMSO), precipitates when diluted into an aqueous buffer. It's a high-throughput method used for early-stage rank-ordering of compounds.[9]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period.[1] This is the more definitive measure and is crucial for later-stage development.

For the purpose of this guide, we will focus on determining the thermodynamic solubility in various organic solvents, which is more relevant for chemical process development and formulation.

The Shake-Flask Method for Thermodynamic Solubility

This is the gold-standard method for determining thermodynamic solubility. It relies on achieving equilibrium between the undissolved solid and the saturated solution.

Diagram of the Shake-Flask Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Quantification A Weigh excess compound into vials B Add precise volume of each organic solvent A->B C Seal vials and place on shaker/rotator B->C D Incubate at constant temperature (e.g., 25°C) for 24-48 hours C->D E Allow solid to settle D->E F Carefully withdraw supernatant E->F G Filter supernatant (e.g., 0.22 µm PTFE filter) to remove particulates F->G H Prepare serial dilutions of the filtrate G->H I Analyze by a validated analytical method (e.g., HPLC-UV) H->I J Calculate concentration against a standard curve I->J

Caption: Workflow for the Shake-Flask Method.

Detailed Protocol:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of this compound into several glass vials. The key is to ensure an excess of solid will remain after equilibrium is reached.

    • To each vial, add a precise volume (e.g., 1.0 mL) of a selected organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).

    • Allow the mixtures to equilibrate for at least 24 hours. A 48-hour period is often preferred to ensure equilibrium is fully reached, especially for poorly soluble compounds. The continuous agitation ensures maximum contact between the solid and the solvent.

  • Sample Processing:

    • After equilibration, remove the vials and let them stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a chemically-resistant syringe filter (e.g., a 0.22 µm PTFE filter for organic solvents) to remove any undissolved microparticulates. This step is critical to avoid artificially high results.

  • Quantification:

    • The concentration of the dissolved compound in the clear filtrate is then determined using a suitable analytical method. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and reliable technique.[8]

    • HPLC-UV Method Development (A Self-Validating System):

      • Standard Curve: Prepare a stock solution of the compound in a strong solvent like DMSO or acetonitrile at a known high concentration. From this stock, create a series of standards of known concentrations through serial dilution.

      • Chromatography: Develop an HPLC method (selecting an appropriate column, mobile phase, and gradient) that provides a sharp, well-resolved peak for the compound.

      • Analysis: Inject the standards to generate a calibration curve (Peak Area vs. Concentration). Then, inject the filtered samples (appropriately diluted if necessary to fall within the linear range of the calibration curve) and determine their concentration from the curve.

Analytical Considerations for Pyridine Derivatives

Pyridine and its derivatives can be analyzed by various methods, but gas chromatography (GC) and high-performance liquid chromatography (HPLC) are standard.[10] For non-volatile solids like our target compound, HPLC is generally preferred. A UV-Vis spectrophotometer can also be used to determine the absorbance maximum of the compound, which informs the optimal wavelength for detection in HPLC-UV analysis.[11]

Data Presentation and Interpretation

Quantitative solubility data should be presented clearly and concisely. A table is the most effective format.

Table 1: Hypothetical Solubility Data for this compound at 25°C

SolventPolarity IndexSolubility (mg/mL)Solubility (mM)Classification
Methanol 5.1> 50> 235.8Very Soluble
Ethanol 4.325.5120.2Soluble
Isopropanol 3.910.248.1Sparingly Soluble
DMSO 7.2> 100> 471.6Very Soluble
DMF 6.4> 100> 471.6Very Soluble
Acetonitrile 5.815.874.5Soluble
Dichloromethane 3.15.525.9Sparingly Soluble
Ethyl Acetate 4.48.138.2Sparingly Soluble
Tetrahydrofuran 4.012.358.0Soluble
Toluene 2.4< 1.0< 4.7Sparingly Soluble

(Note: This data is illustrative and must be determined experimentally.)

Interpretation of Results:

  • High Solubility in Polar Aprotic Solvents (DMSO, DMF): This is expected for many drug-like molecules and is consistent with their use as solvents in synthesis and for creating stock solutions.[5][7]

  • Good Solubility in Alcohols (Methanol, Ethanol): The ability of the pyrazolopyridine nitrogen atoms to accept hydrogen bonds from the protic solvents likely contributes to this.

  • Decreasing Solubility with Decreasing Polarity: The trend of decreasing solubility from methanol to isopropanol, and the low solubility in toluene, follows the "like dissolves like" principle.

  • Moderate Solubility in DCM, EtOAc, and THF: This indicates the compound has some lipophilic character, which aligns with the predicted XlogP.[3]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination of the solubility of this compound in a range of common organic solvents. By employing the robust shake-flask method coupled with a validated HPLC-UV analytical technique, researchers can generate reliable and accurate data. This information is invaluable for guiding decisions in medicinal chemistry (e.g., structure-solubility relationships), process development (e.g., solvent selection for reaction and crystallization), and pre-formulation studies.

The next logical steps for a comprehensive physicochemical profile would include determining the compound's pKa and its aqueous solubility at different pH values, as these are critical for predicting its behavior in biological systems.[9]

References

  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. [Link]

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  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • ChemBK. (2024). 6-Bromo-2-(hydroxymethyl)pyridine. [Link]

  • PrepChem.com. (n.d.). Synthesis of 6-Bromo-2-formyl-pyridine. [Link]

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  • PubChemLite. (n.d.). This compound. [Link]

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  • ResearchGate. (2019). Synthesis and devices characterization of pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups. [Link]

  • American Chemical Society. (2024). Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. [Link]

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An In-depth Technical Guide to Exploring the Chemical Space of Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain heterocyclic structures consistently emerge as "privileged scaffolds"—cores that are capable of binding to a multitude of biological targets with high affinity. The pyrazolo[4,3-b]pyridine ring system has firmly established itself within this esteemed category. Its rigid, planar structure, combined with strategically positioned nitrogen atoms, provides an ideal framework for creating potent and selective modulators of various protein functions, particularly kinases. This guide is designed for researchers, medicinal chemists, and drug development professionals, offering a comprehensive exploration of the pyrazolo[4,3-b]pyridine chemical space, from fundamental synthetic strategies to advanced applications in targeted therapy. We will delve into the causality behind experimental choices, providing not just protocols, but a strategic blueprint for innovation.

Understanding the Core: Physicochemical and Structural Landscape

The pyrazolo[4,3-b]pyridine scaffold is an aromatic bicyclic heterocycle formed by the fusion of a pyrazole ring and a pyridine ring. This fusion results in a system with unique electronic properties and multiple vectors for chemical diversification.

Nomenclature and Isomerism: The pyrazolopyridine family comprises several isomers based on the fusion orientation of the pyrazole and pyridine rings. The [4,3-b] designation specifies the fusion pattern. It is crucial to distinguish it from its more commonly studied isomer, pyrazolo[3,4-b]pyridine. Furthermore, tautomerism is possible, with the proton on the pyrazole nitrogen residing on either N1 or N2, although the 1H-tautomer is predominantly observed and utilized in drug design.

Key Structural Features:

  • Hydrogen Bond Donors/Acceptors: The pyridine nitrogen (N5) acts as a hydrogen bond acceptor, while the pyrazole N-H group (typically at N1) serves as a crucial hydrogen bond donor. This donor-acceptor pattern is fundamental to its frequent role as a "hinge-binder" in the ATP-binding pocket of kinases.

  • Aromatic System: The π-electron system confers planarity, facilitating π-stacking interactions with aromatic residues (like Phenylalanine or Tyrosine) in protein active sites.

  • Vectors for Diversification: The scaffold presents multiple positions (C3, C5, C6, C7, and N1/N2) that can be functionalized to modulate potency, selectivity, and pharmacokinetic properties.

Strategic Synthesis of the Pyrazolo[4,3-b]pyridine Core

The construction of the pyrazolo[4,3-b]pyridine core is the foundational step in exploring its chemical space. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on the final molecule. Methodologies generally fall into two categories: annulation of a pyrazole ring onto a pyridine precursor, or annulation of a pyridine ring onto a pyrazole precursor.

Strategy 1: Pyrazole Annulation onto a Pyridine Core

This is a highly effective and widely used approach, particularly when starting with readily available substituted pyridines. A modern and efficient protocol involves a sequence of Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction.[1][2][3]

Rationale: This strategy leverages the reactivity of 2-chloro-3-nitropyridines. The nitro group activates the C2 position for SNAr, and later serves as a precursor or directing group for cyclization. The Japp-Klingemann reaction is a classic and reliable method for forming the pyrazole ring.

Workflow Diagram: Pyrazole Annulation Strategy

A 2-Chloro-3-nitropyridine C SNAr Reaction Intermediate A->C Base (e.g., NaH) B Active Methylene Compound (e.g., ethyl acetoacetate) B->C E Azo-Coupling & Japp-Klingemann Reaction C->E D Arenediazonium Salt D->E Base F Cyclization/Annulation E->F Acid or Heat G Substituted Pyrazolo[4,3-b]pyridine F->G

Caption: Workflow for pyrazole annulation onto a pyridine precursor.

Detailed Experimental Protocol (Representative): [2][3]

Step 1: Synthesis of Pyridin-2-yl Keto Ester Intermediate (SNAr Reaction)

  • To a solution of an active methylene compound (e.g., ethyl acetoacetate, 1.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Add a solution of 2-chloro-3-nitropyridine (1.0 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with saturated aqueous NH4Cl solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired intermediate.

Step 2: One-Pot Azo-Coupling, Deacylation, and Cyclization (Modified Japp-Klingemann)

  • Prepare a solution of the pyridin-2-yl keto ester intermediate (1.0 eq.) in ethanol.

  • In a separate flask, dissolve the desired arenediazonium tosylate salt (1.2 eq.) in water.

  • Cool the keto ester solution to 0-5 °C and add the diazonium salt solution dropwise, maintaining the temperature.

  • Add a base (e.g., aqueous sodium acetate) to facilitate the coupling and subsequent cyclization.

  • Stir the reaction at room temperature for 4-6 hours. The formation of the pyrazolo[4,3-b]pyridine product is often accompanied by a color change and precipitation.

  • Collect the precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.

  • The resulting solid can be further purified by recrystallization or column chromatography if necessary.

Self-Validation: The integrity of this protocol is confirmed by the unambiguous structural characterization of the final product via 1H NMR, 13C NMR, and HRMS, which should match the expected regiochemistry of the cyclization.[2]

Strategy 2: Pyridine Annulation onto a Pyrazole Core

This alternative approach starts with a functionalized aminopyrazole. The pyridine ring is then constructed onto this pre-existing pyrazole scaffold.[2] This method is particularly useful if the desired substitution on the pyrazole ring is more easily introduced at an early stage.

Rationale: This strategy relies on the cyclocondensation of 4-aminopyrazole derivatives with 1,3-bielectrophilic synthons, such as α,β-unsaturated carbonyl compounds or their equivalents. The nucleophilic 4-amino group and the adjacent C5 position of the pyrazole participate in the cyclization to form the pyridine ring.

Workflow Diagram: Pyridine Annulation Strategy

A N-Protected 4-Aminopyrazole-5-carbaldehyde C Knoevenagel Condensation A->C B Active Methylene Compound (e.g., Malononitrile) B->C Base (e.g., Piperidine) D Intermediate Adduct C->D E Cyclization & Aromatization D->E Heat / Acid F Substituted Pyrazolo[4,3-b]pyridine E->F

Caption: Workflow for pyridine annulation onto a pyrazole precursor.

Exploring Chemical Space: Multi-Vector Diversification

The true power of the pyrazolo[4,3-b]pyridine scaffold lies in its potential for systematic functionalization at multiple positions. This allows for fine-tuning of biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Diversification Vectors:

Caption: Key diversification points on the pyrazolo[4,3-b]pyridine scaffold.

  • N1-Position: The N1-aryl group often occupies a hydrophobic pocket. Modification here is critical. For instance, in c-Met inhibitors, this group makes important contacts with residues like Met1211.[4] Methylation of the N1-H can lead to a complete loss of activity if this position is required for a hydrogen bond with the kinase hinge region.[4]

  • C3-Position: This vector often points towards the selectivity pocket of kinases. Optimization with various amide groups has been shown to improve activity against FGFR.[4]

  • C5 and C7 Positions: These positions on the pyridine ring are often directed towards the solvent-exposed region. Functionalization here is a key strategy for improving solubility, cell permeability, and other pharmacokinetic parameters.

  • C6-Position: Substituents at this position can influence the electronic properties of the ring system and provide additional interaction points.

The Pyrazolo[4,3-b]pyridine Core in Medicinal Chemistry: A Survey of Targets

The pyrazolo[4,3-b]pyridine scaffold is a validated core in numerous drug discovery programs, primarily targeting protein kinases due to its excellent fit as an ATP-competitive inhibitor.[5]

Target ClassSpecific Target(s)Key Compounds/LeadsBiological EffectReference
Tyrosine Kinases c-Met (HGFR), FGFR, ITKGlumetinib, Compound 37, Compound 39Potent anti-tumor activity in xenograft models.[2][4]
Immune Checkpoints PD-1/PD-L1 InteractionD38Blocks the PD-1/PD-L1 signaling pathway, restoring T-cell activity.[6]
Cell Cycle Kinases CDK8CDK8 Inhibitor (unnamed)Potential antineoplastic activity.[2]
Neurological Receptors mGlu4VU0418506Positive allosteric modulator (PAM) with potential in neurodegenerative diseases.[2]
Other Kinases Interleukin-2 inducible T-cell kinase (ITK)Compound 39Inhibition of T-cell signaling.[4]
Ion Channels TRPA1TRPA1 AntagonistsPotential for treating pain and inflammation.[2]
Hormone Receptors CRF1CRF1 AntagonistsPotential for treating stress and anxiety disorders.[2]

Case Study: c-Met Kinase Inhibitors The development of Glumetinib, a selective c-Met inhibitor, provides an excellent example of the scaffold's utility.[2][4] Molecular docking studies revealed a U-shaped conformation in the binding site, with the pyrazolopyridine core forming key hydrogen bonds with the hinge region residues Met1160 and Tyr1230.[4] The N1-sulfonylphenyl group occupies a hydrophobic pocket, making crucial contacts with Met1211.[4] This compound demonstrated significant anti-tumor activity in a c-Met-driven xenograft mouse model, validating the therapeutic potential of this chemical class.[4]

Future Perspectives

The exploration of the pyrazolo[4,3-b]pyridine chemical space is far from complete. Future efforts will likely focus on:

  • Novel Synthetic Methodologies: Development of more efficient, green, and regioselective synthetic routes to access novel substitution patterns.

  • Beyond Kinases: While kinase inhibition is a stronghold, expanding the application of this scaffold to other target classes like epigenetic modulators, GPCRs, and protein-protein interaction inhibitors (as seen with PD-1/PD-L1) holds significant promise.[6]

  • Fragment-Based Drug Discovery (FBDD): Using the core scaffold as a starting fragment and "growing" it into active sites based on structural biology data is a powerful strategy for developing highly selective ligands.

  • PROTACs and Molecular Glues: Incorporating the pyrazolo[4,3-b]pyridine scaffold as a warhead in targeted protein degradation technologies could open new therapeutic avenues.

This guide has outlined the fundamental principles and practical strategies for working with the pyrazolo[4,3-b]pyridine core. Its proven success and vast potential for diversification ensure that it will remain a scaffold of high interest in the field of drug discovery for the foreseeable future.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Biologically active pyrazolo [4,3-b]pyridines.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform.
  • Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. PubMed.
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC, NIH.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC, PubMed Central.
  • Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the tre
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed.
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  • Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents. PubMed.
  • Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activ
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165.
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Methodological & Application

Introduction: The Convergence of a Privileged Scaffold and a Nobel-Winning Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki Coupling of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

The pyrazolo[4,3-b]pyridine core is a significant heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties have positioned it as a key component in a variety of biologically active molecules, including inhibitors of kinases such as Tropomyosin receptor kinase (TRK), which are crucial targets in oncology.[1] The ability to functionalize this core with diverse substituents is paramount for developing new therapeutic agents.

The Suzuki-Miyaura cross-coupling reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, stands as one of the most powerful and versatile methods for carbon-carbon bond formation in modern organic synthesis.[2][3] Its broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and relatively mild reaction conditions have made it an indispensable tool for both academic research and industrial-scale pharmaceutical production.[4][5]

This guide provides a detailed protocol for the Suzuki coupling of this compound, a key intermediate for library synthesis. As a Senior Application Scientist, this document moves beyond a simple list of steps to explain the causality behind experimental choices, particularly addressing the unique challenges posed by nitrogen-containing heteroaromatic substrates.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki coupling is a palladium-catalyzed process that proceeds through a well-established catalytic cycle involving three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7] Understanding this mechanism is critical for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which inserts into the carbon-bromine bond of the this compound. This step forms a new organopalladium(II) complex.[7][8] The reactivity of the halide is crucial, with bromides generally offering a good balance of reactivity and stability.[8]

  • Transmetalation : This is the key bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base.[2][9] The base activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center, displacing the halide.[10][11][12]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple to form the desired C-C bond, yielding the final product. This process simultaneously regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd0 Pd(0)L₂ Catalyst OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Br Complex Pd0->PdII_Aryl Oxidative Addition OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both Aryl-Pd(II)-R' Complex PdII_Aryl->PdII_Both Transmetalation Transmetalation->PdII_Both PdII_Both->Pd0 Reductive Elimination RedElim Reductive Elimination RedElim->Pd0 Product Product (Aryl-R') RedElim->Product ArylHalide 6-bromo-2-methyl- 2H-pyrazolo[4,3-b]pyridine (Aryl-Br) ArylHalide->OxAdd BoronicAcid R'-B(OH)₂ Boronate [R'-B(OH)₃]⁻ (Boronate Complex) BoronicAcid->Boronate Activation Base Base (e.g., K₃PO₄) Base->BoronicAcid Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Considerations for a Nitrogen-Rich Heterocycle

The presence of nitrogen atoms in the pyrazolo[4,3-b]pyridine scaffold introduces specific challenges not typically encountered with simple aryl halides. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[13][14] Therefore, the selection of the catalyst system is paramount.

  • Catalyst and Ligand Choice : Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often superior for coupling nitrogen-containing heterocycles.[13][15] These ligands promote the desired catalytic steps while minimizing catalyst poisoning. Palladium pre-catalysts, where the palladium is already in a stable, easily activated form, are also highly effective.[16][17]

  • Base Selection : The choice of base is critical. While many bases can be used, inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are commonly employed.[2][14] K₃PO₄ is often a good choice for nitrogen-containing substrates as it is sufficiently basic to promote the reaction without causing undesirable side reactions.[18][19]

  • Solvent System : The reaction is typically run in a mixture of an organic solvent and water.[2] Common choices include 1,4-dioxane/water, toluene/water, or DMF.[8][20] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
  • This compound (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%) or a suitable pre-catalyst.

  • Base: Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0–3.0 equiv)

  • Solvent: Anhydrous, degassed 1,4-dioxane and deionized water (e.g., 4:1 or 5:1 v/v)

  • Inert Gas: Argon or Nitrogen

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask or sealed vial), magnetic stirrer, and heating mantle/oil bath.

  • Reagents for workup and purification: Ethyl acetate, brine, anhydrous magnesium sulfate (MgSO₄), silica gel.

Reaction Setup and Execution (Inert Atmosphere)
  • Preparation : To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (K₃PO₄, 2.0 equiv), and the palladium catalyst (Pd(dppf)Cl₂, 0.03 equiv).[14]

  • Inerting : Seal the flask with a septum, and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the starting bromide.

  • Heating and Monitoring : Place the flask in a preheated oil bath at 80–100 °C and stir vigorously.[19] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2–18 hours).

Workup and Purification
  • Cooling and Quenching : Once the reaction is complete, cool the mixture to room temperature.

  • Extraction : Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate (3x).[6]

  • Washing : Combine the organic layers and wash with water and then with brine to remove residual base and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.

Sources

Application Notes and Protocols for the Sonogashira Reaction of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and copper, has found extensive application in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of novel therapeutic agents.[3][4] This guide provides a detailed examination of the Sonogashira reaction conditions specifically tailored for the coupling of terminal alkynes with 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry.

The pyrazolo[4,3-b]pyridine core is a key structural motif in a variety of biologically active compounds, including inhibitors of kinases and other enzymes.[5][6] The ability to functionalize this scaffold at the 6-position via Sonogashira coupling opens up a vast chemical space for the generation of new drug candidates. This document will delve into the mechanistic underpinnings of the reaction, provide optimized protocols, and offer expert insights into troubleshooting and experimental design.

Mechanistic Overview: The Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) complex.[1][8]

  • Transmetalation: The Pd(II) complex reacts with a copper acetylide species, generated in the copper cycle, to form a palladium-acetylide complex and regenerate the copper catalyst.[1]

  • Reductive Elimination: The palladium-acetylide complex undergoes reductive elimination to yield the desired alkynylated product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.

  • Deprotonation: A base deprotonates the terminal alkyne to form a copper acetylide intermediate.[7] This species is then transferred to the palladium center in the transmetalation step.

Sonogashira_Mechanism pd_ox pd_ox cu_acetylide cu_acetylide pd0 pd0 cu_cat cu_cat cu_alkyne cu_alkyne pd_trans pd_trans

Optimizing Reaction Conditions for this compound

The successful Sonogashira coupling of this compound hinges on the careful selection of several key parameters. The electron-deficient nature of the pyridine ring and the presence of the pyrazole moiety can influence the reactivity of the substrate.

ParameterRecommended ConditionsRationale & Expert Insights
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd(dppf)Cl₂ (1-5 mol%)For N-heterocyclic substrates, phosphine-ligated palladium catalysts are generally effective. PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are standard choices. For more challenging couplings, catalysts with more robust ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) can improve yields and reaction rates. The use of N-heterocyclic carbene (NHC) palladium complexes can also be beneficial, offering high stability and activity.[9][10]
Copper (I) Co-catalyst CuI (1-10 mol%)Copper(I) iodide is the most common and effective co-catalyst. It facilitates the formation of the copper acetylide, which is crucial for the transmetalation step.[1] While copper-free Sonogashira reactions exist, the classic copper-co-catalyzed version is often more reliable for heteroaromatic bromides.[7]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), or Cesium Carbonate (Cs₂CO₃)An amine base is typically used to neutralize the HX generated during the reaction and to deprotonate the terminal alkyne.[2] For substrates that may be sensitive to strong organic bases, an inorganic base like Cs₂CO₃ can be a milder and effective alternative.[9] The choice of base can significantly impact the reaction outcome.
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF), or Acetonitrile (MeCN)The solvent should be able to dissolve all reactants and be inert under the reaction conditions. THF is a common choice for its moderate boiling point and good solubilizing properties. DMF can be advantageous for less reactive bromides due to its higher boiling point and polarity.[9][11]
Temperature Room temperature to 80 °CMany Sonogashira reactions can proceed at room temperature.[1] However, for less reactive aryl bromides like this compound, gentle heating (50-80 °C) may be necessary to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature and reaction time.
Atmosphere Inert (Nitrogen or Argon)To prevent oxidative side reactions, particularly the Glaser homocoupling of the alkyne, the reaction should be carried out under an inert atmosphere.[7] Degassing the solvent prior to use is highly recommended.

Detailed Experimental Protocol

This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (2.5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Base (e.g., Triethylamine) (2-3 equivalents)

  • Anhydrous solvent (e.g., THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the palladium catalyst (0.025 eq), and copper(I) iodide (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the base and the terminal alkyne.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalysts.

  • Extraction: Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated pyrazolo[4,3-b]pyridine derivative.

Workflow start Start setup Combine Reactants (Pyrazolopyridine, Pd Catalyst, CuI) start->setup inert Establish Inert Atmosphere (N₂ or Ar) setup->inert add_reagents Add Solvent, Base, and Alkyne inert->add_reagents react Heat and Stir (Monitor by TLC/LC-MS) add_reagents->react workup Cool, Dilute, and Filter react->workup extract Aqueous Wash (NH₄Cl, Brine) workup->extract purify Dry, Concentrate, and Purify (Column Chromatography) extract->purify end Characterize Product purify->end

Troubleshooting and Expert Insights

  • Low Yield or No Reaction:

    • Catalyst Inactivity: Ensure the palladium catalyst is active. If using Pd(PPh₃)₄, which can degrade upon storage, consider using a more stable precatalyst like PdCl₂(PPh₃)₂.

    • Insufficiently Anhydrous Conditions: Moisture can deactivate the catalysts. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base Incompatibility: The basicity of the amine can be crucial. If triethylamine is ineffective, consider a bulkier base like diisopropylethylamine (DIPEA) or an inorganic base like cesium carbonate.

  • Side Reactions:

    • Glaser Homocoupling: The primary side reaction is often the oxidative homocoupling of the terminal alkyne to form a diyne. This is minimized by maintaining strictly anaerobic conditions.

    • Dehalogenation: In some cases, reduction of the aryl bromide can occur. Using a less reactive palladium catalyst or lower reaction temperatures may mitigate this.

  • Purification Challenges:

    • Residual Catalyst: The palladium and copper catalysts can be difficult to remove. Filtering the reaction mixture through a pad of celite is a critical first step. A wash with a mild chelating agent like aqueous ammonium chloride can also help remove copper salts.

    • Co-eluting Impurities: Careful selection of the solvent system for column chromatography is essential. A gradient elution from a non-polar to a more polar solvent system often provides the best separation.

Conclusion

The Sonogashira reaction is a robust and versatile tool for the functionalization of the this compound scaffold. By carefully selecting the catalyst system, base, solvent, and reaction temperature, high yields of the desired alkynylated products can be achieved. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and organic synthesis, facilitating the exploration of this important area of chemical space.

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  • Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile. (n.d.). J-Stage.
  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH.
  • Scheme 4: Sonogashira-couplings of 4-bromo-6H-1,2-oxazines. a) PdCl2... (n.d.). ResearchGate.
  • Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor. (n.d.). ResearchGate.
  • Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. (n.d.). ResearchGate.

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Application Notes and Protocols for the Synthesis of 6-Aryl-2-Methyl-2H-Pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. This nitrogen-rich bicyclic system is a key structural motif in a variety of biologically active molecules. Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potential as inhibitors for HIV-1 non-nucleoside reverse transcriptase, interleukin-2 inducible T-cell kinase (ITK), and corticotropin-releasing factor type-1 (CRF1) antagonists.[1] Notably, compounds bearing the 6-aryl-2-methyl-2H-pyrazolo[4,3-b]pyridine framework are of significant interest as they are explored as potent inhibitors of glycogen synthase kinase-3 (GSK-3) and other critical kinase targets implicated in various disease states.[2]

The strategic placement of an aryl group at the C6 position and a methyl group at the N2 position of the pyrazolo[4,3-b]pyridine core significantly influences the molecule's spatial conformation and electronic properties, which are critical for its interaction with biological targets. Consequently, the development of efficient and versatile synthetic routes to access these molecules is of paramount importance for researchers, scientists, and drug development professionals.

This guide provides a detailed overview of established and robust synthetic strategies for the preparation of 6-aryl-2-methyl-2H-pyrazolo[4,3-b]pyridines, complete with in-depth experimental protocols, mechanistic insights, and data presentation to facilitate successful implementation in a research setting.

Synthetic Strategies: A Tale of Two Rings

The construction of the pyrazolo[4,3-b]pyridine scaffold can be broadly categorized into two main retrosynthetic approaches:

  • Annulation of a pyridine ring onto a pre-existing pyrazole core. [1][3]

  • Formation of the pyrazole ring from a functionalized pyridine precursor. [1][4]

This guide will focus on a highly effective and increasingly popular third strategy that combines elements of the latter approach with powerful cross-coupling reactions: a sequential synthesis involving the construction of a halogenated pyrazolo[4,3-b]pyridine intermediate followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the desired aryl moiety at the C6 position. This method offers high modularity, allowing for the synthesis of a diverse library of analogues by simply varying the arylboronic acid coupling partner.

Visualizing the Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the construction of the core heterocyclic system, followed by a key functionalization step to introduce the aryl group.

G cluster_0 Part 1: Pyrazolo[4,3-b]pyridine Core Synthesis cluster_1 Part 2: C6-Arylation via Suzuki-Miyaura Coupling A Functionalized Pyridine Precursor B Pyrazole Ring Formation A->B Cyclization C Halogenated 2-Methyl-2H-pyrazolo[4,3-b]pyridine B->C Halogenation E Palladium-Catalyzed Cross-Coupling C->E D Arylboronic Acid D->E F Target Molecule: 6-Aryl-2-methyl-2H-pyrazolo[4,3-b]pyridine E->F

Figure 1: General workflow for the synthesis of 6-aryl-2-methyl-2H-pyrazolo[4,3-b]pyridines.

Protocol I: Synthesis of 6-Chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine Intermediate

This protocol details the construction of the key chloro-substituted intermediate, which serves as the substrate for the subsequent Suzuki-Miyaura cross-coupling reaction. The rationale behind this approach is the reliable formation of the pyrazole ring onto a commercially available and reactive pyridine starting material.

Reaction Mechanism Overview

The formation of the pyrazolo[4,3-b]pyridine core from a substituted pyridine often involves a multi-step sequence that may include nucleophilic aromatic substitution (SNA_r_) followed by an intramolecular cyclization. The choice of a 2,6-dihalopyridine derivative is strategic as it provides a handle for the initial pyrazole annulation and leaves a second halogen at the desired C6 position for later functionalization.

G Start 2,6-Dichloropyridine-3-amine Step1 Diazotization (NaNO2, HCl) Start->Step1 Step2 Reduction to Hydrazine (e.g., SnCl2) Step1->Step2 Step3 Cyclization with a 1,3-dicarbonyl equivalent Step2->Step3 Intermediate Substituted pyrazolo[4,3-b]pyridine Step3->Intermediate Final 6-Chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine Intermediate->Final Methylation (e.g., MeI, K2CO3)

Figure 2: Simplified reaction pathway for the formation of the key intermediate.

Experimental Protocol

Materials:

  • 2,6-Dichloropyridine-3-amine

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Malonaldehyde bis(dimethyl acetal)

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization and Reduction:

    • To a stirred suspension of 2,6-dichloropyridine-3-amine (1.0 equiv) in concentrated HCl at 0 °C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

    • In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 equiv) in concentrated HCl.

    • Add the diazonium salt solution dropwise to the tin(II) chloride solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Basify the mixture carefully with a saturated aqueous solution of sodium hydroxide until pH > 10, keeping the temperature below 20 °C with an ice bath.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate.

  • Cyclization and Methylation:

    • Dissolve the crude hydrazine intermediate in ethanol.

    • Add malonaldehyde bis(dimethyl acetal) (1.2 equiv) and a catalytic amount of concentrated HCl.

    • Reflux the mixture for 4 hours.

    • Cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in DMF.

    • Add potassium carbonate (3.0 equiv) and methyl iodide (1.5 equiv).

    • Stir the mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine.

Protocol II: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for C6-Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] In this context, it is the ideal method for introducing a diverse range of aryl substituents at the C6 position of the pyrazolo[4,3-b]pyridine core.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine.

  • Transmetalation: The aryl group is transferred from the boronic acid (or its boronate ester) to the palladium center. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

G Pd0 Pd(0)L_n Intermediate1 R-Pd(II)L_n-X Pd0->Intermediate1 OxAdd Oxidative Addition Intermediate2 R-Pd(II)L_n-Ar Intermediate1->Intermediate2 Transmetal Transmetalation Intermediate2->Pd0 RedElim Reductive Elimination RX 6-Chloro-Pyrazolo[4,3-b]pyridine ArBX2 Arylboronic Acid + Base Product 6-Aryl-Pyrazolo[4,3-b]pyridine

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol

Materials:

  • 6-Chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine (from Protocol I)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 6-chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to yield the final 6-aryl-2-methyl-2H-pyrazolo[4,3-b]pyridine.

Data Summary and Characterization

The success of the synthesis should be confirmed by standard analytical techniques. Below is a table summarizing typical yields and characterization data for a representative compound.

CompoundStarting MaterialArylboronic AcidYield (%)¹H NMR (δ, ppm)MS (m/z)
6-(4-Methoxyphenyl)-2-methyl-2H-pyrazolo[4,3-b]pyridine6-Chloro-2-methyl-2H-pyrazolo[4,3-b]pyridine4-Methoxyphenylboronic acid858.85 (d, 1H), 8.10 (s, 1H), 7.95 (d, 2H), 7.10 (d, 2H), 4.15 (s, 3H), 3.90 (s, 3H)[M+H]⁺ found: 254.11

Note: ¹H NMR chemical shifts are representative and may vary depending on the solvent and specific aryl substituent. The provided values are for illustrative purposes.

Troubleshooting and Expert Insights

  • Low Yield in Suzuki Coupling:

    • Catalyst Inactivity: Ensure the palladium catalyst is of good quality. Consider using other palladium sources and ligands (e.g., Pd₂(dba)₃ with SPhos or XPhos).

    • Inefficient Transmetalation: The choice of base is crucial. For less reactive aryl chlorides, a stronger base like cesium carbonate may be beneficial. Ensure the solvents are adequately degassed to prevent catalyst oxidation.

    • Decomposition of Boronic Acid: Homocoupling of the boronic acid can be an issue at high temperatures. Running the reaction at the lowest effective temperature is recommended.

  • Impurity Profile:

    • Debromination: The presence of the dehalogenated starting material can occur. This can be minimized by ensuring an efficient catalytic cycle.

    • Homocoupling: Formation of biaryl from the boronic acid can be suppressed by using the correct stoichiometry and ensuring the oxidative addition step is efficient.

  • Purification Challenges:

    • Closely eluting impurities may require careful optimization of the chromatographic conditions. A reverse-phase chromatography system can sometimes provide better separation for polar heterocyclic compounds.

Conclusion

The synthetic route outlined in this guide, centered around a key Suzuki-Miyaura cross-coupling reaction, provides a robust and versatile platform for the synthesis of 6-aryl-2-methyl-2H-pyrazolo[4,3-b]pyridines. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can efficiently generate diverse libraries of these medicinally important compounds for further investigation in drug discovery programs. The detailed protocols and expert insights provided herein are intended to empower scientists to successfully implement these synthetic strategies in their own laboratories.

References

  • Nikiforova, E. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1695. [Link]

  • Nikiforova, E. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Witherington, J., et al. (2003). 6-Aryl-Pyrazolo[3,4-b]Pyridines: Potent Inhibitors of Glycogen Synthase Kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 13(17), 3055-3057.
  • Al-dujaili, L. H. H. (2012). Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. ChemInform, 43(32).
  • Alonso, D. A., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(16), 4948. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters, 42(48), 8435-8437.

Sources

experimental procedure for N-methylation of 6-bromo-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic N-Methylation of 6-bromo-2H-pyrazolo[4,3-b]pyridine: A Guide to Controlling Regioselectivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The N-methylation of this heterocyclic system is a critical step in modifying its pharmacological properties, including potency, selectivity, and metabolic stability. However, the inherent tautomerism and the presence of two nucleophilic nitrogen atoms (N1 and N2) in the pyrazole ring present a significant synthetic challenge: controlling the regioselectivity of the methylation. This application note provides a comprehensive guide to the N-methylation of 6-bromo-2H-pyrazolo[4,3-b]pyridine, detailing two distinct protocols for (a) classical, non-selective methylation yielding an isomeric mixture and (b) a modern, highly N1-selective approach. We delve into the mechanistic principles governing regioselectivity and provide robust protocols for synthesis, purification, and unambiguous characterization of the N1 and N2 regioisomers using advanced NMR techniques.

Scientific Background & Mechanistic Insights

The N-alkylation of unsymmetrically substituted pyrazoles is a classic problem in heterocyclic chemistry. The reaction outcome is a delicate interplay of steric, electronic, and reaction-condition-dependent factors.[1][2]

Tautomerism and Nucleophilicity

The starting material, 6-bromo-pyrazolo[4,3-b]pyridine, exists as two rapidly interconverting tautomers: the 1H- and 2H-forms.[3] Deprotonation with a base generates a common pyrazolate anion, where the negative charge is delocalized across both nitrogen atoms. Both N1 and N2 are therefore nucleophilic and can attack an electrophile, such as a methylating agent.

G cluster_tautomers Tautomeric Equilibrium T1 6-bromo-1H-pyrazolo[4,3-b]pyridine T2 6-bromo-2H-pyrazolo[4,3-b]pyridine T1->T2 H⁺ shift Anion Pyrazolate Anion (Delocalized Charge) T1->Anion + B⁻ - HB Base Base (-B⁻) Me_I Methylating Agent (e.g., CH₃I) P1 N1-Methyl Isomer (6-bromo-1-methyl-1H-...) Me_I->P1 Attack at N1 P2 N2-Methyl Isomer (6-bromo-2-methyl-2H-...) Me_I->P2 Attack at N2

Caption: Reaction pathway for N-methylation.

Factors Governing Regioselectivity

Controlling which nitrogen atom is methylated is the primary objective. The key factors are:

  • Steric Hindrance: The local steric environment around each nitrogen atom is paramount. Bulky substituents on the pyrazole ring or the use of sterically demanding methylating agents will favor alkylation at the less hindered nitrogen atom.[1][2] For the pyrazolo[4,3-b]pyridine core, the N1 position is generally considered more sterically accessible than the N2 position, which is fused between the two rings.

  • Electronic Effects: The electron-withdrawing nature of the fused pyridine ring and the bromo-substituent modifies the electron density and nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the N1/N2 isomer ratio.[1] For instance, stronger bases like sodium hydride (NaH) in an aprotic solvent like THF or DMF are often used to ensure complete deprotonation.[1][4]

  • Methylating Agent: Traditional reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are small and highly reactive, often leading to poor selectivity.[1] Modern, sterically bulky reagents have been developed to enhance selectivity, such as α-halomethylsilanes which act as "masked" methylating agents and show excellent N1-selectivity.[5][6][7]

Experimental Design and Strategy

Our strategy involves presenting two reliable protocols. The first is a classical approach that is widely accessible but requires careful separation of the resulting isomers. The second employs a state-of-the-art method to achieve high regioselectivity, simplifying purification.

Reagent Selection Summary
Reagent TypeExample(s)Role & RationaleSelectivityReference
Methylating Agent Methyl Iodide (MeI), Dimethyl Sulfate (DMS)Small, highly reactive electrophiles. Readily available but generally non-selective.Low[1]
(Chloromethyl)triisopropoxysilane (CMTIS)Sterically bulky "masked" methylating agent. Favors attack at the less hindered N1 position.High (N1)[5][7]
Dimethyl Carbonate (DMC)"Green" methylating agent. Less toxic alternative, requires higher temperatures.Moderate[8][9][10]
Base Potassium Carbonate (K₂CO₃)Mild inorganic base. Sufficient for many N-alkylations, but may result in slower reaction or incomplete deprotonation.Variable[3]
Sodium Hydride (NaH)Strong, non-nucleophilic base. Ensures complete and irreversible deprotonation of the pyrazole N-H. Requires anhydrous conditions.Variable[1][4]
KHMDSStrong, sterically hindered base. Soluble in organic solvents. Excellent for complete deprotonation.Variable[1][5]
Solvent DMF, DMSOPolar aprotic solvents. Excellent for dissolving the pyrazole and the base, facilitating the SN2 reaction.-[1][3]
THFLess polar aprotic solvent. Commonly paired with strong bases like NaH.-[1]

Detailed Experimental Protocols

Safety Precaution: These procedures must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Methylating agents like MeI and DMS are toxic and carcinogenic; handle with extreme care. Sodium hydride reacts violently with water; ensure all glassware and solvents are anhydrous.

Protocol 1: Classical N-Methylation using Methyl Iodide

This protocol typically yields a mixture of N1 and N2 isomers that must be separated by chromatography.

Materials:

  • 6-bromo-2H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Methyl iodide (MeI) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add 6-bromo-2H-pyrazolo[4,3-b]pyridine.

  • Add anhydrous DMF to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a slurry as the sodium salt forms.

  • Slowly add methyl iodide via syringe while maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will be a mixture of the N1 and N2 isomers. Purify via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the two regioisomers.

Protocol 2: N1-Selective Methylation via an α-Halomethylsilane Reagent

This protocol, adapted from literature, provides high selectivity for the N1-methyl isomer, simplifying purification.[5][7]

Materials:

  • 6-bromo-2H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.2 equiv)

  • (Chloromethyl)triisopropoxysilane (CMTIS) (1.3 equiv)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF (2.0 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, Ethyl acetate, Brine, Anhydrous Na₂SO₄

Procedure:

  • Step A: N-Silylalkylation: a. To a dry, nitrogen-flushed flask, add 6-bromo-2H-pyrazolo[4,3-b]pyridine and dissolve in anhydrous DMSO. b. Add KHMDS and stir for 15 minutes at room temperature. c. Add (chloromethyl)triisopropoxysilane (CMTIS) and stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS for the formation of the silylated intermediate.

  • Step B: Protodesilylation: a. Once the first step is complete, add anhydrous THF to the reaction mixture. b. Add the 1M TBAF solution in THF, followed by the addition of water (2.0 equiv). c. Stir at room temperature for 2-4 hours until LC-MS confirms the complete conversion to the N-methyl product.

  • Work-up & Purification: a. Dilute the reaction mixture with ethyl acetate and wash several times with water to remove DMSO. b. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. c. The crude product should show high N1-selectivity. Purify by flash column chromatography to remove any minor N2 isomer and other impurities.

Characterization and Isomer Differentiation

Unambiguous assignment of the N1 and N2 isomers is critical and is achieved primarily through advanced NMR spectroscopy.[3][11]

G start Crude Product (Isomer Mixture) lcms LC-MS Analysis - Confirm MW (212.03  g/mol  for C₇H₆BrN₃) - Determine Isomer Ratio start->lcms chromatography Column Chromatography (e.g., Hexane/EtOAc) lcms->chromatography iso1 Isolated Isomer 1 chromatography->iso1 iso2 Isolated Isomer 2 chromatography->iso2 nmr NMR Spectroscopy (¹H, ¹³C, NOESY, HMBC) iso1->nmr iso2->nmr assign1 Structure Assignment: N1-Methyl Isomer nmr->assign1 assign2 Structure Assignment: N2-Methyl Isomer nmr->assign2

Caption: Workflow for product analysis and characterization.

Key Spectroscopic Differentiators:
  • ¹H NMR: The chemical shifts of the protons on the heterocyclic core will differ between the two isomers. The N-CH₃ singlet will also appear at a slightly different chemical shift.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This is the most definitive technique.

    • For the N1-methyl isomer , a through-space correlation (NOE) is expected between the N1-CH₃ protons and the H7 proton on the pyridine ring.

    • For the N2-methyl isomer , an NOE would be expected between the N2-CH₃ protons and the H3 proton on the pyrazole ring.

  • Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows 2- and 3-bond correlations between protons and carbons.

    • For the N1-methyl isomer , a ³J correlation should be observed between the N1-CH₃ protons and the C7a carbon of the ring junction.

    • For the N2-methyl isomer , a ³J correlation should be observed between the N2-CH₃ protons and the C3a carbon.

IsomerProduct NameMolecular FormulaMolecular WeightKey Expected NMR Correlation (NOESY)
N1 6-bromo-1-methyl-1H-pyrazolo[4,3-b]pyridineC₇H₆BrN₃212.05 g/mol Correlation between N1-CH ₃ and H 7
N2 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridineC₇H₆BrN₃212.05 g/mol Correlation between N2-CH ₃ and H 3

Troubleshooting

ProblemPotential CauseSuggested Solution
Incomplete Reaction Insufficiently strong base; wet solvent/reagents; low temperature.Use a stronger base like NaH or KHMDS. Ensure all reagents and solvents are strictly anhydrous.[1] Increase reaction temperature or time.
Low Yield Poor work-up procedure; product loss during chromatography.Ensure pH is appropriate during aqueous extraction. Optimize chromatography conditions (solvent system, silica vs. C18).
Poor Regioselectivity (Protocol 1) Inherent nature of the substrate and reagents.This is expected. Focus on optimizing the chromatographic separation. Alternatively, use Protocol 2 for improved selectivity.
Formation of Side Products Over-methylation to form a quaternary salt; degradation of reagents.Use a slight excess, not a large excess, of the methylating agent. Monitor the reaction closely by TLC/LC-MS.[1] Use fresh, high-purity reagents.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for N-Alkylation of Pyrazolo[3,4-c]pyridine Scaffolds.
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  • ResearchGate. (2025). Selective Methylation of NH-Containing Heterocycles and Sulfonamides Using N,N-Dimethylformamide Dimethylacetal Based on Calculated pKa Measurements. [Link]

  • ResearchGate. (n.d.). N-Methylation of Nitrogen-Containing Heterocycles with Dimethyl Carbonate. [Link]

  • ResearchGate. (2011). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. [Link]

  • BenchChem. (2025). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • BenchChem. (2025).
  • Google Patents. (n.d.). Methylation synthesis method of N-heterocyclic compound.
  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

  • ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). PubMed Central. [Link]

  • PubChemLite. (n.d.). 6-bromo-1-methyl-1h-pyrazolo[4,3-b]pyridine. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). PubMed Central. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). MDPI. [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). PubMed. [Link]

  • N-Alkylation of Some Imidazopyridines. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

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in vitro kinase assay protocol for pyrazolo[4,3-b]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A High-Throughput In Vitro Kinase Assay for the Potency Determination of Pyrazolo[4,3-b]pyridine Derivatives

Audience: Researchers, scientists, and drug development professionals engaged in kinase inhibitor screening and characterization.

Introduction: The Rise of Pyrazolo[4,3-b]pyridines in Kinase Inhibition

The pyrazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Derivatives of this heterocyclic core, such as those from the pyrazolo[4,3-b]pyridine family, are central to numerous inhibitors targeting a wide array of kinases implicated in oncology and inflammatory diseases.[2] Their structural features allow for key interactions within the highly conserved ATP-binding site of many kinases, making them a fertile ground for inhibitor design.[2]

The successful development of these compounds relies on robust and reproducible methods to quantify their inhibitory potential. An in vitro kinase assay is a foundational tool in any drug discovery cascade, providing a direct measure of a compound's ability to modulate the catalytic activity of a specific kinase.[3][4] This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of pyrazolo[4,3-b]pyridine derivatives using a luminescence-based biochemical assay, a method renowned for its sensitivity, scalability, and suitability for high-throughput screening (HTS).[5]

Scientific Principle: Quantifying Kinase Activity by ATP Depletion

Protein kinases catalyze the transfer of a γ-phosphate group from ATP to a specific substrate (a protein or peptide).[3] The core principle of many kinase assays is to measure one of the components of this reaction: the amount of ATP consumed, the amount of ADP produced, or the quantity of phosphorylated substrate generated.[3][6]

This protocol utilizes a homogeneous, "glow-type" luminescent assay that quantifies the amount of ATP remaining in the reaction well after the kinase-catalyzed phosphorylation has occurred.[7] The workflow is as follows:

  • Kinase Reaction: The target kinase, its substrate, and the pyrazolo[4,3-b]pyridine inhibitor are incubated together. The reaction is initiated by the addition of ATP.

  • Inhibition: If the pyrazolo[4,3-b]pyridine derivative is an effective inhibitor, the kinase's catalytic activity will be reduced, resulting in less ATP being consumed.

  • Detection: A specialized reagent containing luciferase and its substrate, luciferin, is added. This reagent simultaneously stops the kinase reaction. The luciferase enzyme then utilizes the remaining ATP to generate a stable luminescent signal.[7]

The resulting relationship is straightforward: a strong inhibitor leads to less ATP consumption, which in turn produces a high luminescent signal. Conversely, low inhibition results in a dim signal.[7] This inverse correlation between kinase activity and light output provides a robust method for quantifying inhibitor potency.[7]

General Experimental Workflow

The following diagram outlines the complete workflow for determining the IC50 value of a test compound.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution (384-well plate) cluster_analysis 3. Data Analysis prep_compound Prepare Serial Dilution of Pyrazolo[4,3-b]pyridine (e.g., 10 mM to 1 nM) add_compound Dispense Compound (5 µL/well) prep_compound->add_compound prep_kinase Prepare Kinase Solution (e.g., 2X concentration) prep_kinase->add_compound prep_substrate Prepare Substrate/ATP Mix (e.g., 2X concentration) prep_substrate->add_compound add_kinase Add Kinase Solution (5 µL/well) Incubate 15 min @ RT add_compound->add_kinase start_reaction Initiate Reaction: Add Substrate/ATP Mix (10 µL/well) add_kinase->start_reaction incubate_reaction Incubate 60 min @ RT start_reaction->incubate_reaction add_detection Add Kinase-Glo® Reagent (20 µL/well) Incubate 10 min @ RT incubate_reaction->add_detection read_plate Measure Luminescence add_detection->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot % Inhibition vs. log[Inhibitor] calc_inhibition->plot_curve fit_ic50 Fit Curve (4-Parameter Logistic Model) plot_curve->fit_ic50 report_ic50 Determine IC50 Value fit_ic50->report_ic50

Caption: Workflow for IC50 determination of kinase inhibitors.

Detailed Protocol: IC50 Determination for Src Kinase

This protocol is optimized for determining the IC50 value of a pyrazolo[4,3-b]pyridine derivative against the non-receptor tyrosine kinase Src, a common target in cancer drug discovery.[8]

4.1. Materials and Reagents

  • Kinase: Recombinant human Src kinase (e.g., MilliporeSigma, Promega).

  • Substrate: Poly (Glu, Tyr) 4:1 peptide (e.g., Sigma-Aldrich) or a specific Src substrate peptide.[9]

  • Test Compound: Pyrazolo[4,3-b]pyridine derivative dissolved in 100% DMSO.

  • ATP: Adenosine 5'-triphosphate, disodium salt (Sigma-Aldrich).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (Promega, Cat. No. V6711) or equivalent.

  • Plates: White, opaque, flat-bottom 384-well assay plates (e.g., Corning).

  • Equipment: Multichannel pipette or automated liquid handler, plate shaker, luminometer.

4.2. Reagent Preparation

  • 10X Assay Buffer: Prepare a 10X stock of the assay buffer. Store at 4°C.

  • 1X Assay Buffer: On the day of the assay, dilute the 10X stock to 1X with ultrapure water. Keep on ice.

  • Compound Plate:

    • Create a 10-point, 3-fold serial dilution of the pyrazolo[4,3-b]pyridine derivative in 100% DMSO. Start from a 10 mM stock to cover a wide concentration range.

    • Prepare an intermediate dilution plate by transferring a small volume of each concentration into the 1X Assay Buffer, ensuring the final DMSO concentration in the assay does not exceed 1%.

  • 2X Kinase Solution: Dilute the Src kinase stock in 1X Assay Buffer to a final concentration that is twice the desired assay concentration (e.g., 2 ng/µL for a final concentration of 1 ng/µL). The optimal enzyme concentration should be determined empirically to achieve ~10-30% ATP consumption in the reaction time.

  • 2X Substrate/ATP Mix:

    • Dilute the Poly (Glu, Tyr) substrate in 1X Assay Buffer to twice its desired final concentration (e.g., 0.4 mg/mL for a final 0.2 mg/mL).

    • Add ATP to this solution to achieve a final concentration that is twice the desired assay concentration. Expert Tip: For ATP-competitive inhibitors, the recommended ATP concentration is its Michaelis-Menten constant (Km) for the specific kinase, which for Src is typically ~10-25 µM.[10] Using ATP at its Km value makes the resulting IC50 a close approximation of the inhibitor's binding affinity (Ki).[10]

4.3. Assay Procedure (384-well format)

Perform all additions in the order specified.

  • Compound Addition: Add 5 µL of the serially diluted compound to the appropriate wells of the 384-well plate. Add 5 µL of 1X Assay Buffer with the corresponding DMSO percentage to the control wells.

    • 0% Inhibition Control (Max Activity): DMSO only.

    • 100% Inhibition Control (Background): A known potent Src inhibitor (e.g., Staurosporine at 10 µM) or simply buffer without enzyme.

  • Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells except the "No Kinase" background controls. For those, add 5 µL of 1X Assay Buffer.

  • Pre-incubation: Mix the plate gently on a plate shaker for 1 minute. Incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

  • Reaction Initiation: Add 10 µL of the 2X Substrate/ATP Mix to all wells to start the kinase reaction. The total volume is now 20 µL.

  • Kinase Reaction Incubation: Mix the plate on a shaker for 1 minute. Incubate for 60 minutes at room temperature. The incubation time should be within the linear range of the reaction, which should be determined during assay optimization.[10]

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 20 µL of the Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes to ensure lysis and signal generation.

  • Final Incubation: Incubate the plate for 10 minutes at room temperature, protected from light, to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader with an integration time of 0.5-1 second per well.

Data Analysis and Presentation

  • Normalization: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_100%_Control) / (Signal_0%_Control - Signal_100%_Control))

  • IC50 Determination: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic (4PL) equation to determine the IC50 value, which is the concentration of the inhibitor that produces 50% inhibition.[11] This can be done using software like GraphPad Prism or similar data analysis packages.[12]

Table 1: Example Data for IC50 Determination of a Pyrazolo[4,3-b]pyridine Derivative (Compound X)

Compound X Conc. (µM)Log [Conc.]Raw Luminescence (RLU)% Inhibition
10.01.0098,50098.9%
3.330.5295,20095.5%
1.110.0586,10085.9%
0.37-0.4355,40054.1%
0.12-0.9123,80021.3%
0.04-1.3810,5007.5%
0.01-1.875,6002.4%
0.00-3,200-2.1%
Controls
0% Inhibition-5,2500.0%
100% Inhibition-100,200100.0%
Result IC50 = 0.32 µM

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of screening data, the assay must be rigorously validated. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay.[13][14]

  • Z'-Factor Calculation: The Z'-factor is calculated from the means (μ) and standard deviations (σ) of the positive (p, 0% inhibition) and negative (n, 100% inhibition) controls.

    Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

  • Interpretation:

    • Z' > 0.5: An excellent assay, suitable for HTS.[14]

    • 0 < Z' < 0.5: A marginal assay that may require optimization.[14]

    • Z' < 0: The assay is not suitable for screening.[14]

An assay should consistently yield a Z'-factor > 0.7 during validation to be considered robust for compound profiling.[15]

Expertise & Experience: Field-Proven Insights

  • Compound Interference: Pyrazolo[4,3-b]pyridine derivatives, like any small molecules, can interfere with the assay. Some may be intrinsically luminescent or may inhibit the luciferase enzyme used for detection, leading to false positives or negatives.[16] It is prudent to perform a counter-screen where compounds are tested against the detection reagent in the absence of the primary kinase reaction to identify such artifacts.

  • Enzyme and Substrate Quality: The purity and activity of the recombinant kinase and the quality of the substrate are paramount. Use highly purified, active enzymes and ensure substrate integrity. For kinases that require activation via autophosphorylation, this may need to be performed prior to the assay.[17]

  • DMSO Tolerance: The final concentration of DMSO should be kept as low as possible (ideally ≤1%) and be consistent across all wells, as higher concentrations can inhibit kinase activity.

Biological Context: The Src Signaling Pathway

Inhibiting Src kinase is a validated therapeutic strategy. Src is a key node in multiple signaling pathways that control cell proliferation, survival, migration, and angiogenesis. Its dysregulation is a hallmark of many cancers.[8]

SrcPathway cluster_downstream Downstream Pathways cluster_cellular Cellular Responses RTK Growth Factor Receptors (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation Integrins Integrins Integrins->Src Activation Ras_MAPK Ras/MAPK Pathway Src->Ras_MAPK PI3K_Akt PI3K/Akt Pathway Src->PI3K_Akt STAT3 STAT3 Pathway Src->STAT3 FAK Focal Adhesion Kinase (FAK) Src->FAK Angiogenesis Angiogenesis Src->Angiogenesis Proliferation Proliferation Ras_MAPK->Proliferation Survival Survival PI3K_Akt->Survival STAT3->Proliferation Migration Migration & Invasion FAK->Migration Pyrazolo Pyrazolo[4,3-b]pyridine Inhibitor Pyrazolo->Src Inhibition

Caption: Simplified Src signaling pathway and point of inhibition.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH.
  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. BellBrook Labs.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.
  • Klebl, B., et al. (2011, March 21). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • Jägle, S., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
  • Reaction Biology. KINASE PROFILING & SCREENING. Reaction Biology.
  • Klink, T. A., et al. (2012, May 1). Assay Development for Protein Kinase Enzymes. NCBI - NIH.
  • Gouda, A. M., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central.
  • Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube.
  • Promega Corporation. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin #TB372.
  • George, G., et al. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • AssayQuant. PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant.
  • Revvity. HTRF KinEASE a universal expanded platform to address serine/threonine & tyrosine kinases. Revvity.
  • BMG LABTECH. (2025, January 27). The Z prime value (Z´). BMG LABTECH.
  • Reaction Biology. Radiometric Filter Binding Assay. Reaction Biology.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
  • Promega Corporation. SRC Kinase Assay.
  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. GraphPad.
  • protocols.io. (2024, August 28). Kinase activity assays Src and CK2. protocols.io.
  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors....
  • RSC Publishing. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.
  • Papalia, G. A. (n.d.). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. PMC - NIH.
  • Promega Corporation. (n.d.). Optimizing Kinase Assays for Ultrahigh-Throughput Profiling Using the Kinase-Glo® Plus Assay. Promega Notes 93.

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Introduction: The Power of Fragments and the Promise of the Pyrazolopyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Harnessing 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1] Unlike traditional high-throughput screening (HTS), which tests large, complex molecules, FBDD screens small, low-molecular-weight compounds ("fragments") to identify weak but highly efficient binders.[2] The rationale is compelling: smaller molecules can explore chemical space more effectively, often identifying binding pockets that larger molecules miss, leading to higher hit rates and providing more synthetically tractable starting points for optimization.[3]

At the heart of a successful FBDD campaign is a well-curated fragment library. Within this library, certain core structures, or "scaffolds," are of particular interest due to their proven utility in medicinal chemistry. The pyrazole nucleus and its fused derivatives, such as pyrazolopyridine, are considered "privileged scaffolds" because they are cornerstones of numerous approved drugs, particularly kinase inhibitors.[4][5]

This guide focuses on a specific, high-value fragment: This compound . This compound is an exemplary tool for FBDD for several key reasons:

  • Compliance with the "Rule of Three" : It possesses physicochemical properties ideal for a fragment, maximizing its chances of fitting into diverse protein binding sites.

  • Proven Bioactive Core : The pyrazolopyridine core is a known hinge-binding motif in many kinases, providing a strong starting hypothesis for its utility.[6]

  • A Vector for Growth : The strategically placed bromine atom is not merely a substituent; it is a versatile synthetic handle. It acts as a predefined "exit vector," enabling chemists to systematically and rationally "grow" the fragment into a lead compound by coupling new chemical matter, a strategy known as Structure-Activity Relationship (SAR) by catalog.[3]

This document provides a detailed framework and actionable protocols for integrating this compound into a modern FBDD workflow, from initial screening to hit-to-lead optimization.

Physicochemical Profile of the Fragment

The suitability of a compound as a fragment is dictated by its physical and chemical properties. This compound aligns well with the empirical "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), making it an ideal starting point.[7]

PropertyValueSource
Molecular Formula C₇H₆BrN₃[8][9]
Molecular Weight 212.05 g/mol [9]
Monoisotopic Mass 210.9745 Da[8]
SMILES CN1C=C2C(=N1)C=C(C=N2)Br[8]
InChIKey XDBFXYMEKIZLGH-UHFFFAOYSA-N[8]
Predicted XlogP 1.3[8]
Hydrogen Bond Donors 0Calculated
Hydrogen Bond Acceptors 3Calculated

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from identifying a weakly binding fragment to developing a potent lead compound is a multi-stage process. Each stage employs sensitive biophysical techniques designed to reliably detect weak interactions and provide actionable data for the next step.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Lead Optimization Screen Primary Screening (SPR, NMR, X-ray) Validate Hit Validation (Orthogonal Assays, ITC) Screen->Validate Initial Hits Structure Co-crystallography or NMR Structure Validate->Structure Confirmed Hits SAR Fragment Growing (SAR by Catalog) Structure->SAR Binding Mode Data Lead Lead Compound (Improved Potency & Properties) SAR->Lead Iterative Design

Figure 1: A high-level overview of the Fragment-Based Drug Discovery (FBDD) cascade.

Part 1: Primary Screening and Hit Identification

The first step is to screen a fragment library containing this compound against the protein target of interest. Because fragments bind with weak affinity (typically in the micromolar to millimolar range), highly sensitive biophysical techniques are required for their detection.[10]

Comparative Overview of Primary Screening Techniques
TechniquePrincipleThroughputProtein ConsumptionKey Output
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding to an immobilized target.[11]HighLowBinding kinetics (ka, kd), Affinity (KD)
NMR Spectroscopy Detects binding through changes in the NMR spectrum of the ligand or protein.[12]MediumMedium-HighBinding confirmation, Affinity (KD), Structural info
X-ray Crystallography Visualizes electron density of a fragment bound to the protein in a crystal.[13]Low-MediumHighDirect 3D binding mode, Stoichiometry
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique due to its high sensitivity, low protein consumption, and ability to provide kinetic data.[14][15]

Causality: The goal is to detect small mass changes on a sensor chip where the target protein is immobilized. A positive "hit" is a fragment that causes a significant response unit (RU) change compared to a reference surface, indicating a direct binding event.

Methodology:

  • Protein Immobilization:

    • Immobilize the target protein onto a sensor chip (e.g., CM5) using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum analyte response (Rmax) appropriate for small fragments (typically 1000-3000 RU).

    • Crucially , prepare a reference flow cell by performing the same activation and blocking steps but without injecting the protein. This is essential for subtracting bulk refractive index changes.[16]

  • Sample Preparation:

    • Prepare a stock solution of this compound (and other fragments) in 100% DMSO.

    • Dilute the fragments into running buffer to the desired screening concentration (e.g., 50-200 µM).

    • Self-Validation Step: Prepare the running buffer (e.g., HBS-EP+) with a final DMSO concentration that precisely matches the DMSO concentration in the fragment samples. Even a 0.1% mismatch can cause significant bulk shifts, leading to false positives.[15]

  • SPR Experiment:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer.

    • After each cycle, regenerate the chip surface if necessary using a mild, optimized regeneration solution (e.g., a short pulse of low pH glycine).

  • Data Analysis and Hit Triage:

    • Perform double referencing: subtract the reference flow cell signal from the active flow cell signal, and then subtract the signal from a buffer-only (blank) injection.

    • A fragment is considered a preliminary hit if it shows a concentration-dependent binding response that is significantly above the noise and is not observed on the reference surface.

    • Calculate the Ligand Efficiency (LE) for each hit. This metric normalizes binding affinity for molecular size and helps prioritize smaller, more efficient binders for follow-up.[17]

Part 2: Hit Validation and Characterization

A hit from a single primary screen is not sufficient. It is imperative to confirm the binding using an orthogonal biophysical method to eliminate false positives arising from assay-specific artifacts.[2]

Hit_Validation cluster_0 Hit Validation Cascade PrimaryHit Primary Hit from SPR Screen NMR_Confirm Orthogonal Screen: Ligand-Observed NMR (e.g., WaterLOGSY) PrimaryHit->NMR_Confirm Confirms binding in solution ITC_Quantify Quantitative Validation: Isothermal Titration Calorimetry (ITC) NMR_Confirm->ITC_Quantify Provides true thermodynamics (KD, ΔH, n) Xray_Structure Structural Characterization: X-ray Co-crystallography ITC_Quantify->Xray_Structure Reveals 3D binding mode ConfirmedHit Validated, Characterized Hit Xray_Structure->ConfirmedHit

Figure 2: A typical hit validation workflow using orthogonal biophysical methods.

Protocol 2: Hit Confirmation with Ligand-Observed NMR

NMR techniques like Saturation Transfer Difference (STD) or Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are excellent for confirming hits in solution, as they are less prone to artifacts from protein immobilization.[12][18]

Causality: These methods detect binding by observing its effect on the fragment's NMR signal. In WaterLOGSY, magnetization is transferred from bulk water to the protein and then to a bound ligand. A bound fragment will show an NMR signal with an opposite sign compared to an unbound fragment, providing unambiguous proof of interaction in solution.[18]

Methodology:

  • Sample Preparation:

    • Prepare two samples in a suitable deuterated buffer (e.g., 20 mM phosphate, 150 mM NaCl in 99% D₂O).

    • Sample A (Reference): 100 µM this compound.

    • Sample B (Test): 100 µM fragment plus 5-10 µM of the target protein.

  • NMR Experiment:

    • Acquire a 1D ¹H WaterLOGSY spectrum for both Sample A and Sample B.

    • Use a selective pulse to saturate the water resonance. Key parameters include the mixing time (typically 1-2 seconds) and the relaxation delay.

  • Data Analysis:

    • In the reference spectrum (Sample A), the fragment's proton signals should be positive.

    • If the fragment binds to the protein (Sample B), its proton signals will be negative or significantly attenuated due to the transfer of saturated magnetization from the protein.

    • A clear sign inversion of the fragment's peaks in the presence of the protein is a strong confirmation of binding.

Protocol 3: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for characterizing the thermodynamics of binding. It directly measures the heat released or absorbed during the binding event.[2]

Causality: By titrating the fragment into a solution of the protein, ITC provides a direct measurement of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH), offering a complete thermodynamic profile of the interaction.

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the protein into the final ITC buffer. Reserve the final dialysis buffer to dissolve the fragment; this buffer matching is critical to minimize heats of dilution.

    • Prepare the protein at a concentration of 10-20x the expected Kᴅ.

    • Prepare the fragment at a concentration of 10-15x the protein concentration.

  • ITC Experiment:

    • Load the protein into the sample cell and the fragment into the injection syringe.

    • Perform a series of small (e.g., 2-5 µL) injections of the fragment into the protein solution, allowing the system to reach equilibrium after each injection.

  • Data Analysis:

    • Integrate the heat change for each injection peak.

    • Fit the resulting binding isotherm (heat change vs. molar ratio) to a suitable binding model (e.g., one-site independent) to determine Kᴅ, n, and ΔH.

    • A validated hit will show a clear, saturable binding curve.

Part 3: Structure-Based Design and Hit-to-Lead Optimization

With a validated hit, the ultimate goal is to obtain a high-resolution crystal structure of the protein-fragment complex. This structural information is the key that unlocks rational, structure-based drug design.[13][19]

Protocol 4: Elucidating the Binding Mode by X-ray Co-crystallography

Causality: Visualizing the precise orientation and interactions of this compound in the binding pocket allows medicinal chemists to understand the initial SAR and design modifications that will improve affinity and selectivity.[20]

Methodology:

  • Crystal Growth:

    • Screen for conditions that produce high-quality, diffraction-grade crystals of the target protein (apo form).

  • Fragment Soaking:

    • Prepare a solution of the fragment at a high concentration (e.g., 1-10 mM) in a cryo-protectant solution compatible with the crystal conditions. The DMSO concentration should be kept as low as possible (ideally <10%) to avoid damaging the crystal.

    • Transfer an apo crystal into the fragment-soaking solution and incubate for a period ranging from minutes to hours.

  • Data Collection and Structure Solution:

    • Flash-cool the soaked crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[19]

    • Process the data and solve the structure by molecular replacement using the apo structure as a model.

    • Carefully inspect the resulting difference electron density maps (Fo-Fc) for clear, unambiguous density corresponding to the bound fragment. Refine the model until convergence.

From Hit-to-Lead: The "SAR by Catalog" Strategy

The solved crystal structure reveals the environment around the fragment. The bromine atom on the pyrazolopyridine core is the key enabler for the next step: fragment growing.[21][22]

Causality: The bromine atom serves as a well-defined attachment point for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). By coupling commercially available building blocks ("SAR by catalog"), chemists can rapidly synthesize a small, focused library of analogs to probe the surrounding pocket for new, affinity-enhancing interactions.[3]

Figure 3: The fragment growing strategy using the 6-bromo position as a synthetic handle.

Example Building Blocks for SAR Exploration:

If the crystal structure shows a nearby hydrogen bond acceptor in the protein, one might couple small building blocks containing hydrogen bond donors. If a hydrophobic pocket is adjacent, small alkyl or aryl groups can be introduced.

Coupling ReactionBuilding Block TypeExample ReagentPotential Interaction Probed
Suzuki Coupling Aryl/Heteroaryl Boronic Acids3-Aminophenylboronic acidH-bonding, aromatic interactions
Suzuki Coupling Alkyl Boronic AcidsCyclopropylboronic acidHydrophobic interactions
Buchwald-Hartwig AminesPiperazineH-bonding, solvent interactions
Sonogashira Coupling Terminal AlkynesPropargyl alcoholH-bonding, vector into new space

By systematically exploring the chemical space around the core scaffold, this strategy transforms the initial low-affinity fragment hit into a potent and selective lead compound, demonstrating the power and efficiency of the FBDD approach.

References

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  • Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. International Journal of Molecular Sciences via NIH. [Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

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  • Fragment Screening. Sygnature Discovery. [Link]

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  • X-ray Crystallography Fragment Screening. Selvita. [Link]

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  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]

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  • A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols via ResearchGate. [Link]

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  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. eScholarship, University of California. [Link]

  • Scaffold-hopping and fragment-linking using the Cambridge Structural Database. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry via NIH. [Link]

  • Fragment-to-Lead. Creative Biostructure. [Link]

  • Hit to lead progression of an initial fragment (1) to a compound (2) with improved affinity. ResearchGate. [Link]

  • Structure-activity relationship (SAR). GARDP Revive. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • SAR: Structure Activity Relationships. Collaborative Drug Discovery. [Link]

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  • This compound from Aladdin Scientific. Biocompare. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry via NIH. [Link]

  • Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry via NIH. [Link]

  • This compound. Boron Molecular. [Link]

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  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

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Application Notes & Protocols for the Development of TRK Inhibitors Using a Pyrazolo[4,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The discovery of oncogenic NTRK gene fusions has established the Tropomyosin Receptor Kinase (TRK) family as a critical target in precision oncology. This guide provides an in-depth overview and detailed protocols for the development of TRK inhibitors centered on the pyrazolo[3,4-b]pyridine scaffold, a privileged structure in kinase inhibitor design. We will explore the underlying biology of TRK signaling, the rationale for scaffold selection, synthetic strategies, structure-activity relationship (SAR) insights, and robust protocols for preclinical evaluation.

Introduction: Targeting TRK in Oncology

The Tropomyosin Receptor Kinase (TRK) family consists of three transmembrane receptor tyrosine kinases—TRKA, TRKB, and TRKC—encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] These receptors are essential for the development and function of the nervous system, activated by neurotrophins like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF).[1][2] In oncology, the focus is on chromosomal rearrangements that lead to NTRK gene fusions. These fusions produce chimeric TRK proteins with constitutively active kinase domains, which drive oncogenesis across a wide range of tumor types.[3]

The clinical success of first-generation TRK inhibitors such as Larotrectinib and Entrectinib has validated this therapeutic strategy.[4][5] However, the emergence of acquired resistance mutations necessitates the development of next-generation inhibitors. The pyrazolo[3,4-b]pyridine core has emerged as a versatile and effective scaffold for designing potent and selective kinase inhibitors, making it an excellent starting point for novel TRK inhibitor discovery campaigns.[6][7]

Section 1: The TRK Signaling Pathway: A Driver of Oncogenesis

Upon ligand binding or constitutive activation via gene fusion, TRK receptors dimerize and autophosphorylate their intracellular kinase domains. This triggers a cascade of downstream signaling pathways crucial for cell survival, proliferation, and differentiation.[1] The three primary pathways are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily drives cell proliferation.

  • PI3K/AKT/mTOR Pathway: A critical regulator of cell survival, growth, and metabolism.

  • PLCγ Pathway: Influences cell motility and invasion through calcium signaling and protein kinase C (PKC) activation.

Dysregulation of these pathways by a TRK fusion protein provides a powerful and sustained signal for tumor growth and survival.[1]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK Fusion Protein (Constitutively Active) PLCg PLCγ TRK->PLCg PI3K PI3K TRK->PI3K RAS RAS TRK->RAS IP3_DAG IP3 / DAG PLCg->IP3_DAG AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK PKC PKC IP3_DAG->PKC Proliferation Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK PKC->Proliferation ERK->Proliferation

Caption: Constitutive TRK signaling activates key oncogenic pathways.

Section 2: The Pyrazolo[3,4-b]pyridine Scaffold: A Foundation for Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is considered a "privileged" structure in medicinal chemistry, particularly for targeting the ATP-binding site of kinases. Its key features include:

  • Hydrogen Bonding: The pyrazole and pyridine rings contain nitrogen atoms that can act as both hydrogen bond donors and acceptors, enabling strong interactions with the hinge region of the kinase domain. This is a critical interaction for anchoring inhibitors in the ATP pocket.

  • Structural Rigidity: The fused bicyclic system provides a rigid core, which reduces the entropic penalty of binding and allows for the precise positioning of substituent groups.

  • Vectors for Modification: The scaffold offers multiple positions for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.[8] Computational studies have shown that substituents on the pyrazolo[3,4-b]pyridine moiety can form crucial hydrogen bonds and carbon-hydrogen bonds with key residues in the TRKA active site, such as Glu546, Met620, and Gly623.[2][9][10]

Section 3: Synthetic Strategies & Protocols

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives typically involves the condensation of an appropriately substituted 5-aminopyrazole with a 1,3-dicarbonyl compound or a similar reactive species.[6][8] This modular approach allows for significant diversity in the final products.

Synthesis_Workflow Start Starting Materials (5-Aminopyrazole, 1,3-Dicarbonyl) Step1 Condensation & Cyclization Start->Step1 Intermediate Pyrazolo[3,4-b]pyridine Core Step1->Intermediate Step2 Functionalization (e.g., Suzuki, Buchwald-Hartwig Coupling) Intermediate->Step2 Final Final Inhibitor Derivatives Step2->Final

Caption: General workflow for synthesizing pyrazolo[3,4-b]pyridine inhibitors.

Protocol 3.1: General Synthesis of a 1H-Pyrazolo[3,4-b]pyridine Core

This protocol is a representative example based on established chemical literature and should be adapted and optimized for specific target molecules.

Objective: To synthesize a functionalized pyrazolo[3,4-b]pyridine core via condensation.

Materials:

  • 3-Amino-5-methyl-1H-pyrazole

  • 1,1,1-Trifluoropentane-2,4-dione

  • Ethanol, anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (10 mmol) in 40 mL of anhydrous ethanol.

  • Acid Catalyst: Add 2-3 drops of concentrated HCl to the solution as a catalyst.

  • Addition of Dicarbonyl: While stirring, add 1,1,1-trifluoropentane-2,4-dione (11 mmol, 1.1 eq) dropwise to the mixture at room temperature. The reaction is often exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Heating drives the condensation and subsequent cyclization reaction to completion. The use of a non-symmetrical dicarbonyl can lead to regioisomers, and reaction conditions can be optimized to favor the desired product.[8]

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and air-dry.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the pure pyrazolo[3,4-b]pyridine core.

  • Characterization: Confirm the structure and purity of the final compound using NMR, Mass Spectrometry, and HPLC.

Section 4: Structure-Activity Relationship (SAR) Analysis

Systematic modification of the pyrazolo[3,4-b]pyridine scaffold is essential for optimizing TRK inhibitory activity and selectivity. Based on published data, a general SAR trend can be established.

Compound IDScaffold ModificationTRKA IC₅₀ (nM)KM-12 Cell IC₅₀ (µM)Key Insights
C03 Pyrazolo[3,4-b]pyridine560.304Demonstrates potent enzymatic and cellular activity.[1][4][11]
C09 Pyrazolo[3,4-b]pyridine57N/ASimilar enzymatic potency to C03, highlighting tolerance for modifications.[1][4]
C10 Pyrazolo[3,4-b]pyridine26N/AIncreased potency suggests favorable interactions from its specific substituents.[1][4]

N/A: Data not available in the cited sources.

The SAR studies indicate that while the core scaffold is crucial, the substituents at various positions dictate the ultimate potency and selectivity profile of the inhibitor.[4][11] Docking studies reveal that these modifications often target specific interactions within the TRK ATP-binding pocket to enhance affinity.[9][10]

Section 5: Preclinical Evaluation Protocols

Protocol 5.1: In Vitro TRK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the potency (IC₅₀) of test compounds against TRKA, TRKB, and TRKC kinases.

Principle: This is a competitive binding assay that measures the displacement of an Alexa Fluor™ 647-labeled tracer from the kinase active site by a test compound. Binding of the tracer to a Europium (Eu)-labeled antibody results in a high FRET signal. Unlabeled inhibitors compete with the tracer, causing a decrease in the FRET signal.

Materials:

  • Recombinant human TRKA, TRKB, TRKC proteins

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test compounds dissolved in 100% DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates (low-volume, black)

  • Fluorescence plate reader capable of time-resolved FRET (TR-FRET)

Procedure:

  • Compound Preparation: Create a 10-point, 3-fold serial dilution of the test compounds in DMSO. Then, dilute these into the assay buffer to the desired starting concentration.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the 384-well plate.

    • Add 2.5 µL of the Eu-Antibody/Tracer mixture to all wells.

    • Add 5 µL of the appropriate TRK kinase to the test wells and positive control wells. Add 5 µL of assay buffer to the negative control wells.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

    • Rationale: This incubation period allows the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader. Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 5.2: Cellular Antiproliferative Assay

Objective: To assess the ability of test compounds to inhibit the growth of cancer cells harboring an NTRK fusion.

Principle: The KM-12 human colon carcinoma cell line, which harbors a TPM3-NTRK1 gene fusion, is used as a model system.[11][12] Cell viability is measured using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

Materials:

  • KM-12 cell line

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Pen/Strep)

  • Test compounds dissolved in DMSO

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed KM-12 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Rationale: This allows the cells to adhere and enter a logarithmic growth phase before compound treatment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Add 100 µL of the diluted compound solutions to the appropriate wells (final DMSO concentration should be <0.5%). Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the percent viability against the log of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Protocol 5.3: Western Blot Analysis of TRK Signaling

Objective: To confirm that the test compound inhibits TRK autophosphorylation and downstream signaling in a cellular context.

Materials:

  • KM-12 cells

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer apparatus

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-TRKA (Tyr490), anti-total-TRKA, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment: Seed KM-12 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the test compound at various concentrations (e.g., 0.1x, 1x, 10x GI₅₀) for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

  • Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Rationale: This process separates proteins by molecular weight, allowing for the specific detection of target proteins.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities. A potent inhibitor should show a dose-dependent decrease in the phosphorylation of TRKA, AKT, and ERK without affecting the total protein levels.

Conclusion and Future Directions

The pyrazolo[4,3-b]pyridine scaffold and its isomers represent a highly promising foundation for the development of novel TRK inhibitors. The synthetic accessibility and tunable nature of this core allow for extensive SAR exploration to achieve high potency and selectivity. The protocols outlined in this guide provide a robust framework for identifying and characterizing lead compounds, from initial enzymatic screening to cellular mechanism-of-action studies. Future work should focus on optimizing pharmacokinetic profiles to ensure good oral bioavailability and CNS penetration if desired, as well as designing inhibitors that are active against clinically observed resistance mutations, ensuring durable responses for patients with TRK fusion-positive cancers.

References

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central.
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine deriv
  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
  • Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. PubMed.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Rational drug design to explore the structure-activity relationship (SAR) of TRK inhibitors with 2,4-diaminopyrimidine scaffold.
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evalu
  • (PDF) Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy.
  • Pyrazolo[1,5-a]pyrimidine based Trk inhibitors: Design, synthesis, biological activity evaluation.
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed.
  • Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed Central.
  • TRK Inhibitors: Clinical Development of Larotrectinib. PubMed.

Sources

Protocol for Synthesizing Pyrazolo[4,3-b]pyridine Libraries for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Discovery Professionals

Introduction

This application note provides a detailed, field-proven protocol for the efficient synthesis of pyrazolo[4,3-b]pyridine libraries. The described methodology is robust, scalable, and specifically designed for adaptation to high-throughput synthesis platforms. We will focus on a modern and efficient synthetic route that begins with readily available 2-chloro-3-nitropyridines and proceeds through a key one-pot cyclization, making it ideal for generating large, diverse compound libraries for screening campaigns.

Pillar 1: The Synthetic Strategy & Rationale

The chosen synthetic pathway is grounded in a sequence of a Nucleophilic Aromatic Substitution (SNAr) reaction followed by a modified Japp–Klingemann reaction. This approach offers significant advantages for library synthesis:

  • Convergent Design: It allows for the late-stage introduction of diversity elements, maximizing the structural variety of the final library.

  • Operational Simplicity: The key pyrazole ring formation is accomplished in a one-pot procedure, which minimizes purification steps and is amenable to automation.[2][7]

  • Accessible Starting Materials: The protocol utilizes commercially available or easily prepared 2-chloro-3-nitropyridines and a wide range of anilines (for generating diazonium salts), providing a cost-effective and flexible entry point.

The overall retrosynthetic logic is outlined below. The target pyrazolo[4,3-b]pyridine scaffold is disconnected at the pyrazole ring, leading back to a key pyridin-2-yl β-keto ester intermediate and an aryldiazonium salt. The β-keto ester is, in turn, derived from a substituted 2-chloro-3-nitropyridine.

G Target Pyrazolo[4,3-b]pyridine Library Intermediate1 Pyridin-2-yl β-Keto Ester Target->Intermediate1 Japp-Klingemann Cyclization Intermediate2 Aryldiazonium Salt Target->Intermediate2 StartingMaterial1 Substituted 2-Chloro-3-nitropyridine Intermediate1->StartingMaterial1 SNAr Reaction StartingMaterial2 Ethyl Acetoacetate Intermediate1->StartingMaterial2 StartingMaterial3 Substituted Aniline Intermediate2->StartingMaterial3 Diazotization

Caption: Retrosynthetic analysis of the pyrazolo[4,3-b]pyridine scaffold.

Pillar 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of the library. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Part A: Synthesis of Key Intermediate: Ethyl 2-(3-nitropyridin-2-yl)-3-oxobutanoate

This initial step involves an SNAr reaction. The electron-withdrawing nitro group activates the pyridine ring, facilitating the displacement of the chloride at the C2 position by the enolate of ethyl acetoacetate.

Materials & Reagents

Reagent/SolventFormulaM.W.Typical Quantity (for 10 mmol scale)Supplier
2-chloro-3-nitropyridineC₅H₃ClN₂O₂158.541.59 g (10 mmol)Commercial
Ethyl acetoacetateC₆H₁₀O₃130.141.4 mL (11 mmol, 1.1 eq)Commercial
Sodium Hydride (60% disp.)NaH24.00480 mg (12 mmol, 1.2 eq)Commercial
Tetrahydrofuran (THF)C₄H₈O72.1150 mLAnhydrous

Step-by-Step Procedure:

  • Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (30 mL).

  • Base Addition: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) to the THF. Cool the suspension to 0 °C using an ice bath.

  • Enolate Formation: Add ethyl acetoacetate (1.1 eq) dropwise to the stirred NaH suspension over 10 minutes. Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium enolate will be observed.

  • SNAr Reaction: Dissolve 2-chloro-3-nitropyridine (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the enolate solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyridine is consumed.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure β-keto ester intermediate.

Part B: One-Pot Synthesis of the Pyrazolo[4,3-b]pyridine Core

This elegant one-pot procedure combines azo-coupling, deacylation, and pyrazole ring annulation.[2][7] It leverages a modified Japp-Klingemann reaction, where an aryldiazonium salt reacts with the active methylene compound, followed by a base-promoted cyclization to form the desired heterocyclic scaffold.

Materials & Reagents

Reagent/SolventFormulaM.W.Typical Quantity (for 1 mmol scale)Notes
Pyridin-2-yl β-keto ester--1 mmol (1.0 eq)From Part A
Aryldiazonium tosylate*--1.1 mmol (1.1 eq)Stable diazonium salt
Acetonitrile (MeCN)C₂H₃N41.055 mLAnhydrous
PyridineC₅H₅N79.100.08 mL (1 mmol, 1.0 eq)Base
PyrrolidineC₄H₉N71.120.33 mL (4 mmol, 4.0 eq)Cyclization catalyst

Note: Aryldiazonium tosylates are used for their enhanced stability compared to chlorides. They can be pre-synthesized from the corresponding anilines.

Step-by-Step General Procedure:

  • Setup: In a 20 mL vial, dissolve the pyridin-2-yl β-keto ester intermediate (1.0 eq) in acetonitrile (5 mL).

  • Azo-Coupling: Add the desired aryldiazonium tosylate (1.1 eq) followed by pyridine (1.0 eq). Stir the reaction mixture at room temperature. The reaction progress (formation of the azo-compound) can be monitored by TLC (typically complete within 5-60 minutes).[2]

  • Cyclization: Once the initial coupling is complete, add pyrrolidine (4.0 eq) to the reaction mixture. Heat the mixture to 40 °C and stir for 15-90 minutes, again monitoring by TLC until the product is formed.[2]

  • Work-up: Cool the reaction mixture to room temperature. Pour it into 1N hydrochloric acid (50 mL) and extract with chloroform (CHCl₃) or dichloromethane (DCM) (3 x 30 mL).

  • Purification & Analysis: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude product can be purified by crystallization or flash chromatography. For library compounds, purification is often achieved via preparative HPLC. The identity and purity of the final compounds should be confirmed by LC-MS and ¹H NMR.[2]

Pillar 3: Library Production & High-Throughput Screening Workflow

The true power of this protocol lies in its adaptability for parallel synthesis to rapidly generate a library of analogs.

Library Design & Diversity Points

Structural diversity is introduced by varying the building blocks at specific points in the synthesis:

  • R¹ Group: Varied by using different substituted anilines to generate a diverse set of aryldiazonium tosylates. This modulates the electronics and sterics of the N-1 substituent on the pyrazole ring.

  • R² & R³ Groups: Varied by starting with different substituted 2-chloro-3-nitropyridines. This allows for modification of the pyridine ring portion of the scaffold.

HTS Library Generation Workflow

The protocol is ideally suited for implementation on automated synthesis platforms using 96-well plates.

HTS_Workflow cluster_0 Plate 1: Building Blocks cluster_1 Plate 2: Parallel Synthesis cluster_2 Plate 3: Purification & Plating bb1 Array of Aryldiazonium Salts (R¹) reaction Automated Liquid Handling: Dosing of Reagents into 96-Well Reaction Block bb1->reaction bb2 Array of Pyridine Intermediates (R², R³) bb2->reaction heating Parallel Heating & Stirring (40 °C) reaction->heating purify Parallel Purification (Prep-HPLC or SPE) heating->purify plate Final Compound Plating (Assay-Ready Plates) purify->plate qc Quality Control (LC-MS analysis of select wells) plate->qc Validation

Sources

Comprehensive Purity Assessment of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine: An Orthogonal Methods Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The compound 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is a heterocyclic building block crucial for the synthesis of various pharmacologically active molecules. Its purity is paramount, as even trace impurities can impact the safety, efficacy, and stability of the final Active Pharmaceutical Ingredient (API). This application note provides a comprehensive guide to the purity assessment of this intermediate, employing an orthogonal analytical strategy. We detail robust protocols for High-Performance Liquid Chromatography (HPLC) for quantitative purity and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent and volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and absolute purity determination. This multi-faceted approach ensures a thorough and reliable characterization, aligning with the stringent quality standards mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Imperative for Purity

This compound (CAS No. 1897500-19-4) is a substituted pyrazolopyridine, a scaffold found in numerous compounds under investigation for various therapeutic applications.[4][5] The synthetic route to this intermediate can introduce a range of impurities, including unreacted starting materials, isomeric by-products, and degradation products. The impurity profile of a pharmaceutical starting material is a critical quality attribute that must be rigorously controlled.[1][6] Regulatory guidelines demand that analytical procedures used for quality control are validated to be fit for their intended purpose, ensuring that all potential impurities are detected and quantified accurately.[7][8][9]

This guide is structured to provide not just the procedural steps but the scientific rationale behind them, empowering researchers to implement and adapt these methods confidently.

The Orthogonal Analytical Philosophy

No single analytical technique can provide a complete picture of a compound's purity. An orthogonal approach, which utilizes multiple methods based on different chemical and physical principles, is essential for a comprehensive assessment.

  • Chromatographic Methods (HPLC & GC): Separate the target compound from impurities based on their differential partitioning between a stationary and a mobile phase.

  • Spectroscopic Methods (NMR): Provide detailed structural information based on the magnetic properties of atomic nuclei, offering an unbiased view of all proton- and carbon-containing species.

  • Spectrometric Methods (MS): Measure the mass-to-charge ratio of ions, providing molecular weight information and elemental composition, which is crucial for identifying unknown impurities.[10][11]

The workflow for a comprehensive purity assessment is visualized below.

G cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Assessment cluster_result Final Quality Verdict synth Synthesized Batch of 6-bromo-2-methyl-2H- pyrazolo[4,3-b]pyridine hplc HPLC-UV (Assay & Related Substances) synth->hplc Primary Purity gcms GC-MS (Residual Solvents & Volatile Impurities) synth->gcms Volatiles nmr qNMR & Structural ID (Absolute Purity & Identity Confirmation) synth->nmr Identity/Absolute Purity lcms LC-MS (Impurity ID) hplc->lcms Identify Unknowns report Certificate of Analysis (CoA) - Purity Value - Impurity Profile - Structural Confirmation hplc->report gcms->report nmr->report lcms->report G prep Sample Prep (1.0 mg/mL in ACN/H2O) inject Inject 10 µL onto HPLC System prep->inject separate Gradient Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peaks in Chromatogram detect->integrate calculate Calculate % Area for Purity & Impurities integrate->calculate

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and improve your experimental outcomes.

I. Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Final Product

Symptoms: The isolated yield of this compound is significantly lower than expected.

Potential Causes & Solutions:

  • Incomplete Diazotization of 2-amino-5-bromopyridine: The initial step of converting the amino group to a diazonium salt is critical. Incomplete reaction can be a major source of low yield.

    • Causality: Diazotization requires cold, acidic conditions to form the unstable diazonium salt. Temperature fluctuations or insufficient acid can lead to decomposition or side reactions.

    • Solution:

      • Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use an ice-salt bath for better temperature control.

      • Ensure a sufficient excess of acid (e.g., HBr or H₂SO₄) is present to fully protonate the aminopyridine and nitrous acid.

      • Add the sodium nitrite solution slowly and dropwise to prevent localized warming and decomposition of the diazonium salt.

  • Inefficient Cyclization Reaction: The subsequent cyclization with an active methylene compound to form the pyrazole ring may not be proceeding to completion.

    • Causality: The reactivity of the active methylene compound and the stability of the intermediate are crucial for efficient cyclization. The choice of base and solvent can significantly impact the reaction rate and equilibrium.

    • Solution:

      • Choice of Active Methylene Compound: Ensure the active methylene compound (e.g., a β-ketoester or malononitrile derivative) is of high purity.

      • Base Selection: Use a suitable base to deprotonate the active methylene compound. Sodium ethoxide or sodium hydride are commonly used. The stoichiometry of the base should be carefully controlled.

      • Solvent: Anhydrous ethanol or THF are typical solvents. Ensure the solvent is dry, as water can interfere with the reaction.

  • Suboptimal N-methylation: The final N-methylation step to introduce the methyl group onto the pyrazole nitrogen can be a source of yield loss.

    • Causality: The regioselectivity of methylation can be an issue, potentially leading to a mixture of N1 and N2 methylated isomers.[1] The choice of methylating agent and reaction conditions will influence this selectivity.

    • Solution:

      • Methylating Agent: Use a reliable methylating agent such as methyl iodide or dimethyl sulfate.

      • Base and Solvent: A base like potassium carbonate or sodium hydride in a polar aprotic solvent like DMF or acetonitrile is typically effective.

      • Temperature Control: The reaction may require heating, but excessive temperatures can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature.

Issue 2: Formation of Significant Impurities

Symptoms: TLC or LC-MS analysis of the crude product shows multiple spots or peaks, indicating the presence of impurities that are difficult to separate.

Potential Causes & Solutions:

  • Over-bromination of 2-aminopyridine: During the synthesis of the starting material, 2-amino-5-bromopyridine, the formation of 2-amino-3,5-dibromopyridine is a common side reaction.[2][3][4]

    • Causality: The amino group in 2-aminopyridine is activating, making the pyridine ring susceptible to further electrophilic substitution.

    • Solution:

      • Control Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent (e.g., NBS or bromine).[3]

      • Protecting Groups: Consider protecting the amino group as an acetamide before bromination to reduce its activating effect.[4] The protecting group can be removed later by hydrolysis.[5]

      • Purification: The dibrominated impurity can often be removed by recrystallization or column chromatography.[2]

  • Side Reactions During Diazotization: The diazonium salt is highly reactive and can undergo undesired reactions if not handled correctly.

    • Causality: Phenol formation (reaction with water) or coupling with unreacted aminopyridine can occur if conditions are not optimal.

    • Solution:

      • Use the freshly prepared diazonium salt immediately in the next step.

      • Maintain low temperatures and acidic conditions throughout the diazotization and subsequent coupling reaction.

  • Formation of N-methylation Isomers: As mentioned earlier, methylation can occur on either nitrogen of the pyrazole ring, leading to a mixture of isomers.

    • Causality: The electronic and steric environment of the two nitrogen atoms influences the site of methylation.

    • Solution:

      • Careful selection of the methylating agent and reaction conditions can favor the formation of the desired N2-methyl isomer.[1]

      • Purification by column chromatography is often necessary to separate the isomers. The polarity of the two isomers is typically different enough to allow for separation.

Issue 3: Reaction Stalls or Fails to Go to Completion

Symptoms: TLC or LC-MS monitoring shows the presence of starting materials even after prolonged reaction times.

Potential Causes & Solutions:

  • Poor Quality of Reagents: Impurities in starting materials or solvents can inhibit the reaction.

    • Solution:

      • Use freshly distilled solvents and high-purity reagents.

      • Ensure that any reagents that are sensitive to moisture (e.g., NaH) are handled under anhydrous conditions.

  • Insufficient Activation/Reactivity: The chosen reaction conditions may not be energetic enough to overcome the activation energy of a particular step.

    • Solution:

      • Temperature: Gradually increase the reaction temperature while monitoring for product formation and decomposition.

      • Catalyst: For certain steps, such as the cyclization, a catalyst might be beneficial.

      • Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate slow reactions and improve yields.[6][7]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is a typical synthetic route for this compound?

A1: A common synthetic approach involves a multi-step sequence:

  • Bromination: Synthesis of 2-amino-5-bromopyridine from 2-aminopyridine.[2][5][8]

  • Diazotization: Conversion of 2-amino-5-bromopyridine to the corresponding diazonium salt.

  • Cyclization (Japp-Klingemann reaction): Reaction of the diazonium salt with an active methylene compound to form the 6-bromo-2H-pyrazolo[4,3-b]pyridine core.[9]

  • N-methylation: Introduction of the methyl group onto the pyrazole nitrogen to yield the final product.[10]

Q2: What are the key reaction parameters to control for a high yield?

A2:

  • Temperature: Strict temperature control, especially during diazotization (0-5 °C), is crucial.

  • Stoichiometry: Precise control of the molar ratios of reactants, particularly the brominating agent and sodium nitrite, is essential to minimize side products.

  • Anhydrous Conditions: For steps involving strong bases like NaH or moisture-sensitive reagents, maintaining anhydrous conditions is critical.

  • Purity of Starting Materials: Using high-purity starting materials and solvents is fundamental for a successful synthesis.

Q3: How can I best purify the final product?

A3: Purification of this compound typically involves:

  • Work-up: An initial aqueous work-up to remove inorganic salts and water-soluble impurities.

  • Column Chromatography: This is the most common method for separating the desired product from unreacted starting materials and side products, including any isomeric impurities. A silica gel column with a gradient of ethyl acetate in hexanes is often effective.

  • Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.

Q4: What are the common analytical techniques to characterize the product?

A4: The structure and purity of this compound should be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the position of the methyl group.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[11]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

III. Experimental Protocols & Data

Table 1: Summary of Key Reaction Parameters and Expected Outcomes
StepKey ReagentsSolventTemperature (°C)Typical Yield (%)Key Considerations
Bromination 2-aminopyridine, NBSAcetone10~95[3]Slow addition of NBS to avoid over-bromination.
Diazotization 2-amino-5-bromopyridine, NaNO₂, H₂SO₄Water0-5-Use diazonium salt immediately.
Cyclization Diazonium salt, Ethyl acetoacetate, NaOAcEthanol/WaterRoom Temp.VariablepH control is important for the coupling reaction.[12]
N-methylation Pyrazolopyridine, CH₃I, K₂CO₃DMF60-80VariableMonitor for completion to avoid side reactions.
Detailed Experimental Workflow: A Representative Synthesis

The following diagram outlines a typical workflow for the synthesis.

SynthesisWorkflow cluster_0 Step 1: Bromination cluster_1 Step 2 & 3: Diazotization & Cyclization cluster_2 Step 4: N-methylation cluster_3 Purification & Analysis A 2-aminopyridine B NBS / Acetone A->B 10°C C 2-amino-5-bromopyridine B->C D 2-amino-5-bromopyridine E 1. NaNO₂, H₂SO₄, 0-5°C 2. Ethyl Acetoacetate, NaOAc D->E F 6-bromo-3-methyl-2H-pyrazolo[4,3-b]pyridine-2-one E->F G Pyrazolopyridine Intermediate H CH₃I, K₂CO₃ / DMF G->H 60-80°C I This compound H->I J Crude Product K Column Chromatography J->K L Pure Product K->L M NMR, MS, HPLC L->M Troubleshooting Start Low Yield Observed CheckPurity Assess Starting Material Purity Start->CheckPurity CheckDiazotization Verify Diazotization Conditions (Temp, Acid) CheckCyclization Optimize Cyclization (Base, Solvent) CheckDiazotization->CheckCyclization Conditions OK YieldImproved Yield Improved CheckDiazotization->YieldImproved Conditions Adjusted CheckMethylation Analyze N-methylation (Regioselectivity) CheckCyclization->CheckMethylation Conditions OK CheckCyclization->YieldImproved Conditions Adjusted CheckMethylation->YieldImproved Conditions OK CheckMethylation->YieldImproved Isomers Separated CheckPurity->CheckDiazotization Purity OK CheckPurity->YieldImproved Impurity Found & Rectified

Caption: A decision tree for troubleshooting low yield in the synthesis.

IV. References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC - NIH. (2023-01-16). Available from: [Link]

  • CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents. Available from:

  • Synthesis of 2-Amino-5-bromopyridine - ResearchGate. Available from: [Link]

  • 2,3-diaminopyridine - Organic Syntheses Procedure. Available from: [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine - ijssst.info. Available from: [Link]

  • This compound from Aladdin Scientific - Biocompare. Available from: [Link]

  • Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine - ResearchGate. Available from: [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters. (2021). Available from: [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC - NIH. Available from: [Link]

  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents. Available from:

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity - PMC - NIH. Available from: [Link]

  • Diverse Cyclization Pathways Between Nitriles with Active α-Methylene Group and Ambiphilic 2-Pyridylselenyl Reagents Enabled by Reversible Covalent Bonding - MDPI. Available from: [Link]

  • Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA). - ResearchGate. Available from: [Link]

  • CN103086964A - Preparation method of 6-bromine-2-pyridine methyl formate - Google Patents. Available from:

  • [Reaction of pyridinium salts with active methylene compounds] - PubMed. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available from: [Link]

  • N-methylation of pyrazole : r/OrganicChemistry - Reddit. (2023-06-10). Available from: [Link]

  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - ResearchGate. Available from: [Link]

  • (PDF) Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions of arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines and cyclic 1,3-dicarbonyl compounds in the presence of tetrapropylammonium bromide - ResearchGate. Available from: [Link]_

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (2023-11-23). Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed. (2024-03-15). Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - MDPI. Available from: [Link]

  • Electrochemical diazenylation of active methylene compounds with aryldiazonium salts: efficient synthesis of β-dicarbonyl benzoylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - DAU. (2022-03-30). Available from: [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PubMed Central - NIH. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • Pyridine N-methyltransferase - Wikipedia. Available from: [Link]

  • Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations - ResearchGate. (2021-10-05). Available from: [Link]

  • Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - MDPI. Available from: [Link]

  • CN105399661A - Preparation method for 2,6-dibromo methyl pyridine - Google Patents. Available from:

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity - PubMed. (2025-06-25). Available from: [Link]

Sources

Technical Support Center: Suzuki Coupling with Electron-Rich Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving electron-rich pyrazolopyridine systems. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of coupling these challenging substrates. The inherent electron-rich nature and coordinating ability of pyrazolopyridines can often lead to unexpected reactivity, low yields, and complex side-product formation.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to not only offer solutions but also to explain the fundamental chemical principles behind them, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your Suzuki coupling experiments with electron-rich pyrazolopyridines.

Q1: My Suzuki coupling reaction is not proceeding to completion, resulting in low yields of the desired product. What are the primary factors to investigate?

Low conversion is a frequent challenge, particularly with electron-rich pyrazolopyridines which can be poor electrophiles or can inhibit the catalyst. A systematic approach to troubleshooting is essential.

Initial Checks:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ.[1][2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Inert Atmosphere: Oxygen can lead to the homocoupling of boronic acids and decomposition of the palladium catalyst.[1][3] It is critical to thoroughly degas your solvent and maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Reagent Purity: Verify the purity of your pyrazolopyridine halide and boronic acid. Boronic acids, in particular, can degrade over time through protodeboronation, especially if they are electron-rich.[1][3]

Key Parameters to Optimize:

ParameterRationale & Troubleshooting Steps
Palladium Catalyst & Ligand The choice of ligand is paramount for coupling electron-rich heterocycles. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) can accelerate the oxidative addition step, which is often slow with electron-rich halides.[4][5] These ligands also promote the reductive elimination step.[4] If you are using a standard ligand like PPh₃, consider switching to a more specialized one.
Base Selection The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] For sensitive pyrazolopyridine substrates, a careful selection is necessary to avoid decomposition. A weaker base like K₂CO₃ or KF might be preferable to stronger bases like K₃PO₄ or NaOH, especially if protodeboronation is a concern.[1][8] Cesium carbonate (Cs₂CO₃) is often a highly effective, albeit more expensive, option.[8]
Solvent System The solvent affects the solubility of all components and can influence the reaction rate. A mixture of an organic solvent (e.g., dioxane, THF, toluene) and water is common for Suzuki couplings to dissolve both the organic substrates and the inorganic base.[7] For substrates prone to hydrolysis, anhydrous conditions may be beneficial.[1]
Temperature If the reaction is sluggish at lower temperatures, gradually increasing the temperature can improve the rate. However, be mindful that higher temperatures can also accelerate side reactions and decomposition. Microwave heating can sometimes offer a significant advantage by reducing reaction times and improving yields.[9][10]
Q2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this side reaction?

Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major pathway for boronic acid decomposition, particularly with electron-rich and heteroaromatic boronic acids.[1][11][12]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1] Switching to weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) is often effective.[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and bases can significantly reduce protodeboronation.[1]

  • Use Boronic Esters or Trifluoroborates: Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts are generally more stable towards protodeboronation than the corresponding boronic acids.[3][4]

  • Faster Reaction Kinetics: Optimizing the reaction to proceed faster can outcompete the rate of protodeboronation. This can be achieved by using more active catalyst systems (e.g., with Buchwald ligands) or by increasing the temperature.[12]

Q3: My reaction is producing a significant amount of homocoupled product from my boronic acid. What is the cause and how can I prevent it?

The homocoupling of boronic acids to form a biaryl species is a common side reaction, often indicating the presence of an oxidant in the reaction mixture.[3][11]

Causes and Prevention of Homocoupling:

  • Oxygen Contamination: The most common cause of homocoupling is the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II) and promote the undesired coupling of two boronic acid molecules.[3]

    • Solution: Ensure rigorous degassing of all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Use of Pd(II) Precatalysts: If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can catalyze homocoupling.[3]

    • Solution: Ensure your reaction conditions are suitable for the reduction of the Pd(II) precatalyst. Alternatively, start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[2]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Suzuki coupling of electron-rich pyrazolopyridines.

Q4: Why are electron-rich pyrazolopyridines particularly challenging substrates for Suzuki coupling?

The difficulty in using electron-rich pyrazolopyridines in Suzuki couplings stems from a combination of electronic and coordination effects:

  • Slow Oxidative Addition: The oxidative addition of the palladium catalyst to the pyrazolopyridine-halide bond is often the rate-determining step in the catalytic cycle.[13] The electron-rich nature of the pyrazolopyridine ring makes the carbon-halogen bond stronger and less susceptible to cleavage by the Pd(0) catalyst.[3][5]

  • Catalyst Inhibition: The nitrogen atoms in the pyrazolopyridine ring can act as ligands and coordinate to the palladium center. This can lead to the formation of stable, inactive palladium complexes, effectively sequestering the catalyst from the desired catalytic cycle.[14][15]

  • Product Inhibition: The coupled pyrazolopyridine product can also coordinate to the palladium catalyst, potentially leading to product inhibition and slowing down the reaction.[14]

Q5: How do I select the optimal palladium catalyst and ligand for my specific pyrazolopyridine substrate?

There is no single "best" catalyst system, and some degree of screening is often necessary. However, the following guidelines can help you make an informed initial choice:

  • For Electron-Rich Pyrazolopyridine Halides: The primary challenge is the slow oxidative addition. Therefore, ligands that are both electron-rich and bulky are generally preferred.

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent choices as they are known to accelerate oxidative addition and reductive elimination.[1][16]

    • N-heterocyclic carbenes (NHCs) are also highly effective ligands for coupling challenging substrates.[6]

  • For Sterically Hindered Substrates: If either the pyrazolopyridine or the boronic acid has significant steric bulk near the coupling site, bulky ligands are essential to promote the reaction.[1][4]

  • Starting Point: A good starting point for screening would be a catalyst system like Pd(OAc)₂ with SPhos or a pre-formed palladacycle precatalyst.[16][17]

Q6: What is the role of the base in the Suzuki coupling, and how do I choose the right one?

The base is essential for the transmetalation step of the Suzuki catalytic cycle.[6][7] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[7]

Choosing a Base:

Base TypeExamplesWhen to UseConsiderations
Carbonates K₂CO₃, Na₂CO₃, Cs₂CO₃A good general starting point for many Suzuki couplings.Often used in aqueous/organic solvent mixtures. Cs₂CO₃ is very effective but more expensive.[8]
Phosphates K₃PO₄A stronger base that can be effective for more challenging couplings.Can promote side reactions if your substrate is base-sensitive.
Fluorides KF, CsFA milder base, particularly useful for minimizing protodeboronation.[1]The fluoride ion is thought to activate the boronic acid.
Hydroxides NaOH, KOHStrong bases, generally used when weaker bases are ineffective.Can promote hydrolysis of esters and other base-sensitive functional groups.

Experimental Protocols

General Procedure for a Screening Suzuki Coupling Reaction:
  • Reaction Setup: In a flame-dried reaction vessel equipped with a magnetic stir bar, add the pyrazolopyridine halide (1.0 equiv), the boronic acid or ester (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Heating and Monitoring: Heat the reaction to the desired temperature and monitor its progress by TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing the Suzuki Coupling and Troubleshooting

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_complex->pd0 Reductive Elimination pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl Transmetalation transmetalation Transmetalation transmetalation->pd2_biaryl r2bo R²-B(OR)₃⁻ r2bo->transmetalation base_activation Base (e.g., K₂CO₃) base_activation->r2bo boronic_acid R²-B(OH)₂ boronic_acid->base_activation reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product R¹-R² reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Suzuki Coupling of Pyrazolopyridine check_basics Check Basics: - Inert Atmosphere? - Reagent Purity? - Catalyst Activity? start->check_basics optimize_catalyst Optimize Catalyst System: - Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) - Use a Palladacycle Precatalyst check_basics->optimize_catalyst If basics are okay optimize_base Optimize Base: - Try a Milder Base (K₂CO₃, KF) - Screen Stronger Bases (K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base optimize_conditions Optimize Conditions: - Increase Temperature / Use Microwave - Change Solvent System - Use Anhydrous Conditions optimize_base->optimize_conditions side_reactions Identify Side Reactions: - Protodeboronation? - Homocoupling? optimize_conditions->side_reactions If yield is still low address_protodeboronation Address Protodeboronation: - Use Milder Base (KF) - Anhydrous Conditions - Use Boronic Ester side_reactions->address_protodeboronation Protodeboronation observed address_homocoupling Address Homocoupling: - Improve Degassing - Use Pd(0) Source side_reactions->address_homocoupling Homocoupling observed

Sources

Navigating the Synthesis of 2-methyl-pyrazolo[4,3-b]pyridines: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-methyl-pyrazolo[4,3-b]pyridines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges in your synthetic endeavors. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the intricacies of this important heterocyclic scaffold.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section tackles common problems encountered during the synthesis of 2-methyl-pyrazolo[4,3-b]pyridines, offering explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired 2-methyl-pyrazolo[4,3-b]pyridine

Question: I am attempting to synthesize 2-methyl-pyrazolo[4,3-b]pyridine from 2-chloro-3-hydrazinopyridine and acetaldehyde, but I am observing very low yields or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in this synthesis can stem from several factors, primarily related to the stability of intermediates and the cyclization conditions.

Potential Causes and Solutions:

  • Instability of the Hydrazone Intermediate: The initial condensation of 2-chloro-3-hydrazinopyridine with acetaldehyde forms a hydrazone intermediate. This intermediate can be unstable and may decompose or participate in side reactions if not handled correctly.

    • Troubleshooting Protocol:

      • In Situ Generation: Generate the hydrazone in situ and proceed immediately to the cyclization step without isolation. This minimizes the risk of degradation.

      • Temperature Control: Perform the initial condensation at a low temperature (e.g., 0-5 °C) to control the reaction rate and reduce the formation of byproducts.

      • pH Control: The condensation is typically acid-catalyzed. Use a mild acid catalyst (e.g., a few drops of acetic acid) and avoid strong acids that can lead to decomposition.

  • Inefficient Cyclization: The subsequent intramolecular cyclization to form the pyrazole ring is a critical step. The choice of solvent and base, as well as the reaction temperature, can significantly impact the efficiency of this step.

    • Troubleshooting Protocol:

      • Solvent Selection: A high-boiling point aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), can facilitate the cyclization by providing the necessary thermal energy.

      • Base Selection: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is often required to deprotonate the hydrazone and initiate the cyclization. The choice of base can influence the regioselectivity of N-methylation in subsequent steps.

      • Temperature Optimization: The cyclization often requires elevated temperatures (e.g., 100-150 °C). However, excessively high temperatures can lead to decomposition. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific substrate.

  • Competing Side Reactions: The presence of the chloro-substituent on the pyridine ring can lead to intermolecular side reactions, such as dimerization or polymerization, especially at high concentrations and temperatures.

    • Troubleshooting Protocol:

      • High Dilution: Running the reaction at a lower concentration can favor the unimolecular cyclization over intermolecular side reactions.

      • Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid prolonged heating, which can promote side reactions.

Workflow for Optimizing Yield:

Caption: Workflow for troubleshooting low product yield.

Problem 2: Formation of an Unexpected Isomer

Question: My reaction is producing a mixture of two isomers that are difficult to separate. I believe I am forming both 2-methyl-1H-pyrazolo[4,3-b]pyridine and 2-methyl-2H-pyrazolo[4,3-b]pyridine. Why is this happening and how can I control the regioselectivity?

Answer:

The formation of N-methyl isomers is a very common and significant side reaction in the synthesis of 2-methyl-pyrazolo[4,3-b]pyridines. The pyrazolo[4,3-b]pyridine core has two nitrogen atoms in the pyrazole ring (N1 and N2), and methylation can occur at either position, leading to a mixture of the 1-methyl and 2-methyl isomers.

Mechanism of Isomer Formation:

The regioselectivity of N-methylation is influenced by a delicate interplay of steric and electronic factors, as well as the reaction conditions. The choice of solvent and base can have a profound effect on the outcome. Studies on related azolo-fused heterocycles have shown that in a less polar solvent like tetrahydrofuran (THF), the reaction may proceed through a tight ion pair between the deprotonated heterocycle and the cation of the base. This can sterically hinder one of the nitrogen atoms, leading to preferential alkylation at the other. In contrast, a polar aprotic solvent like DMSO can solvate the cation, leading to a "naked" anion and alkylation governed more by the intrinsic nucleophilicity of the nitrogen atoms.[1][2]

Controlling N-Methylation Regioselectivity:

FactorCondition Favoring N1-methylationCondition Favoring N2-methylationRationale
Solvent Polar aprotic (e.g., DMSO)Less polar (e.g., THF)In DMSO, a solvent-separated ion pair is formed, and methylation occurs at the more nucleophilic nitrogen (often N1). In THF, a tight ion pair can form, and steric hindrance may direct methylation to the less hindered nitrogen (often N2).[1][2]
Base Weaker, non-coordinating base (e.g., K₂CO₃)Strong, coordinating base (e.g., NaH, NaHMDS)Stronger, coordinating bases can form tight ion pairs, influencing regioselectivity through steric effects.[1][2]
Methylating Agent Less reactive (e.g., dimethyl sulfate)More reactive (e.g., methyl iodide)The reactivity of the methylating agent can influence the transition state and thus the regioselectivity.

Troubleshooting Protocol for Regioselectivity:

  • Solvent Screening: Perform the methylation step in both DMSO and THF to determine the solvent effect on the isomer ratio in your specific system.

  • Base Screening: Compare the results using K₂CO₃ and NaH as the base.

  • Temperature Control: Lowering the reaction temperature may enhance the selectivity.

  • Characterization: Use Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D techniques like HMBC and NOESY, to unequivocally assign the structure of the major and minor isomers. The chemical shifts of the methyl group and the ring protons will differ significantly between the N1 and N2 isomers.

Logical Relationship of Factors Influencing N-Methylation:

N-Methylation_Regioselectivity Reaction_Conditions Reaction Conditions Solvent Solvent (e.g., THF vs. DMSO) Reaction_Conditions->Solvent Base Base (e.g., NaH vs. K2CO3) Reaction_Conditions->Base Ion_Pair Nature of Ion Pair (Tight vs. Solvent-Separated) Solvent->Ion_Pair Base->Ion_Pair Steric_Hindrance Steric Hindrance Ion_Pair->Steric_Hindrance Nucleophilicity Intrinsic Nucleophilicity Ion_Pair->Nucleophilicity N2_Isomer N2-Methyl Isomer Steric_Hindrance->N2_Isomer N1_Isomer N1-Methyl Isomer Nucleophilicity->N1_Isomer

Caption: Factors influencing N1 vs. N2 methylation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of 2-methyl-pyrazolo[4,3-b]pyridines?

A1: Besides the formation of the N1-methyl isomer (2-methyl-1H-pyrazolo[4,3-b]pyridine), other potential side products include:

  • Unreacted Starting Materials: Incomplete reaction can leave residual 2-chloro-3-hydrazinopyridine or the hydrazone intermediate.

  • Hydrolysis Products: If water is present in the reaction mixture, the chloro group on the pyridine ring can be hydrolyzed to a hydroxyl group, leading to the formation of a pyrazolo[4,3-b]pyridin-7-one derivative.

  • Over-methylation: Use of a large excess of the methylating agent or prolonged reaction times can lead to the formation of a quaternary pyrazolium salt.

  • Rearrangement Products: In some cases, rearrangements of the heterocyclic core can occur, especially under harsh reaction conditions. For instance, an unusual C-N migration of an acetyl group has been observed in a related synthesis of pyrazolo[4,3-b]pyridines.[1]

Q2: How can I effectively purify 2-methyl-pyrazolo[4,3-b]pyridine from its N1-isomer and other byproducts?

A2: The separation of N1 and N2 isomers can be challenging due to their similar polarities.

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel or alumina) and the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Monitoring the fractions closely by TLC is essential.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide better resolution.

  • Crystallization: If one of the isomers is a solid and the other is an oil, or if they have significantly different solubilities, fractional crystallization can be an effective purification method.

Q3: Can I synthesize the 2-methyl-2H-pyrazolo[4,3-b]pyridine isomer selectively?

A3: Achieving high selectivity for the 2-methyl-2H isomer often relies on sterically controlled methylation. Based on studies of similar systems, using a less polar solvent like THF in combination with a strong, coordinating base such as NaH or NaHMDS is a promising strategy.[1][2] This combination tends to favor the formation of a tight ion pair, where the cation of the base can block the N1 position, directing the methylating agent to the N2 position.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, several safety precautions are important:

  • Hydrazine Derivatives: Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Acetaldehyde: Acetaldehyde is a volatile and flammable liquid. It should be handled in a fume hood.

  • High Temperatures: Many of the reaction steps require heating. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and ensure that the reaction vessel is properly secured.

References

  • Makarov, M. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(4), 1758. [Link][1]

  • Donaire-Arias, A., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link]

  • Seela, F., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][3]Triazolo[4]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334-6353. [Link][1][2]

Sources

Technical Support Center: Optimization of Palladium-Catalyzed C-C Coupling on Pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed C-C coupling reactions on the pyrazolo[4,3-b]pyridine scaffold. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing this important heterocyclic core. The pyrazolo[4,3-b]pyridine motif is a key structural component in many biologically active molecules, making its efficient and selective modification a critical task in medicinal chemistry.[1][2]

However, the presence of multiple nitrogen atoms in the pyrazolo[4,3-b]pyridine ring system can lead to challenges in C-C bond formation, including catalyst inhibition or deactivation and competing side reactions.[3][4] This guide provides in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you overcome these hurdles and achieve your synthetic goals.

Troubleshooting Guide

This section addresses common problems encountered during the palladium-catalyzed C-C coupling of pyrazolo[4,3-b]pyridine derivatives. Each issue is presented in a question-and-answer format, offering a systematic approach to diagnosis and resolution.

Issue 1: Low to No Product Yield

Q: My Suzuki-Miyaura coupling reaction of a bromo-pyrazolo[4,3-b]pyridine with an arylboronic acid is giving very low yields or no product at all. What are the likely causes and how can I improve it?

A: Low or no yield in Suzuki-Miyaura couplings of nitrogen-containing heterocycles is a frequent challenge.[5][6] The issue often stems from a combination of factors related to the catalyst system, reaction conditions, and substrate reactivity. Here’s a troubleshooting workflow:

Troubleshooting_Low_Yield Start Low/No Yield Catalyst Evaluate Catalyst System (Pd Source & Ligand) Start->Catalyst Initial Check Base Optimize Base Catalyst->Base If no improvement Solvent Screen Solvents Base->Solvent If still low Temp Adjust Temperature/ Heating Method Solvent->Temp Continue optimization Purity Check Reagent Purity & Stoichiometry Temp->Purity Final verification Result Improved Yield Purity->Result Success

Caption: Troubleshooting workflow for low reaction yield.

1. Catalyst and Ligand Selection: The choice of palladium precursor and ligand is paramount. The nitrogen atoms in the pyrazolo[4,3-b]pyridine can coordinate to the palladium center, leading to catalyst inhibition.[4]

  • Palladium Source: While Pd(PPh₃)₄ is a classic choice, more modern and robust pre-catalysts often provide better results.[7] Consider switching to a more active catalyst like Pd(dppf)Cl₂, Pd₂(dba)₃, or a Buchwald pre-catalyst.[6] These are often more resistant to deactivation.

  • Ligand Choice: The electronic and steric properties of the ligand are critical.[8][9] For electron-deficient heterocycles like pyrazolo[4,3-b]pyridine, electron-rich and bulky phosphine ligands are often beneficial. These ligands stabilize the Pd(0) active species and promote the rate-limiting oxidative addition step.[4]

    • Recommended Ligands: Try Buchwald-type ligands such as SPhos, XPhos, or RuPhos.[6][10] N-heterocyclic carbenes (NHCs) are also excellent choices due to their strong σ-donating ability and steric bulk, which can enhance catalyst stability and activity.[11][12]

2. Base Selection: The base plays a crucial role in the transmetalation step and can significantly impact the reaction outcome. The choice of base should be tailored to the specific substrates.

  • Common Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[5][13] Cs₂CO₃ is often a good choice for challenging couplings due to its higher solubility in organic solvents.[14]

  • Troubleshooting: If you are using a weaker base like Na₂CO₃ with limited success, switching to a stronger base like K₃PO₄ or an organic base like DBU could be beneficial, especially if your boronic acid is less reactive.

3. Solvent System: The solvent affects the solubility of all reaction components and can influence catalyst activity.

  • Typical Solvents: A mixture of an organic solvent and water is common for Suzuki couplings. Popular choices include 1,4-dioxane/water, THF/water, and toluene/water.[5][15]

  • Optimization: The ratio of the organic solvent to water can be critical. A 4:1 or 5:1 ratio is a good starting point. For substrates with poor solubility, consider using a more polar aprotic solvent like DMF or DMAc, though be mindful that these can sometimes lead to catalyst decomposition at high temperatures.[15]

4. Reaction Temperature and Heating Method: Insufficient thermal energy can lead to incomplete reactions.

  • Temperature: Most Suzuki couplings require heating, typically between 80-120 °C.[5] If your reaction is sluggish at a lower temperature, cautiously increasing the temperature may improve the conversion.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, particularly for difficult couplings.[6][15] The rapid and uniform heating provided by microwaves can overcome activation barriers that are difficult to surpass with conventional heating.

5. Reagent Purity and Stoichiometry: The quality of your starting materials is critical.

  • Boronic Acid Quality: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or form inactive trimeric anhydrides (boroxines) upon storage.[7] It is advisable to use fresh, high-purity boronic acids.

  • Stoichiometry: A slight excess of the boronic acid (1.1-1.5 equivalents) is typically used to drive the reaction to completion.

Issue 2: Formation of Significant Side Products

Q: My reaction is proceeding, but I'm observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material. How can I suppress these side reactions?

A: The formation of homocoupled (dimerized) boronic acid and dehalogenated starting material are common side reactions in palladium-catalyzed cross-couplings.

1. Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

  • Degassing: Thoroughly degassing your reaction mixture is crucial.[5][6] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.

  • Catalyst Choice: Some palladium catalysts are more prone to promoting homocoupling than others. If this is a persistent issue, screening different palladium sources and ligands is recommended.

2. Dehalogenation of the Pyrazolo[4,3-b]pyridine: This occurs when the organopalladium intermediate reacts with a hydride source instead of the coupling partner.

  • Source of Hydride: The hydride source can be trace water, the solvent, or even the base.

  • Mitigation Strategies:

    • Use anhydrous solvents and reagents if possible.

    • The choice of base can be influential. In some cases, switching from a carbonate base to a phosphate or fluoride base can reduce dehalogenation.

    • The ligand can also play a role. Ligands that promote rapid reductive elimination can outcompete the dehalogenation pathway.

Issue 3: Catalyst Deactivation

Q: I observe an initial burst of product formation, but the reaction stalls before completion. I suspect catalyst deactivation. What are the potential causes and solutions?

A: Catalyst deactivation is a significant concern, especially with nitrogen-rich heterocycles.[3][16] The lone pairs on the nitrogen atoms can irreversibly bind to the palladium center, leading to off-cycle, inactive species.[4]

Catalyst_Deactivation Active_Pd Active Pd(0) Catalyst Deactivated_Pd Deactivated Pd Species Active_Pd->Deactivated_Pd Deactivation Pathways Substrate_Coordination Strong Coordination by Pyrazolo[4,3-b]pyridine Nitrogens Deactivated_Pd->Substrate_Coordination Product_Inhibition Product Inhibition Deactivated_Pd->Product_Inhibition Thermal_Degradation Thermal Degradation/ Formation of Pd Black Deactivated_Pd->Thermal_Degradation

Caption: Common pathways for palladium catalyst deactivation.

  • Ligand Choice: The use of bulky, electron-donating ligands can sterically shield the palladium center, preventing strong coordination by the heterocyclic substrate or product.[17] This is a primary strategy to combat deactivation. Buchwald-type phosphines and N-heterocyclic carbenes are highly effective in this regard.[11][12]

  • Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can lead to a better overall result by minimizing the formation of inactive dimeric palladium species. Conversely, for very challenging couplings, a higher catalyst loading might be necessary to ensure enough active catalyst is present throughout the reaction.

  • Temperature Control: Excessive heat can lead to the formation of palladium black (aggregated palladium particles with low catalytic activity).[18] Use the minimum temperature required for a reasonable reaction rate.

  • Additives: In some cases, the addition of salts like LiCl or certain phase-transfer catalysts can disrupt the formation of inactive catalyst aggregates and improve performance.[4]

Frequently Asked Questions (FAQs)

Q1: Which C-C coupling reaction is best for functionalizing the pyrazolo[4,3-b]pyridine core: Suzuki, Heck, or Sonogashira?

A: The "best" reaction depends on the desired final product.

  • Suzuki-Miyaura Coupling: This is the most versatile and widely used method for introducing aryl or heteroaryl substituents.[19][20] It is generally tolerant of a wide range of functional groups.

  • Heck Reaction: This is the method of choice for introducing vinyl substituents.[21][22]

  • Sonogashira Coupling: This reaction is used to install alkyne moieties, which are valuable handles for further synthetic transformations.[23][24]

Q2: At which position on the pyrazolo[4,3-b]pyridine ring is C-H activation most likely to occur?

A: Palladium-catalyzed C-H activation/arylation is an increasingly popular method for C-C bond formation.[19] For the pyrazolo[4,3-b]pyridine scaffold, the most acidic C-H bonds are typically targeted. Based on related azaindazole systems, the C3 and C7 positions are often the most reactive towards direct arylation.[25][26] The regioselectivity can often be controlled by the choice of ligand and reaction conditions.[26]

Q3: Can I perform a Suzuki coupling on a pyrazolo[4,3-b]pyridine with an unprotected N-H group?

A: While it is often recommended to protect acidic N-H protons, successful Suzuki couplings on unprotected N-H heterocycles have been reported.[20][27] The success of such a reaction is highly dependent on the choice of base. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often required to deprotonate the N-H group without causing unwanted side reactions.[27] If you are experiencing difficulties, N-protection with a group like Boc, PMB, or a simple alkyl group is a reliable strategy.

Q4: My purification is difficult due to residual palladium. How can I effectively remove it?

A: The nitrogen atoms in the pyrazolo[4,-b]pyridine product can chelate with palladium, making its removal challenging.[4]

  • Aqueous Washes: Washing the organic extract with an aqueous solution of a chelating agent like EDTA or a dilute solution of ammonium hydroxide or thiourea can help sequester the palladium into the aqueous phase.

  • Scavenger Resins: There are commercially available scavenger resins with functional groups (e.g., thiols, amines) that have a high affinity for palladium. Stirring the crude product solution with one of these resins followed by filtration is a very effective method.

  • Charcoal Treatment: Activated charcoal can also be used to adsorb residual palladium, although it may also adsorb some of your product, so care must be taken.

Optimized Protocol: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazolo[4,3-b]pyridine

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a halogenated pyrazolo[4,3-b]pyridine. Optimization may be required for different substrates.

Materials:

  • 3-Bromo-1H-pyrazolo[4,3-b]pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Cs₂CO₃ (2.5 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

Procedure:

  • To a dry Schlenk tube, add the 3-bromo-1H-pyrazolo[4,3-b]pyridine, arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the limiting reagent.

  • Seal the tube and heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.[28]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazolo[4,3-b]pyridine.

References

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C3-Arylations of 1H- and 2H-Pyrazolo[4,3-b]pyridines on Water. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. ResearchGate. [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes. Université de Genève. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Organic Process Research & Development. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Solvent, base and Pd source effects on the model SM cross-coupling (CC)... ResearchGate. [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. ResearchGate. [Link]

  • Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species. ACS Catalysis. [Link]

  • Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. National Institutes of Health. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. [Link]

  • Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. ResearchGate. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. National Institutes of Health. [Link]

  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

  • Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. ResearchGate. [Link]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. National Institutes of Health. [Link]

  • Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. ResearchGate. [Link]

  • 2-(1-Benzotriazolyl)pyridine: A Robust Bidentate Ligand for the Palladium-Catalyzed C-C (Suzuki, Heck, Fujiwara-Moritani, Sonogashira), C-N and C-S Coupling Reactions. ResearchGate. [Link]

  • Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed. [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. University of Southampton ePrints. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Failed suzuki coupling, any suggenstions? Reddit. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Heck coupling reaction by pyridine‐coordinated tridentate complex... ResearchGate. [Link]

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library. [Link]

  • Synthesis of 4-substituted pyridine by Suzuki and Sonogashira reactions. ResearchGate. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. PubMed. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology. PubMed. [Link]

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Technical Support Center: Purification of Brominated Pyrazolopyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for resolving the complex challenges associated with the purification of brominated pyrazolopyridine isomers. This guide is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and troubleshooting protocols grounded in established scientific principles. The separation of these regioisomers is notoriously difficult due to their subtle physicochemical differences, a common bottleneck in the synthesis of novel pharmaceutical intermediates.[1]

This resource is divided into two main sections:

  • Frequently Asked Questions (FAQs): Addressing foundational questions about the nature of the separation challenge and initial analytical strategies.

  • Troubleshooting Guides: Providing in-depth, problem-solving workflows for the two primary purification techniques: High-Performance Liquid Chromatography (HPLC) and Selective Crystallization.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions that arise when facing the purification of brominated pyrazolopyridine isomers.

Q1: Why are brominated pyrazolopyridine regioisomers so challenging to separate?

A1: The difficulty stems from the high degree of similarity in their physical and chemical properties. Isomers, by definition, have the same molecular formula and weight.[1] For regioisomers like brominated pyrazolopyridines, the only difference is the position of the bromine atom on the fused ring system. This leads to:

  • Subtle Polarity Differences: The position of the electronegative bromine atom and the nitrogen atoms in the rings dictates the molecule's overall dipole moment.[2] However, the change in dipole moment between isomers can be minimal, resulting in very similar retention behavior on standard chromatographic phases.

  • Similar Solubility Profiles: The isomers often exhibit nearly identical solubility in common organic solvents, which makes separation by traditional recrystallization difficult, as they may co-precipitate.[3][4]

  • Identical Molecular Weight: Mass spectrometry cannot differentiate between isomers without fragmentation analysis or coupling with a separation technique like LC-MS.[5]

Q2: What are the essential analytical techniques I should use before attempting a large-scale purification?

A2: A robust analytical workflow is critical to developing a successful purification strategy.

  • High-Resolution Mass Spectrometry (HRMS): Initially, confirm the molecular formula of your isomeric mixture to ensure no other major impurities are present.[5]

  • Proton and Carbon NMR (¹H & ¹³C NMR): This is essential for characterizing the mixture. The number of signals will indicate the number of isomers present, and their integration can provide an approximate ratio.[6][7]

  • Nuclear Overhauser Effect Spectroscopy (NOESY): For definitive structural assignment of each isomer, 2D NMR techniques like NOESY are invaluable. They can reveal through-space correlations between protons, helping to distinguish which proton is spatially close to another, thereby confirming the substitution pattern.[6][7]

  • Analytical HPLC/UHPLC-MS: Develop an analytical-scale separation method first. This allows you to screen different columns and mobile phases quickly to find conditions that show at least partial separation. The mass spectrometer detector confirms that the separating peaks are indeed your isomers.[1][8]

Q3: My initial HPLC screen shows only one broad peak. Where do I start?

A3: A single peak indicates that your current analytical method lacks the necessary selectivity. The first step is to systematically alter the chromatographic parameters to exploit the subtle differences between the isomers. The workflow below provides a logical starting point for method development.

G Start Start: Single Peak Observed Analyze Analyze Isomer Structure - Aromatic? - pKa? - Polarity? Start->Analyze ChangeColumn Change Stationary Phase Analyze->ChangeColumn Primary Approach ChangeMobilePhase Modify Mobile Phase Analyze->ChangeMobilePhase Secondary Approach OptimizeConditions Optimize System Parameters Analyze->OptimizeConditions Fine-Tuning C18 Standard C18 ChangeColumn->C18 Phenyl Phenyl-Hexyl (for π-π interactions) ChangeColumn->Phenyl PFP Pentafluorophenyl (PFP) (dipole/shape selectivity) ChangeColumn->PFP HILIC HILIC (for polar isomers) ChangeColumn->HILIC Solvent Change Organic Solvent (ACN vs. MeOH) ChangeMobilePhase->Solvent pH Adjust pH (protonate/deprotonate pyridinic N) ChangeMobilePhase->pH Additive Use Additives (TFA, Formic Acid) ChangeMobilePhase->Additive Temp Vary Temperature OptimizeConditions->Temp Flow Reduce Flow Rate OptimizeConditions->Flow Gradient Shallow Gradient OptimizeConditions->Gradient Success Separation Achieved Phenyl->Success PFP->Success HILIC->Success Solvent->Success pH->Success Additive->Success Temp->Success Flow->Success Gradient->Success

Caption: Initial HPLC Method Development Strategy.

Part 2: Troubleshooting Guides

Guide 1: High-Performance Liquid Chromatography (HPLC) Purification

HPLC is often the most effective technique for separating closely related isomers.[9] This guide addresses common failures encountered during method development and scale-up.

Q: My brominated pyrazolopyridine isomers are co-eluting or have very poor resolution (Rs < 1.0). How can I improve separation?

A: This is the most common challenge. Improving resolution requires increasing the column's efficiency, selectivity, or retention factor. Since efficiency is often hardware-limited, focusing on selectivity is key.

Probable Cause & Solution Pathway:

  • Insufficient Selectivity from Stationary Phase:

    • Explanation: Standard C18 columns separate primarily based on hydrophobicity. Your isomers likely have nearly identical hydrophobic character. You need a stationary phase that offers alternative separation mechanisms.[10]

    • Solution: Switch to a column that provides aromatic or shape selectivity. Phenyl-hexyl or biphenyl phases can induce π-π interactions with the pyrazolopyridine ring system, while pentafluorophenyl (PFP) phases offer a combination of aromatic, dipole-dipole, and shape-selective interactions.[10][11] These alternative interactions are more sensitive to the positional changes of the bromine atom.

Stationary Phase Primary Separation Mechanism Suitability for Brominated Pyrazolopyridines Reference
C18 (ODS) Hydrophobic InteractionLow[8]
Phenyl-Hexyl / Biphenyl Hydrophobic & π-π InteractionsHigh (interacts with the aromatic system)[10]
Pentafluorophenyl (PFP) Hydrophobic, π-π, Dipole, ShapeVery High (sensitive to halogen position and dipole)[11]
Polar-Embedded (e.g., Amide) Hydrophobic & Hydrogen BondingModerate (can interact with pyridine nitrogens)[8]
  • Suboptimal Mobile Phase Composition:

    • Explanation: The mobile phase composition dictates how the analyte interacts with the stationary phase. For ionizable compounds like pyrazolopyridines (pKa ~5-6), pH is a critical parameter.[12][13] Protonating the basic nitrogen atoms on the pyridine ring will drastically change the molecule's polarity and its interaction with the stationary phase.

    • Solution:

      • pH Adjustment: Control the pH of the aqueous portion of your mobile phase with a buffer (e.g., phosphate, formate). Systematically test pH values between 2.5 and 7.0. At low pH (e.g., 2.5-3.0 using formic acid or TFA), the pyridine nitrogen will be protonated, which can significantly enhance retention on polar-embedded phases or alter selectivity on C18/Phenyl phases.[14]

      • Solvent Change: Acetonitrile and methanol have different properties. Methanol is a protic solvent and a better hydrogen-bond donor/acceptor, which can create different interactions. If using acetonitrile, try switching to methanol, or vice-versa.[8]

G Problem Problem: Poor Resolution (Rs < 1.0) Cause1 Cause 1: Insufficient Stationary Phase Selectivity Problem->Cause1 Cause2 Cause 2: Suboptimal Mobile Phase Problem->Cause2 Cause3 Cause 3: Inefficient Conditions Problem->Cause3 Solution1 Action: Switch to Phenyl or PFP Column Cause1->Solution1 Exploit π-π interactions and shape selectivity Solution2a Action: Adjust pH (e.g., 0.1% TFA or Formic Acid) Cause2->Solution2a Alter ionization state of pyridine nitrogen Solution2b Action: Change Organic Solvent (ACN <=> MeOH) Cause2->Solution2b Change analyte-solvent interactions Solution3 Action: Lower Flow Rate & Use Shallower Gradient Cause3->Solution3 Increase interaction time with stationary phase

Caption: Troubleshooting Logic for Poor HPLC Resolution.

Q: I am observing severe peak tailing for my isomers. What is the cause and how do I fix it?

A: Peak tailing is typically caused by secondary interactions between the analyte and the stationary phase, or by column overload.

Probable Cause & Solution Pathway:

  • Silanol Interactions:

    • Explanation: Pyridine nitrogens are basic and can form strong, unwanted ionic interactions with residual acidic silanol groups (Si-OH) on the silica support of the column. This leads to a secondary, slow-releasing retention mechanism that causes the peak to tail.[14]

    • Solution:

      • Use a Mobile Phase Additive: Add a small amount of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) or formic acid (0.1%). The acid protonates the basic analytes and also "shields" the acidic silanols, minimizing these secondary interactions.[14]

      • Use an End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups and are less prone to this issue.[14]

  • Column Overload:

    • Explanation: Injecting too much sample mass onto the column saturates the stationary phase, leading to a distorted, tailing peak shape.[15]

    • Solution: Reduce the injection volume or dilute your sample. If you are developing a preparative method, you may need to switch to a larger diameter column to handle the required mass.

Guide 2: Purification by Selective Crystallization

Crystallization can be a highly efficient and scalable purification method if the right conditions are found.[16][17] It exploits small differences in the crystal lattice energies and solubilities of the isomers.

Q: My isomers always co-crystallize. How can I induce one to crystallize selectively?

A: Co-crystallization occurs when the solubilities of the two isomers are too similar in the chosen solvent system. The goal is to find a system where one isomer is significantly less soluble than the other at a given temperature.

Probable Cause & Solution Pathway:

  • Poor Solvent Choice:

    • Explanation: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[18][19] For selective crystallization of isomers, you need a solvent where this solubility difference is pronounced for one isomer but not the other.

    • Solution: Systematic Solvent Screening.

      • Prepare saturated solutions of your isomeric mixture in a variety of solvents at their boiling points (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures like hexane/ethyl acetate).

      • Allow them to cool slowly to room temperature, then to 0-4 °C.

      • Analyze the first crystals that form by analytical HPLC or ¹H NMR. This will identify solvent systems that preferentially crystallize one isomer. A good starting point for heterocyclic compounds can be found in established solvent guides.[4]

Solvent System Polarity Comments Reference
Ethanol / Water Polar ProticGood for moderately polar compounds. Water acts as an anti-solvent.[4]
Isopropanol (IPA) Polar ProticOften provides sharper crystals than ethanol.[18]
Ethyl Acetate / Heptane Mid-PolarityA very common and effective system. Heptane is the anti-solvent.[4]
Toluene AromaticCan promote crystallization of aromatic compounds through π-stacking.[4]
Acetonitrile Polar AproticCan be effective but sometimes leads to oiling out.[18]
  • Supersaturation is too High:

    • Explanation: If the solution is cooled too quickly or is too concentrated, both isomers may crash out of solution together (kinetic precipitation) rather than forming ordered crystals (thermodynamic crystallization).

    • Solution:

      • Slow Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed over several hours before moving it to a refrigerator or ice bath.

      • Seeding: Once the solution has cooled slightly and is supersaturated, add a single, pure crystal of the desired isomer (if available).[20] This seed crystal provides a template for selective crystal growth, encouraging the desired isomer to crystallize while the other remains in solution.[16][20]

Q: My compound "oils out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point in that solvent. The solute separates as a liquid phase instead of a solid.

Solution Pathway:

  • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

  • Increase Solvent Polarity: The oil is often less polar than the crystallization solvent. Adding a more polar co-solvent can sometimes induce crystallization.

  • Reduce Concentration: Use a more dilute solution. This lowers the temperature at which the solution becomes saturated, which may be below the point at which the compound oils out.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

References

  • Lorenz, H., et al. (2006). Crystallization Based Separation of Enantiomers. Journal of Chemical Technology and Metallurgy. Available at: [Link]

  • Sludger. (2019). Separation of isomers by selective seeding and crystallisation? Sciencemadness Discussion Board. Available at: [Link]

  • Wang, X., et al. (2012). Crystallization-Based Separation of Enantiomers. In Chiral Separation Techniques: A Practical Approach. Wiley-VCH. Available at: [Link]

  • Lee, C., et al. (2011). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering. Available at: [Link]

  • Wang, Y., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – An Asian Journal. Available at: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available at: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. Universitat Autònoma de Barcelona. Available at: [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Welch, C. J., et al. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. Available at: [Link]

  • ChemHelp ASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube. Available at: [Link]

  • Luque, C., et al. (2011). Preparation, separation and characterisation of two regioisomers of a N-hydroxyalkylpyridylpyrazole ligand. Inorganica Chimica Acta. Available at: [Link]

  • da Silva, A. B., et al. (2016). Influence of bulky and halogen substituents on crystal packing of pyrazolo[1,5- a]pyrimidines. CrystEngComm. Available at: [Link]

  • Al-Qaisi, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. Available at: [Link]

  • Quiroga, J., & Insuasty, B. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Available at: [Link]

  • Al-Issa, S. A., et al. (2025). Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents. Scientific Reports. Available at: [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

  • Professor Dave Explains. (2022). Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]

  • Biocompare. (2021). Resolving the Isomer Problem: Tackling Characterization Challenges. Available at: [Link]

  • Weronika, K., & Agnieszka, G. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design. Semantic Scholar. Available at: [Link]

  • Weronika, K., & Agnieszka, G. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science. Available at: [Link]

  • HELIX Chromatography. HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Available at: [Link]

Sources

Technical Support Center: Preventing Debromination in Pyrazolo[4,3-b]pyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving pyrazolo[4,t3-b]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of functionalizing this important heterocyclic scaffold. A common and often frustrating challenge encountered during cross-coupling reactions is the premature loss of a bromine substituent (debromination or hydrodehalogenation), leading to undesired byproducts and reduced yields.

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to help you mitigate debromination and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding debromination of bromo-pyrazolo[4,3-b]pyridines.

Q1: Why is my bromo-pyrazolo[4,3-b]pyridine undergoing debromination during my Suzuki/Buchwald-Hartwig reaction?

A1: Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] The pyrazolo[4,3-b]pyridine core is an electron-deficient heterocycle, which can make the C-Br bond more susceptible to cleavage. Several factors can promote this undesired reaction:

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for debromination pathways.

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide, are known to promote the formation of palladium-hydride species, which are key intermediates in the debromination process.[3]

  • Solvent: Protic solvents (e.g., water, alcohols) can act as a source of protons, facilitating the hydrodehalogenation side reaction.[4]

  • Catalyst System: The choice of palladium source and, crucially, the phosphine ligand can significantly influence the relative rates of the desired cross-coupling versus the undesired debromination.

Q2: I'm observing significant amounts of the simple, debrominated pyrazolo[4,3-b]pyridine in my crude NMR. What is the most likely cause?

A2: The formation of a significant amount of the debrominated byproduct strongly suggests that a competing reductive pathway is at play.[2] While multiple factors can contribute, the most common culprits are an overly strong base or a reaction temperature that is too high for your specific substrate and catalyst system. The combination of a strong base and high heat can accelerate the formation of Pd-H species that lead to the reductive cleavage of the C-Br bond.

Q3: Can the position of the bromine atom on the pyrazolo[4,3-b]pyridine ring affect its susceptibility to debromination?

A3: Yes, the electronic environment of the C-Br bond, dictated by its position on the heterocyclic core, can influence its stability. While specific studies on the relative rates of debromination at different positions of the pyrazolo[4,3-b]pyridine scaffold are not extensively detailed in the provided search results, general principles of aromatic chemistry suggest that positions with lower electron density may be more prone to certain side reactions. The pyridine ring is electron-deficient, and the pyrazole ring can also modulate the electronics, making the C-Br bond's reactivity context-dependent.

Q4: Are there any general "first aid" steps I can take to quickly troubleshoot a reaction where debromination is the major side product?

A4: Absolutely. If you are facing significant debromination, consider these immediate adjustments:

  • Lower the Reaction Temperature: This is often the simplest and most effective first step. Try reducing the temperature by 10-20 °C.

  • Switch to a Milder Base: If you are using a strong base like an alkoxide, consider switching to an inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[5]

  • Screen Different Ligands: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands can often favor the desired reductive elimination step over side reactions.

Troubleshooting Guide: A Deeper Dive

When initial troubleshooting steps are insufficient, a more systematic approach is necessary. This section provides a detailed breakdown of experimental variables and their impact on debromination.

The Mechanism of Debromination: Understanding the Enemy

In palladium-catalyzed cross-coupling reactions, the desired catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[6][7] However, a competing catalytic cycle leading to debromination can occur, often involving the formation of a palladium-hydride (Pd-H) intermediate. This Pd-H species can then react with the bromo-pyrazolo[4,3-b]pyridine in a process that ultimately cleaves the C-Br bond and replaces it with a C-H bond.

Below is a simplified diagram illustrating the key decision point in the catalytic cycle where the reaction can proceed towards the desired product or the debrominated byproduct.

Debromination_Pathway cluster_main_cycle Desired Cross-Coupling Cycle cluster_side_reaction Debromination Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd Ar-Br Transmetal Transmetalation (Ar-Pd(II)-R) OxAdd->Transmetal R-B(OH)2 / Base PdH Pd-H Species Formation OxAdd->PdH Side Reaction RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Product (Ar-R) RedElim->Product Reductive_Cleavage Reductive Cleavage PdH->Reductive_Cleavage Debrom_Product Debrominated Product (Ar-H) Reductive_Cleavage->Pd0 Catalyst Regeneration Reductive_Cleavage->Debrom_Product caption Fig. 1: Competing pathways in Pd-catalyzed cross-coupling.

Caption: Fig. 1: Competing pathways in Pd-catalyzed cross-coupling.

Optimizing Reaction Parameters to Minimize Debromination

The key to preventing debromination is to favor the kinetics of the desired cross-coupling pathway over the side reaction. This can be achieved by carefully selecting and optimizing each component of the reaction.

Table 1: Guide to Selecting Reaction Components to Avoid Debromination
ComponentRecommendation to Minimize DebrominationRationale
Palladium Precatalyst Use well-defined Pd(II) precatalysts (e.g., palladacycles) or Pd(0) sources like Pd₂(dba)₃.Pd(II) precatalysts can offer more controlled initiation of the catalytic cycle. While a wide range of Pd sources can be effective, consistency is key.[8][9]
Ligand Screen bulky, electron-rich phosphine ligands (e.g., S-Phos, XPhos) or N-heterocyclic carbenes (NHCs).[10]These ligands promote faster reductive elimination, which is often the product-forming step, thereby outcompeting the debromination pathway.[2] Bidentate ligands can also be effective.[2]
Base Use weaker inorganic bases like K₃PO₄, K₂CO₃, Cs₂CO₃, or CsF.[4][5]Strong bases, especially alkoxides, are more prone to generating hydride species that lead to hydrodehalogenation.[4]
Solvent Aprotic solvents such as 1,4-dioxane, toluene, or DME are generally preferred.Protic solvents can serve as a proton source, facilitating the final step of the debromination cycle.[4]
Temperature Start with milder conditions (e.g., 80 °C) and only increase if the reaction is sluggish.[10]Lower temperatures disfavor the higher activation energy pathway of debromination. Many modern catalyst systems are highly active at lower temperatures.[10][11]
Additives In some cases, additives can be beneficial, but start with a simple system first.Unnecessary additives can complicate the reaction mixture and potentially open up new side reaction pathways.
Troubleshooting Workflow

If you are still observing significant debromination after initial adjustments, follow this systematic workflow:

Troubleshooting_Workflow Start Problem: Significant Debromination Observed Step1 Step 1: Optimize the Base Switch from alkoxides to K3PO4 or Cs2CO3. Start->Step1 Step2 Step 2: Lower the Temperature Decrease by 10-20 °C. Step1->Step2 Debromination persists Success Success: Debromination Minimized Step1->Success Problem solved Step3 Step 3: Screen Ligands Try bulky phosphines (e.g., S-Phos, XPhos). Step2->Step3 Debromination persists Step2->Success Problem solved Step4 Step 4: Change Solvent Ensure aprotic solvent is used. Step3->Step4 Debromination persists Step3->Success Problem solved Step4->Success Problem solved Reassess Re-evaluate Substrate Stability Consider N-protection if applicable. Step4->Reassess Debromination persists caption Fig. 2: Systematic workflow for troubleshooting debromination.

Caption: Fig. 2: Systematic workflow for troubleshooting debromination.

Experimental Protocols

The following protocols are provided as starting points and are designed to minimize the risk of debromination.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-pyrazolo[4,3-b]pyridine

This protocol employs mild conditions that have been shown to be effective for challenging heterocyclic substrates.

Materials:

  • Bromo-pyrazolo[4,3-b]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • S-Phos (4-10 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • 1,4-Dioxane (or Toluene)

  • Water (optional, can sometimes be beneficial but start without if debromination is a concern)

Procedure:

  • To an oven-dried reaction vessel, add the bromo-pyrazolo[4,3-b]pyridine, arylboronic acid, and K₃PO₄.

  • Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • In a separate vial, dissolve Pd(OAc)₂ and S-Phos in a small amount of degassed 1,4-dioxane.

  • Add the catalyst solution to the reaction vessel via syringe.

  • Add the remaining degassed 1,4-dioxane to achieve the desired concentration (typically 0.1 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination of a Bromo-pyrazolo[4,3-b]pyridine

This protocol is optimized to reduce the likelihood of hydrodehalogenation, a common side reaction in amination chemistry.[2]

Materials:

  • Bromo-pyrazolo[4,3-b]pyridine derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2-4 mol%)

  • XPhos (or another suitable bulky phosphine ligand) (4-8 mol%)

  • K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Toluene (or tert-amyl alcohol)

Procedure:

  • In a glovebox or under an inert atmosphere, add the bromo-pyrazolo[4,3-b]pyridine, Pd₂(dba)₃, XPhos, and K₂CO₃ to a reaction vessel.

  • Add the degassed solvent (Toluene) followed by the amine.

  • Seal the vessel and heat to 90-110 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

By understanding the underlying mechanisms of debromination and systematically optimizing reaction conditions, researchers can successfully navigate the functionalization of bromo-pyrazolo[4,3-b]pyridines, paving the way for the synthesis of novel compounds for drug discovery and development.

References
  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. (2021-08-19).
  • Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019-09-02).
  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018-05-01). ScienceDirect.
  • Deciphering Complexity in Pd–C
  • Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts. (1986-02-28). OSTI.GOV. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023-01-16). National Institutes of Health. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Hydrodehalogenation of halogenated pyridines and quinolines by sodium borohydride/N,N,N′,N′-tetramethylethylenediamine under palladium catalysis. ResearchGate. [Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. National Institutes of Health. [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Native functionality in triple catalytic cross-coupling: sp3 C–H bonds as latent nucleophiles. Science. [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. MDPI. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Mild and General Conditions for the Cross-Coupling of. Amanote Research. [Link]

  • Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. MDPI. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. National Institutes of Health. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Hydrodehalogenation of aryl halides. ResearchGate. [Link]

  • Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]

  • Cross-coupling reaction. Wikipedia. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Institutes of Health. [Link]

  • Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. National Institutes of Health. [Link]

  • Deciphering Complexity in Pd–Catalyzed Cross-Couplings. ResearchGate. [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]

  • Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. ACS Publications. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. National Institutes of Health. [Link]

  • The Competing Dehalogenation versus Borylation of Aryl Iodides and Bromides under Transition Metal-Free Basic Conditions. ResearchGate. [Link]

  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. [Link]

  • Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. ACS Publications. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • A Hierarchy of Ligands Controls Formation of Aryl Radicals in Pd-Catalyzed Ground State Reactions. ChemRxiv. [Link]

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optimizing reaction time and temperature for pyrazolo[4,3-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions regarding the optimization of reaction time and temperature for this important heterocyclic scaffold. Our goal is to bridge the gap between established protocols and the practical challenges encountered in the laboratory, ensuring you can achieve optimal yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazolo[4,3-b]pyridines, with a focus on a modern and efficient one-pot protocol involving a modified Japp-Klingemann reaction followed by an intramolecular SNAr cyclization.[1][2][3][4]

Issue 1: Low or No Yield of the Desired Pyrazolo[4,3-b]pyridine Product

Symptoms:

  • Thin-layer chromatography (TLC) analysis shows the absence of the product spot or only trace amounts.

  • Complex mixture of unidentifiable spots on the TLC plate.

  • Starting materials (e.g., 2-chloro-3-nitropyridine derivative) remain largely unconsumed.

Potential Causes and Solutions:

Potential Cause Explanation & Causality Recommended Action & Protocol
Suboptimal Temperature for Cyclization The final intramolecular SNAr cyclization step is temperature-sensitive. If the temperature is too low, the reaction rate will be impractically slow, leading to incomplete conversion within a reasonable timeframe.Action: Gently warm the reaction mixture. A temperature of approximately 40 °C has been shown to be effective for the cyclization step after the addition of a nucleophilic base like pyrrolidine.[1] Protocol: After the initial azo-coupling and rearrangement steps at room temperature, heat the reaction mixture to 40 °C and monitor the reaction progress by TLC for 15–90 minutes until the hydrazone intermediate is consumed.
Decomposition at Elevated Temperatures Conversely, increasing the temperature excessively during the azo-coupling or cyclization steps can lead to the formation of numerous side products and decomposition of intermediates.[1][2]Action: Maintain strict temperature control. Avoid aggressive heating. Protocol: The initial Japp-Klingemann reaction should be conducted at room temperature. For the cyclization, do not exceed 40-50 °C unless empirical data for your specific substrate suggests otherwise. If side products are observed, reduce the temperature.
Incorrect pH or Base The deacylation and subsequent cyclization are highly dependent on the basicity of the reaction medium. An inappropriate base or pH can stall the reaction or promote side reactions.[1]Action: Ensure the correct base and stoichiometry are used. Pyrrolidine has been demonstrated to be an effective nucleophilic catalyst for the crucial deacylation and rearrangement steps.[1] Protocol: Use 4 equivalents of pyrrolidine relative to your limiting reagent and add it after the initial azo-coupling is complete, as monitored by TLC.
Instability of Arenediazonium Salt Conventional arenediazonium chlorides can be unstable, decomposing before they can react.Action: Utilize more stable arenediazonium salts. Protocol: Prepare and use arenediazonium tosylates, which exhibit greater stability and can be stored for short periods.[1][2] This ensures a consistent concentration of the reactive species.
Issue 2: Formation of a Stable Azo-Compound Instead of the Desired Product

Symptoms:

  • Isolation of a brightly colored compound.

  • Characterization (NMR, MS) confirms the structure of the azo-compound (structure 4 in the diagram below) rather than the pyrazolopyridine.

  • The reaction fails to proceed to the final product even after extended reaction times.

Potential Causes and Solutions:

Potential Cause Explanation & Causality Recommended Action & Protocol
Unsuitable Japp-Klingemann Conditions Conventional Japp-Klingemann conditions, such as using sodium acetate in aqueous media, can favor the formation and stabilization of the azo-compound intermediate, preventing the necessary subsequent deacylation and cyclization.[1][2]Action: Employ non-aqueous conditions and a suitable base combination for the one-pot procedure. Protocol: Conduct the initial azo-coupling in an aprotic solvent like acetonitrile (MeCN) using pyridine as a mild base. This facilitates the subsequent steps without isolating the azo intermediate.[1]
Insufficient Nucleophilicity for Deacylation The cleavage of the acetyl group is a critical step that requires a potent nucleophile. If the base used is non-nucleophilic (e.g., K2CO3), it will not effectively initiate the deacylation cascade, leading to decomposition or stalling at the azo-adduct stage.[1]Action: Use a nucleophilic amine to promote both deacylation and a key rearrangement. Protocol: After the formation of the azo intermediate is observed by TLC, add pyrrolidine. It acts as a nucleophilic catalyst to facilitate a C-N migration of the acetyl group, forming a stable N-acetyl-N-arylhydrazone intermediate that readily cyclizes.[1]

Section 2: Experimental Workflow & Diagrams

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during pyrazolo[4,3-b]pyridine synthesis.

G start Reaction Start tlc_check1 Monitor by TLC after ~30 min start->tlc_check1 good_conversion Good Conversion to Intermediate? tlc_check1->good_conversion low_yield Problem: Low/No Product Yield cause1 Cause: Suboptimal Temperature low_yield->cause1 cause2 Cause: Ineffective Base low_yield->cause2 azo_product Problem: Stable Azo-Compound Formed cause3 Cause: Unsuitable Reaction Conditions azo_product->cause3 good_conversion->low_yield No good_conversion->azo_product Azo Only end Reaction Successful good_conversion->end Yes solution1 Action: Gently warm to 40°C. Monitor closely. cause1->solution1 solution2 Action: Ensure 4 eq. of Pyrrolidine is used. cause2->solution2 solution3 Action: Use non-aqueous solvent (MeCN) and Pyridine for azo-coupling. cause3->solution3 solution1->tlc_check1 solution2->tlc_check1 solution3->start Restart Reaction

Caption: Troubleshooting workflow for pyrazolo[4,t-b]pyridine synthesis.

General Reaction Mechanism

This diagram illustrates the key steps in a one-pot synthesis, highlighting the temperature-sensitive cyclization stage.

G cluster_0 Room Temperature Steps cluster_1 Optimized Heating Step A Pyridinyl Keto Ester (B) + Arenediazonium Tosylate B Azo-Compound (4) A->B Pyridine, MeCN C N-Aryl-N-acetylhydrazone (Rearrangement Product) B->C Pyrrolidine (cat.) D Final Product: Pyrazolo[4,3-b]pyridine C->D 40°C, MeCN (Intramolecular SNAr)

Caption: Key stages in the one-pot pyrazolo[4,3-b]pyridine synthesis.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the final cyclization step?

The final intramolecular SNAr cyclization to form the pyrazolo[4,3-b]pyridine ring is a critical, temperature-dependent step. Based on recent efficient protocols, a mild temperature of 40 °C is recommended.[1] This temperature provides a balance between achieving a reasonable reaction rate and preventing the degradation of reactants and intermediates, which can occur at higher temperatures.[2] It is crucial to monitor the reaction by TLC to determine the optimal time at this temperature, which can range from 15 to 90 minutes depending on the substrate.[1]

Q2: How long should the reaction run? What happens if it runs for too long?

Reaction time should always be determined by empirical monitoring, primarily via TLC.

  • Azo-coupling step: This is typically rapid and can be complete within 5 to 60 minutes at room temperature.[1]

  • Cyclization step: At 40 °C, this step generally takes 15 to 90 minutes.[1]

Letting the reaction run for an excessively long time, especially at elevated temperatures, is not recommended. This can lead to the formation of complex side products and a decrease in the overall yield of the desired product. Once TLC indicates the full consumption of the starting material or key intermediate, it is best to proceed with the work-up.

Q3: My reaction is sluggish even at 40 °C. Can I increase the temperature further?

While it may be tempting to increase the temperature to accelerate a slow reaction, this should be done with extreme caution. It has been observed that increasing the temperature and/or pH can lead to the formation of numerous side products.[1][2] Before increasing the heat, first verify the following:

  • Reagent Purity: Ensure starting materials and reagents, especially the base, are pure.

  • Base Stoichiometry: Confirm that the correct amount of pyrrolidine (or other nucleophilic base) was added.

  • Solvent: Ensure the solvent is anhydrous if required by the specific protocol.

If all other parameters are correct, you may cautiously increase the temperature in small increments (e.g., to 50 °C) while carefully monitoring for the appearance of new, undesired spots on your TLC plate.

Q4: Are there alternative heating methods, like microwave irradiation, for this synthesis?

Microwave-assisted synthesis is a powerful technique for accelerating many organic reactions, including the formation of pyrazolopyridine scaffolds. While the specific literature for the pyrazolo[4,3-b] isomer is less focused on microwave methods, syntheses of the related pyrazolo[3,4-b] isomer have shown significant advantages, such as dramatically reduced reaction times (minutes instead of hours) and improved yields. These reactions are often conducted at higher temperatures (e.g., 100-160 °C) in a sealed vessel.

  • Applicability: It is highly probable that a microwave-assisted protocol could be developed for pyrazolo[4,3-b]pyridine synthesis.

  • Optimization Required: However, the conditions (temperature, time, solvent) would need to be carefully optimized. Direct translation of conventional heating temperatures is not advisable, as microwave heating can lead to different outcomes. A screening of reaction times and temperatures would be necessary to find the optimal conditions that favor product formation over decomposition.

Q5: How does the choice of solvent affect the reaction temperature and time?

The solvent plays a crucial role in reaction kinetics and can influence the optimal temperature and time. For the one-pot synthesis of pyrazolo[4,3-b]pyridines, a polar aprotic solvent like acetonitrile (MeCN) has been shown to be effective.[1] It effectively dissolves the intermediates and allows the reaction to proceed at a mild temperature (40 °C). Using a different solvent would likely require re-optimization of the reaction conditions. For example, a less polar solvent might require higher temperatures to achieve similar reaction rates, while a more polar or protic solvent could interfere with the base-catalyzed steps.

References

  • This reference is not cited in the text.
  • Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., & Nikol'skiy, V. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1758. [Link]

  • Nguyen, H. T., Dang, P. H., & Tran, P. H. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 13(3), 1635-1643. [Link]

  • Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., & Nikol'skiy, V. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • This reference is not cited in the text.
  • Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., & Nikol'skiy, V. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles. PubMed. [Link]

  • This reference is not cited in the text.
  • Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., & Nikol'skiy, V. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. MDPI. [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
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  • This reference is not cited in the text.

Sources

Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Heterocyclic Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when coupling heterocyclic bromides. Heterocyclic substrates often present unique difficulties, from catalyst poisoning to competing side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the success of your critical bond-forming reactions.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, frequently encountered problems during the Suzuki coupling of heterocyclic bromides. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions grounded in mechanistic principles.

Question 1: My reaction shows low to no yield, with starting materials largely unconsumed. What should I investigate first?

Answer:

This is the most common failure mode and typically points to a fundamental issue with one of the core components of the catalytic cycle. A systematic approach is crucial.

Probable Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species is either not forming or is being immediately deactivated.

    • Diagnosis: Are you using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf)? These require in situ reduction to Pd(0) to enter the catalytic cycle.[1][2] If this reduction is inefficient, the reaction won't start. The reaction mixture turning black immediately upon heating can signify rapid decomposition to palladium black before productive catalysis occurs.[3]

    • Solution 1: Use a Pre-formed Pd(0) Source or a Modern Precatalyst. Switch to Pd(PPh₃)₄ or Pd₂(dba)₃.[4] Better yet, employ a modern, air-stable Buchwald-type precatalyst (e.g., XPhos Pd G3). These "G3" precatalysts are designed for controlled, slow release of the active Pd(0) species, minimizing decomposition.[1]

    • Solution 2: Ensure an Oxygen-Free Environment. Oxygen can oxidize the active Pd(0) catalyst, leading to decomposition.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Inefficient Oxidative Addition: This step is often rate-limiting, especially with electron-rich heterocyclic bromides.[3][5] The electron-rich nature of the heterocycle can make the C-Br bond less electrophilic and thus less susceptible to attack by the Pd(0) catalyst.

    • Solution: Employ Electron-Rich, Bulky Ligands. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to accelerate oxidative addition.[6] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive palladium species, while their electron-donating character increases the electron density on the palladium, facilitating its insertion into the C-Br bond.[3][7]

  • Catalyst Poisoning by Lewis-Basic Heterocycles: Nitrogen atoms in heterocycles like pyridine or imidazole can act as Lewis bases, coordinating strongly to the palladium center and inhibiting its catalytic activity.[8][9]

    • Solution 1: Use Sterically Hindered Ligands. The bulk of ligands like XPhos or certain NHCs can sterically shield the palladium center, preventing the heterocyclic substrate from binding and deactivating the catalyst.[8]

    • Solution 2: Additive Strategy. In some cases, additives like trimethyl borate can buffer the reaction medium and prevent catalyst poisoning by the heteroatomic units.[8]

Troubleshooting Workflow: Low to No Yield

start Low / No Yield check_catalyst 1. Verify Catalyst Activity start->check_catalyst check_OA 2. Assess Oxidative Addition start->check_OA check_poisoning 3. Consider Catalyst Poisoning start->check_poisoning sol_precatalyst Use Buchwald Precatalyst or Pd(0) Source check_catalyst->sol_precatalyst Pd(II) source fails? sol_degas Ensure Rigorous Degassing check_catalyst->sol_degas Decomposition observed? sol_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos) check_OA->sol_ligand Electron-rich heterocycle? check_poisoning->sol_ligand Lewis-basic heterocycle? sol_additive Use Additives (e.g., Trimethyl Borate) check_poisoning->sol_additive

Caption: A logical workflow for diagnosing the root cause of low-yield Suzuki couplings.

Question 2: My reaction is producing significant side products, specifically dehalogenation and/or protodeboronation. How can I suppress these pathways?

Answer:

Dehalogenation (replacement of -Br with -H on the electrophile) and protodeboronation (replacement of -B(OH)₂ with -H on the nucleophile) are destructive side reactions that consume starting materials without forming the desired product.

A. Mitigating Dehalogenation:

  • Probable Cause: This side reaction occurs when the Ar-Pd(II)-Br intermediate reacts with a hydride source before transmetalation can occur.[5] The source of the hydride can be the solvent (e.g., alcohols) or the base itself.

  • Solution 1: Select a Non-Hydride-Donating Solvent. Avoid using solvents like isopropanol if dehalogenation is observed. Switch to aprotic solvents like dioxane, THF, or toluene.[10]

  • Solution 2: Use a Weaker, Non-Nucleophilic Base. Strong, hard bases can promote pathways that lead to hydride formation. Switching from a strong base like K₃PO₄ to a milder one like K₂CO₃ or KF can be beneficial.[10]

B. Mitigating Protodeboronation:

  • Probable Cause: This is a particularly common issue with electron-rich or sensitive heteroaryl boronic acids.[1][8] The C-B bond is cleaved by a proton source, typically water, a process often accelerated by the presence of a strong base.[1]

  • Solution 1: Switch to Anhydrous Conditions. Removing water, the primary proton source, is highly effective. Use anhydrous solvents and dry, finely powdered bases.[1][8]

  • Solution 2: Use a Milder Base. A weaker base like potassium fluoride (KF) is often recommended to suppress protodeboronation, as it activates the boronic acid for transmetalation without excessively promoting C-B bond cleavage.[1][11]

  • Solution 3: Modify the Boron Species. Convert the boronic acid to a more robust boronic ester (e.g., a pinacol or MIDA ester) or a potassium trifluoroborate salt. These are generally more stable to protodeboronation and release the active boronic acid slowly under the reaction conditions.[3][12]

Catalyst Deactivation & Side Reactions

Pd0 Pd(0)L_n OxAdd HetAr-Pd(II)L_n-Br Pd0->OxAdd Oxidative Addition Poisoning Catalyst Poisoning (L_n-Pd-N-Het) Pd0->Poisoning Lewis Base (Substrate) HetArBr HetAr-Br HetArBr->OxAdd Transmetalation HetAr-Pd(II)L_n-Ar' OxAdd->Transmetalation Transmetalation Dehalogenation Dehalogenation (HetAr-H) OxAdd->Dehalogenation [H-] ArBOH2 Ar'-B(OH)2 + Base ArBOH2->Transmetalation Protodeboronation Protodeboronation (Ar'-H) ArBOH2->Protodeboronation H+ Transmetalation->Pd0 Reductive Elimination Product HetAr-Ar' Transmetalation->Product

Caption: The Suzuki cycle showing entry points for common deactivation and side reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right catalyst system for an electron-deficient vs. an electron-rich heterocyclic bromide?

A1: The electronic nature of the heterocyclic bromide is a critical determinant for catalyst selection as it primarily influences the oxidative addition step.[5]

  • For Electron-Deficient Heterocycles (e.g., bromopyrimidines, nitro-bromopyridines): Oxidative addition is generally fast. The challenge here is often catalyst stability and preventing unwanted side reactions with nucleophilic sites on the heterocycle. A robust, general-purpose catalyst system is often sufficient.

    • Recommendation: Start with a Pd(II) precatalyst like Pd(dppf)Cl₂ .[13] This catalyst is known for its versatility and robustness in coupling heteroaryl substrates.[14]

  • For Electron-Rich Heterocycles (e.g., bromoindoles, bromopyrroles): Oxidative addition is slow and often rate-limiting.[3] A more potent catalyst system is required to drive this step efficiently.

    • Recommendation: Use a modern catalyst system featuring a bulky, electron-rich phosphine ligand. Buchwald ligands like SPhos and XPhos are highly effective.[6] Using a pre-formed Buchwald precatalyst (e.g., SPhos Pd G4) is the state-of-the-art approach for these challenging substrates.[1]

Q2: What are PEPPSI catalysts and when should I use them?

A2: PEPPSI stands for P yridine-E nhanced P recatalyst P reparation S tabilization and I nitiation. These are a class of highly stable and active Pd-N-heterocyclic carbene (Pd-NHC) precatalysts.[15]

  • Key Features: They are typically air- and moisture-stable solids, making them very easy to handle.[16] The pyridine ligand is easily displaced to generate the active 14-electron Pd(0)-NHC species, leading to highly efficient catalysis.

  • When to Use: PEPPSI catalysts are excellent for a broad range of Suzuki couplings, including those involving aryl bromides under mild conditions, sometimes even at room temperature in aqueous media.[15][17] They are a strong alternative to phosphine-based systems and can be particularly effective when phosphine ligands lead to side reactions or decomposition.[16][18]

Q3: What is the role of the base and how does its choice impact the reaction?

A3: The base plays multiple critical roles in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is necessary for the transmetalation step.[19][20] The choice of base can dramatically affect yield and side reactions.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Cs₂CO₃): General-purpose, effective bases. Cesium carbonate is more soluble and basic, often providing better results in difficult couplings.[21]

    • Phosphates (K₃PO₄): A stronger base, often required for hindered substrates or less reactive partners to accelerate the slow transmetalation step.[1] However, its high basicity can promote side reactions like protodeboronation or hydrolysis of sensitive functional groups.[3]

    • Fluorides (KF): A mild base particularly useful for suppressing protodeboronation of sensitive heteroaryl boronic acids.[11]

Catalyst & Condition Selection Guide

The following table summarizes recommended starting conditions for different classes of difficult heterocyclic bromides. Optimization will likely be required.

Heterocycle ClassKey ChallengeRecommended Catalyst SystemRecommended BaseSolvent SystemTemp (°C)
Electron-Rich (e.g., Bromoindoles, Bromofurans)Slow Oxidative AdditionXPhos Pd G3 (1-2 mol%) or Pd₂(dba)₃ / XPhosK₃PO₄ or Cs₂CO₃Dioxane/H₂O or Toluene80-110
Electron-Deficient (e.g., Bromopyridines, Bromopyrimidines)Catalyst Poisoning, Side ReactionsPd(dppf)Cl₂ (2-5 mol%) or PEPPSI-IPr (1-2 mol%)K₂CO₃DME or DMF/H₂O80-100
Sterically Hindered (e.g., ortho-substituted Bromopyridines)Slow Reductive EliminationSPhos Pd G3 (2-4 mol%) or Pd(OAc)₂ / SPhosK₃PO₄t-BuOH/H₂O or Dioxane100-120
N-H Containing (e.g., NH-bromoimidazoles, NH-bromoindazoles)Deprotonation, Catalyst InhibitionPd(PPh₃)₄ (5 mol%) or Cu(I) catalysisK₂CO₃ or Cs₂CO₃DMF or Dioxane90-110

Experimental Protocol: General Procedure for a Challenging Heteroaryl Suzuki Coupling

This protocol provides a robust starting point for the coupling of a heterocyclic bromide using a Buchwald-type precatalyst. Note: This procedure must be performed under an inert atmosphere.

1. Reagent Preparation:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the heterocyclic bromide (1.0 equiv), the boronic acid or ester (1.2–1.5 equiv), and the selected base (e.g., K₃PO₄, 2.0–3.0 equiv). Ensure the base is finely powdered.[1]

2. Inert Atmosphere Setup:

  • Seal the vial with a septum cap.

  • Evacuate and backfill the vial with dry argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[14]

3. Catalyst and Solvent Addition:

  • Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).

  • Using a syringe, add the degassed solvent system (e.g., Dioxane/H₂O 10:1). The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

4. Reaction Execution:

  • Place the sealed vial in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture vigorously to ensure proper mixing, especially for biphasic systems.[1]

5. Monitoring and Workup:

  • Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed.

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

6. Purification:

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[22]

References
  • BenchChem. (n.d.). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling.
  • R Discovery. (n.d.). Preparation and characterization of PEPPSI-palladium N-heterocyclic carbene complexes using benzimidazolium salts catalyzed Suzuki–Miyaura cross coupling reaction and their antitumor and antimicrobial activities.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • National Institutes of Health. (2023, November 29). Pd–PEPPSI N-Heterocyclic Carbene Complexes from Caffeine: Application in Suzuki, Heck, and Sonogashira Reactions.
  • Merck Millipore. (n.d.). Buchwald Phosphine Ligands.
  • ResearchGate. (n.d.). Screening of palladium catalysts for the Suzuki coupling of....
  • National Institutes of Health. (n.d.). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • ResearchGate. (n.d.). Palladium PEPPSI complexes: Synthesis and catalytic activity on the Suzuki-Miyaura coupling reactions for aryl bromides at room temperature in aqueous media.
  • Taylor & Francis Online. (2024, July 4). Pd–PEPPSI-type expanded ring N-heterocyclic carbene complexes: synthesis, characterization, and catalytic activity in Suzuki–Miyaura cross coupling.
  • National Institutes of Health. (2024, August 10). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • Organic Chemistry Portal. (n.d.). Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides.
  • ResearchGate. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in.
  • BenchChem. (n.d.). Technical Support Center: Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides.
  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • ACS Publications. (2025, June 16). A Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?.
  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • BenchChem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.
  • ResearchGate. (2025, August 7). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide.

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Technical Support Center: Addressing Poor Solubility of Pyrazolo[4,3-b]pyridine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-b]pyridine intermediates. This guide is designed to provide practical, in-depth solutions to the common challenge of poor solubility encountered during experimental work. By understanding the underlying principles and employing systematic troubleshooting, you can significantly improve the handling and performance of these valuable compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the solubility of pyrazolo[4,3-b]pyridine intermediates.

Q1: Why do many pyrazolo[4,3-b]pyridine intermediates exhibit poor aqueous solubility?

A1: The low aqueous solubility of pyrazolo[4,3-b]pyridine intermediates often stems from their rigid, planar heterocyclic structure, which can lead to strong crystal lattice energy.[1] The presence of aromatic rings and limited hydrogen bond donating groups contributes to their hydrophobic nature.[2] These factors make it energetically unfavorable for the molecules to break out of their crystal lattice and interact with water molecules.

Q2: What is the first step I should take when I encounter a solubility issue with a new pyrazolo[4,3-b]pyridine intermediate?

A2: The initial and most critical step is to characterize the existing solubility profile. A preliminary assessment in a small range of pharmaceutically acceptable solvents (e.g., water, ethanol, DMSO, PEG 400) will provide a baseline. Following this, a systematic pH-solubility profile is highly recommended. Since the pyrazolo[4,3-b]pyridine scaffold contains basic nitrogen atoms, their protonation state, and thus solubility, can be highly dependent on pH.[3][4]

Q3: Can I just add more DMSO to solubilize my compound for an in vitro assay?

A3: While DMSO is a powerful solvent, relying solely on high concentrations can be problematic. High percentages of DMSO can lead to compound precipitation upon dilution into aqueous assay buffers, and can also introduce artifacts or toxicity in biological assays. It is generally advisable to keep the final DMSO concentration in your assay as low as possible, typically below 0.5-1%. Therefore, exploring other solubilization strategies is often necessary for reliable and reproducible results.

Q4: Are there any "go-to" solvents for pyrazolo[4,3-b]pyridine derivatives?

A4: Besides DMSO, other organic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethylacetamide (DMA) can be effective. For less polar derivatives, dichloromethane (DCM) and chloroform might be useful for initial dissolution, though they are not suitable for aqueous-based assays. Pyridine itself is a good solvent for many of its derivatives due to structural similarity.[5] However, for biological applications, the focus should be on biocompatible solvent systems.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step protocols and the scientific rationale for overcoming solubility challenges.

The Principle: The solubility of an ionizable compound is significantly influenced by the pH of the solution.[6] For pyrazolo[4,3-b]pyridines, which are typically weakly basic, solubility can often be increased in acidic conditions where the pyridine nitrogen becomes protonated, forming a more soluble salt form.[4]

Experimental Protocol: pH-Dependent Solubility Profiling

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your pyrazolo[4,3-b]pyridine intermediate in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8, and borate buffers for pH 8-10).

  • Equilibration: Add a small aliquot of the stock solution to each buffer to a final concentration that is expected to be above the solubility limit.

  • Incubation: Shake the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Analysis: Plot the measured solubility as a function of pH to generate the pH-solubility profile.

Interpreting the Results: A significant increase in solubility at lower pH values confirms that your compound is a weak base and that pH modification is a viable strategy for solubilization.

The Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[7][8] Surfactants, on the other hand, form micelles that can encapsulate poorly soluble drugs in their hydrophobic core, thereby increasing their apparent solubility in water.[9][10]

Experimental Workflow: Co-solvent and Surfactant Screening

Caption: Workflow for Co-solvent and Surfactant Screening.

Data Presentation: Co-solvent and Surfactant Efficacy

Formulation VehicleConcentration Range TestedFold Increase in Solubility (vs. Water)Observations
PEG 4005-40% (v/v)5-50Clear solution at higher concentrations.
Propylene Glycol5-30% (v/v)3-25Viscous at higher concentrations.
Tween® 800.1-2% (w/v)10-100Micellar solubilization observed.
Solutol® HS 150.1-2% (w/v)15-150Effective at low concentrations.
Cremophor® EL0.1-2% (w/v)12-120Potential for in vivo toxicity.

Note: The above table is an example. Actual values will vary depending on the specific pyrazolo[4,3-b]pyridine intermediate.

For particularly challenging compounds, more advanced formulation strategies may be necessary.

  • Salt Formation: This is a highly effective method for increasing the solubility and dissolution rate of ionizable drugs.[3][6][11] For basic pyrazolo[4,3-b]pyridines, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tosylate) can dramatically improve aqueous solubility.[12][13][14] The selection of the appropriate salt form depends on factors like pKa, crystal properties, and stability.[3]

  • Amorphous Solid Dispersions (ASDs): Converting a crystalline compound to its amorphous state can significantly enhance its apparent solubility and dissolution rate.[15][16][17] In an ASD, the amorphous drug is dispersed within a polymer matrix, which helps to prevent recrystallization.[15][18] This is a powerful technique, particularly for compounds intended for oral solid dosage forms.

  • Prodrug Approach: A prodrug is a bioreversible derivative of a drug that is designed to overcome pharmaceutical or pharmacokinetic barriers, such as poor solubility.[19][20][21] For pyrazolo[4,3-b]pyridines, a common strategy is to attach a polar, ionizable promoiety (e.g., a phosphate or an amino acid) that can be cleaved in vivo to release the active parent drug.[19][22]

Decision Tree for Advanced Strategies

G A Is the compound ionizable? B Consider Salt Formation A->B Yes C Is the compound intended for oral solid dosage? A->C No D Explore Amorphous Solid Dispersions C->D Yes E Is chemical modification an option? C->E No F Investigate Prodrug Strategies E->F Yes G Re-evaluate with Co-solvents/Surfactants E->G No

Sources

regioselectivity issues in the functionalization of pyrazolo[4,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for the regioselective functionalization of pyrazolo[4,3-b]pyridines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. Pyrazolo[4,3-b]pyridines are privileged structures in medicinal chemistry, forming the core of inhibitors for targets like c-Met (Glumetinib), CDK8, and interleukin-2 inducible T-cell kinase.[1] However, their successful elaboration hinges on precise control over regioselectivity—a challenge that can often lead to complex product mixtures and stalled projects.

This document moves beyond simple protocols to provide in-depth, troubleshooting-focused guidance in a question-and-answer format. We will explore the causality behind common regioselectivity issues and present field-proven strategies to achieve the desired molecular architecture.

Frequently Asked Questions & Troubleshooting Guides

FAQ 1: My N-alkylation or N-arylation is giving a mixture of N1 and N2 isomers. How can I achieve regioselectivity?

This is the most common challenge encountered with the pyrazolo[4,3-b]pyridine core. The pyrazole ring contains two nucleophilic nitrogen atoms, N1 and N2, leading to competitive functionalization. The outcome is a delicate interplay between kinetic and thermodynamic control, heavily influenced by the reaction conditions.

The Underlying Science: Sterics, Electronics, and Ion Pairing

The regioselectivity of N-alkylation is governed by the nature of the pyrazolide anion intermediate. The conditions of its formation and subsequent reaction dictate the product ratio.

  • Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the fused pyridine ring. Reactions that are sensitive to steric bulk tend to favor the N1 position.

  • Electronic Effects & Anion Stability: The N1-anion is often considered the thermodynamically more stable conjugate base. However, the reaction does not always lead to the most stable product.

  • Solvent and Counter-ion Effects: This is the most critical factor for exerting experimental control. The nature of the ion pair formed between the pyrazolide anion and the metal counter-ion (from the base) is highly dependent on the solvent.

    • In non-polar solvents like THF, close ion pairs (CIPs) or tight ion pairs (TIPs) dominate. The metal cation coordinates strongly with multiple heteroatoms (e.g., N1 and the pyridine N7), sterically blocking one nitrogen and directing the alkylating agent to the other. This often favors N2 alkylation.[2]

    • In polar, aprotic solvents like DMSO or DMF, solvent-separated ion pairs (SIPs) are formed. The solvent shell surrounds the cation, freeing the pyrazolide anion. The reaction then proceeds based on the intrinsic nucleophilicity and steric accessibility of the nitrogen atoms, which typically favors alkylation at the N1 position.[2][3]

Troubleshooting Workflow & Protocols

The choice of base and solvent is paramount for directing the reaction to the desired nitrogen.

start Goal: Selective N-Alkylation q1 Desired Isomer? start->q1 n1 Target: N1 Isomer (Thermodynamic Pathway) q1->n1  N1 n2 Target: N2 Isomer (Kinetic/Steric Pathway) q1->n2  N2 cond1 Use Polar Aprotic Solvent (e.g., DMSO, DMF) + Strong Base (e.g., NaH, K2CO3) n1->cond1 cond2 Use Non-Polar Solvent (e.g., THF, Dioxane) + Bulky Base (e.g., NaHMDS) n2->cond2 result1 Favors Solvent-Separated Ion Pairs (SIPs) Reaction at most nucleophilic site. cond1->result1 result2 Favors Close Ion Pairs (CIPs) Cation coordination directs alkylation. cond2->result2 outcome1 Major Product: N1-alkylated result1->outcome1 outcome2 Major Product: N2-alkylated result2->outcome2

Caption: Decision workflow for selective N-alkylation.

Comparative Protocols for Selective N-Alkylation

Target IsomerBaseSolventTemperatureMechanistic RationaleTypical N1:N2 Ratio
N1-alkyl NaH or K₂CO₃DMSO / DMF25 - 60 °CFavors Solvent-Separated Ion Pairs (SIPs), reaction proceeds at the more nucleophilic/accessible N1 site.[2][3]>4 : 1
N2-alkyl NaHMDS / LiHMDSTHF / Dioxane0 - 25 °CFavors Close Ion Pairs (CIPs); cation coordination blocks N1, directing attack to N2.[2]1 : >8

Experimental Protocol: N1-Selective Methylation

  • To a solution of 1H-pyrazolo[4,3-b]pyridine (1.0 eq) in anhydrous DMSO, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction to 0 °C and add iodomethane (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify by column chromatography to isolate the N1-methylated product.

Verification: The N1 vs. N2 position can be unambiguously confirmed using 2D NMR. A NOESY experiment on the N1-methyl isomer will show a correlation between the methyl protons and the H7 proton of the pyridine ring.

FAQ 2: How can I achieve regioselective C-halogenation on the pyrazolo[4,3-b]pyridine core?

Halogenated pyrazolopyridines are crucial intermediates for diversification via metal-catalyzed cross-coupling reactions. However, direct electrophilic halogenation can be challenging, often requiring specific conditions to control the site of reaction.

The Underlying Science: Nucleophilicity of the Core

The pyrazolo[4,3-b]pyridine ring system is generally electron-rich, but the reactivity of the carbon atoms is not uniform.

  • C3 Position: This position is the most electron-rich and nucleophilic carbon on the scaffold, analogous to the C3 position of indazole. It is the most likely site for electrophilic substitution.[4][5]

  • Pyridine Ring (C5, C6, C7): These positions are significantly less reactive towards electrophiles due to the electron-withdrawing nature of the pyridine nitrogen. Halogenation at these sites typically requires more forcing conditions or alternative strategies like metalation.

Troubleshooting & Protocols

For direct C3-halogenation, the key is to use a mild electrophilic halogenating agent that reacts selectively at the most nucleophilic site.

Protocol: Regioselective C3-Bromination

  • Dissolve the N-protected pyrazolo[4,3-b]pyridine (1.0 eq) in a suitable solvent like DMF or CH₂Cl₂. An N-protecting group (e.g., SEM, PMB, or a simple N1-alkyl group) is highly recommended to prevent side reactions at the nitrogen atoms.

  • Cool the solution to 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 - 1.2 eq) portion-wise.

  • Allow the reaction to stir at 0 °C to room temperature for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography.

Key Considerations:

  • Protecting Group: An N-H pyrazolo[4,3-b]pyridine can be difficult to halogenate cleanly. Protecting the N1 position not only improves solubility but also deactivates the pyrazole nitrogens towards the electrophile, ensuring a cleaner reaction at C3.

  • Reagent Choice: For chlorination and iodination, N-Chlorosuccinimide (NCS) and N-Iodosuccinimide (NIS) are effective, respectively. Using hypervalent iodine reagents in the presence of halide salts can also be a mild and efficient method.[5][6]

FAQ 3: I am attempting a direct C-H arylation at the C3 position but observe poor yields and low selectivity. What are the key parameters to control?

Palladium-catalyzed direct C-H arylation is a powerful, atom-economical method for installing aryl groups.[7] For pyrazolo[4,3-b]pyridines, the reaction is highly selective for the C3 position but is very sensitive to the choice of catalyst, ligand, and base.

The Underlying Science: The Catalytic Cycle

Direct C-H arylation typically proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. The success of this pathway at the C3 position depends on:

  • C-H Bond Acidity: The C3-H bond is the most acidic C-H bond on the pyrazole ring, facilitating its activation by the palladium catalyst.

  • Ligand Role: The ligand is not merely a spectator. It modulates the electron density and steric environment of the palladium center, which is critical for both the C-H activation step and the subsequent reductive elimination. For the 1H-isomer, a bidentate ligand like 1,10-phenanthroline is often essential to achieve high reactivity.[7][8]

  • Base and Additives: A suitable base is required to facilitate the deprotonation step. Carbonate or phosphate bases are common. Sometimes, an oxidant (like Ag₂CO₃) is used, which can play a role in catalyst turnover and regeneration.

cluster_1 Key C-H Activation Step pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd_intermediate1 Ar-Pd(II)-X oa->pd_intermediate1 re Reductive Elimination re->pd0 cha C-H Activation (CMD) pd_intermediate2 Ar-Pd(II)-Heterocycle cha->pd_intermediate2 aryl_halide Ar-X product Ar-Heterocycle heterocycle Heterocycle-H pd_intermediate1->cha pd_intermediate2->re

Caption: Simplified catalytic cycle for direct C-H arylation.

Troubleshooting and Optimized Protocol

Poor yields are often due to an incorrect combination of catalyst, ligand, and base for your specific isomer (N1 vs. N2 protected).

Optimized Conditions for C3-Arylation

SubstrateCatalystLigandBaseSolventTemperatureReference
1H-Pyrazolo[4,3-b]pyridine Pd(PPh₃)₄ (5 mol%)1,10-Phenanthroline (10 mol%)Ag₂CO₃ (1.3 eq)H₂O90 °C[7][8]
2H-Pyrazolo[4,3-b]pyridine Pd(PPh₃)₄ (2.5 mol%)None neededAg₂CO₃ (1.3 eq)H₂O90 °C[7]

Experimental Protocol: C3-Arylation of an N1-Protected Substrate

  • In a microwave vial or sealed tube, combine the N1-protected pyrazolo[4,3-b]pyridine (1.0 eq), the aryl iodide (2.0 eq), Pd(PPh₃)₄ (0.05 eq), 1,10-phenanthroline (0.10 eq), and Ag₂CO₃ (1.3 eq).

  • Add degassed water as the solvent.

  • Seal the vessel and heat the reaction to 90 °C for 24 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the C3-arylated product.

Critical Insight: The 2H-isomer is often more reactive in direct arylation and may not require an additional ligand, whereas the 1H-isomer's reactivity is critically dependent on the presence of a ligand like 1,10-phenanthroline.[7] If you have a mixture of N1/N2 isomers from a previous step, it is possible to perform the arylation on the mixture and then separate the C3-arylated products.[7]

References

  • Barluenga, J., Tomás, M., & Ballesteros, A. (2003). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. Synlett, 2003(10), 1449-1452.
  • Nekrasov, D. D. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1699. [Link]

  • Bedwell, E. V., Emery, F. S., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(49), 34625-34630. [Link]

  • Nekrasov, D. D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. [Link]

  • Rostom, S. A. F., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6299. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. Published online ahead of print. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Katritzky, A. R., et al. (2010). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Journal of Organic Chemistry, 75(1), 256-259. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Martínez-Viturro, J. J., et al. (2017). One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening. The Journal of Organic Chemistry, 82(23), 12436-12444. [Link]

  • Bentabed, A., et al. (2018). Palladium-Catalyzed C3-Arylations of 1H- and 2H-Pyrazolo[4,3-b]pyridines on Water. Organic Letters, 20(19), 6159-6163. [Link]

  • Wuts, P. G. M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions. The Journal of Organic Chemistry, 83(12), 6649-6661. [Link]

  • Barluenga, J., et al. (2003). Synthesis and Functionalization of 1H-Pyrazolo[3,4-b]pyridines Involving Copper and Palladium-Promoted Coupling Reactions. ResearchGate. [Link]

  • Bentabed, A., et al. (2018). Palladium-Catalyzed C3 Arylations of 1H and 2H Pyrazolo[4,3-b]pyridines on Water. ResearchGate. [Link]

  • Chillal, A. S., Bhawale, R. T., & Kshirsagar, U. A. (2024). Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(III) under aqueous and ambient conditions. Organic & Biomolecular Chemistry, 22(18), 3687-3691. [Link]

  • Wuts, P. G. M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][9][10]Triazolo[11][12]pyridines, and Related Deaza-Compounds. PubMed. [Link]

  • Chillal, A. S., et al. (2024). Regioselective C(sp2)-H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. PubMed. [Link]

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an indispensable tool in this endeavor, providing unparalleled insights into molecular architecture. This guide delves into the ¹H and ¹³C NMR spectroscopic characteristics of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine , a key scaffold in medicinal chemistry.

Given the nascent stage of research surrounding this specific molecule, publicly available experimental NMR data is limited. Therefore, this guide presents a comprehensive analysis based on robust predictive models, juxtaposed with a comparative study of a structurally related analog with published experimental data. Our objective is to provide researchers with a foundational understanding and a practical framework for the spectral interpretation of this important class of compounds.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions were generated using advanced computational algorithms that consider the intricate electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-37.80 - 7.95Singlet (s)-
H-58.35 - 8.50Doublet (d)³J(H-5, H-7) ≈ 2.0 - 2.5 Hz
H-77.40 - 7.55Doublet (d)³J(H-7, H-5) ≈ 2.0 - 2.5 Hz
N-CH₃4.10 - 4.25Singlet (s)-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-3128 - 132
C-3a120 - 124
C-5148 - 152
C-6115 - 119
C-7118 - 122
C-7a145 - 149
N-CH₃35 - 39

Experimental Protocol for NMR Data Acquisition

For researchers synthesizing this compound, the following protocol outlines a standardized approach for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; CDCl₃ is a good starting point for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition time: 2-3 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as the natural abundance of ¹³C is low.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the ¹H NMR signals to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Experimental Workflow

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument NMR Spectrometer transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_13C->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate analyze Structural Elucidation integrate->analyze

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Comparative Analysis with a Structural Analog

To ground our predicted data in an experimental context, we will compare it to the published NMR data for ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate .[1] This molecule shares the core pyrazolo[4,3-b]pyridine skeleton but differs in its substituents.

Table 3: Experimental NMR Data for Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate [1]

Proton/CarbonExperimental Chemical Shift (δ, ppm)
H-59.64 (s)
H-78.64 (s)
C-5143.4
C-6138.0
C-7115.3

Analysis and Interpretation:

  • Aromatic Protons (H-5 and H-7): In the analog, the protons on the pyridine ring appear as singlets at 9.64 and 8.64 ppm.[1] The significant downfield shift is attributed to the strong electron-withdrawing effect of the nitro group at the 6-position. For our target molecule, this compound, the bromine atom is less electron-withdrawing than a nitro group. Consequently, we predict the corresponding protons (H-5 and H-7) to be upfield, in the range of 8.35-8.50 ppm and 7.40-7.55 ppm, respectively. The predicted doublet multiplicity for H-5 and H-7 is due to the expected three-bond coupling between them.

  • Pyridine Ring Carbons (C-5, C-6, C-7): The experimental chemical shifts for the pyridine carbons in the analog are 143.4 (C-5), 138.0 (C-6), and 115.3 (C-7) ppm.[1] The carbon bearing the nitro group (C-6) is significantly deshielded. In our target compound, the carbon attached to the bromine (C-6) is predicted to be in the range of 115-119 ppm. This upfield shift relative to the nitro-substituted analog is consistent with the lower electronegativity of bromine compared to the nitro group. The predicted shifts for C-5 and C-7 in the target molecule are also in general agreement with the expected electronic effects of the bromo and methyl substituents.

  • Methyl Group (N-CH₃): The N-methyl group in this compound is predicted to have a ¹H chemical shift of around 4.10-4.25 ppm and a ¹³C chemical shift of approximately 35-39 ppm. These are typical values for an N-methyl group on a heterocyclic ring and provide a distinct spectroscopic handle for this moiety.

Conclusion

This guide provides a foundational framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging predictive methodologies and drawing comparisons with a structurally related, experimentally characterized analog, we have established a reliable set of expected spectral parameters. The detailed experimental protocol and workflow offer a practical guide for researchers to obtain high-quality data for this and similar pyrazolo[4,3-b]pyridine derivatives. As research in this area progresses, the accumulation of experimental data will further refine our understanding of the structure-spectra correlations within this important class of molecules.

References

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules. 2023; 28(2):822. doi: 10.3390/molecules28020822. Available from: [Link].

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation and purity assessment of novel heterocyclic compounds are paramount. 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine, a molecule of interest within various research programs, presents a unique analytical challenge due to its isomeric complexity and the presence of a halogen. This guide provides an in-depth, comparative analysis of mass spectrometry techniques for the characterization of this compound, drawing upon established principles of fragmentation for N-heterocycles and brominated molecules. Furthermore, we will explore alternative chromatographic techniques that offer complementary information crucial for comprehensive quality control.

Chemical Profile of this compound

  • Molecular Formula: C₇H₆BrN₃[1]

  • Molecular Weight: 212.05 g/mol [1]

  • Monoisotopic Mass: 210.9745 Da[2]

  • Structure: A fused bicyclic system consisting of a pyrazole ring and a pyridine ring, substituted with a bromine atom and a methyl group. The position of the methyl group on the pyrazole nitrogen is a key structural feature.

Part 1: Mass Spectrometry Analysis

Mass spectrometry is an indispensable tool for the structural analysis of this compound, offering insights into its molecular weight and fragmentation pattern. The choice of ionization technique is critical and dictates the nature of the resulting mass spectrum.

Electron Ionization (EI) Mass Spectrometry: The Hard Fragmentation Approach

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed "fingerprint" of the molecule.[3] This is particularly useful for structural elucidation and for distinguishing between isomers which might produce similar molecular ions but different fragment ions.

Expected Molecular Ion:

The presence of bromine is a key diagnostic feature in the mass spectrum. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic doublet with a mass difference of 2 Da and nearly equal intensity.

  • [M]⁺•: m/z 211

  • [M+2]⁺•: m/z 213

Predicted Fragmentation Pathway:

Based on established fragmentation patterns of N-methyl pyrazoles and related heterocyclic systems, a logical fragmentation pathway for this compound under EI conditions can be proposed.[4] The fragmentation is likely to be initiated by the loss of stable neutral molecules or radicals.

M [M]⁺• m/z 211/213 F1 [M-H]⁺ m/z 210/212 M->F1 -H• F2 [M-CH₃]⁺ m/z 196/198 M->F2 -CH₃• F3 [M-Br]⁺ m/z 132 M->F3 -Br• F4 [M-HCN]⁺• m/z 184/186 M->F4 -HCN F5 [C₆H₄N₂]⁺• m/z 104 F3->F5 -C₂H₂ F6 [C₅H₃N]⁺• m/z 77 F5->F6 -HCN

Caption: Predicted EI Fragmentation Pathway.

Key Fragmentation Insights:

  • Loss of a Hydrogen Radical (-H•): A common initial fragmentation step for aromatic compounds.

  • Loss of a Methyl Radical (-CH₃•): Cleavage of the N-methyl group is a highly probable event, leading to a stable ion.

  • Loss of a Bromine Radical (-Br•): This fragmentation is significant and results in a bromine-free fragment, which can help confirm the presence and location of the bromine atom.

  • Loss of Hydrogen Cyanide (-HCN): Characteristic of nitrogen-containing heterocyclic rings, this loss indicates the cleavage of the pyrazole or pyridine ring.

Electrospray Ionization (ESI) Mass Spectrometry: The Soft Ionization Alternative

Electrospray Ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation, making it ideal for confirming the molecular weight of the analyte.[3][5] It is particularly well-suited for coupling with liquid chromatography (LC-MS).

Expected Ions:

In positive ion mode, the protonated molecule is expected to be the most abundant ion. The characteristic bromine isotopic pattern will be observed for all bromine-containing ions.

  • [M+H]⁺: m/z 212/214

  • [M+Na]⁺: m/z 234/236 (as a sodium adduct)

Tandem Mass Spectrometry (ESI-MS/MS):

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. The protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), leading to predictable fragmentation.

MH [M+H]⁺ m/z 212/214 F1 [M+H-CH₃]⁺ m/z 197/199 MH->F1 -CH₃• F2 [M+H-Br]⁺ m/z 133 MH->F2 -Br• F3 [M+H-HCN]⁺ m/z 185/187 MH->F3 -HCN

Caption: Predicted ESI-MS/MS Fragmentation.

Key ESI-MS/MS Fragmentation Insights:

The fragmentation of the even-electron [M+H]⁺ ion will differ slightly from the odd-electron [M]⁺• ion from EI, but key losses will be similar, providing complementary structural information. The primary fragments would likely arise from the loss of the methyl group, the bromine atom, or hydrogen cyanide.

Part 2: Comparative Analysis with Chromatographic Techniques

While mass spectrometry is powerful for structural elucidation, it is often coupled with a chromatographic separation technique for the analysis of complex mixtures and for purity assessment, especially when dealing with isomers.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a high-resolution separation technique that utilizes sub-2 µm particles, leading to faster analysis times and improved separation efficiency compared to traditional HPLC.[6] It is an excellent choice for the analysis of this compound, particularly for assessing isomeric purity.

Advantages for this Application:

  • High Resolution: Capable of separating closely related isomers of pyrazolopyridine.

  • Speed: Analysis times are significantly shorter than conventional HPLC, increasing throughput.

  • Sensitivity: Enhanced sensitivity is beneficial for detecting trace impurities.

  • LC-MS Compatibility: Seamlessly couples with ESI-MS for simultaneous separation and mass analysis.

Experimental Protocol: UPLC-MS for Isomeric Purity

Sample Sample Preparation (Dissolve in Mobile Phase) UPLC UPLC System (e.g., Acquity UPLC) Sample->UPLC Column Column (e.g., C18, 1.7 µm) UPLC->Column MS Mass Spectrometer (ESI-QTOF) Column->MS MobilePhase Mobile Phase (Gradient of Acetonitrile/Water with 0.1% Formic Acid) MobilePhase->UPLC Data Data Analysis (Chromatogram & Mass Spectra) MS->Data

Caption: UPLC-MS Experimental Workflow.

Data Presentation:

ParameterUPLC
Resolution Excellent for isomers
Analysis Time < 5 minutes
Sensitivity High (ng/mL to pg/mL)
Coupling LC-MS
Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For N-heterocyclic compounds like this compound, GC coupled with mass spectrometry (GC-MS) is a viable analytical approach.

Advantages for this Application:

  • High Efficiency: Capillary GC columns offer excellent separation of volatile compounds.

  • EI-MS Compatibility: GC is most commonly coupled with EI-MS, providing rich structural information from fragmentation patterns.

  • Established Libraries: Extensive EI-MS libraries can aid in the identification of related compounds and impurities.

Experimental Protocol: GC-MS for Structural Confirmation

Sample Sample Preparation (Dissolve in Volatile Solvent) GC Gas Chromatograph Sample->GC Column Capillary Column (e.g., DB-5ms) GC->Column MS Mass Spectrometer (EI Source) Column->MS CarrierGas Carrier Gas (Helium) CarrierGas->GC Data Data Analysis (Chromatogram & Mass Spectra) MS->Data

Caption: GC-MS Experimental Workflow.

Data Presentation:

ParameterGC-MS
Resolution High for volatile isomers
Analysis Time 5-20 minutes
Sensitivity Good (ng to pg range)
Ionization Typically Electron Ionization (EI)

Comparison Summary

FeatureEI-MSESI-MS/MSUPLC-MSGC-MS
Primary Use Structural ElucidationMolecular Weight Confirmation & FragmentationIsomeric Purity & QuantificationStructural Confirmation & Purity of Volatiles
Ionization HardSoftSoftHard
Fragmentation ExtensiveControlledMinimal (in MS1)Extensive
Sample State VolatileLiquidLiquidVolatile
Hyphenation GCLCLCGC

Conclusion

The comprehensive analysis of this compound requires a multi-faceted approach. Mass spectrometry, with both Electron Ionization and Electrospray Ionization techniques, provides invaluable information regarding the compound's molecular weight and structural features, with the bromine isotopic pattern serving as a crucial diagnostic tool. For purity assessment and the resolution of potential isomers, high-performance chromatographic techniques are essential. UPLC-MS stands out as a superior method for this purpose, offering high resolution, speed, and sensitivity. GC-MS remains a powerful alternative, particularly for its ability to generate reproducible fragmentation patterns for library matching. By judiciously selecting and combining these analytical techniques, researchers and drug development professionals can achieve a thorough and reliable characterization of this and other novel heterocyclic compounds.

References

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  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2019). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
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  • PubChemLite. (n.d.). This compound.
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  • Wang, Y., et al. (2021). Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats. Frontiers in Pharmacology, 12, 706934.
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A Comparative Guide to the Biological Activities of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the subtle rearrangement of heteroatoms within a scaffold can profoundly influence its biological activity. This guide provides a detailed comparison of two isomeric pyrazolopyridine cores: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine. While structurally similar, these isomers exhibit distinct pharmacological profiles, making them valuable scaffolds for targeting a diverse range of therapeutic targets. This document will delve into their respective biological activities, supported by experimental data, and provide insights into their synthesis and structure-activity relationships (SAR).

Introduction: The Significance of Isomerism in Drug Discovery

Pyrazolopyridines, bicyclic heteroaromatic compounds, are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide array of biological targets.[1] The arrangement of the nitrogen atoms in the fused ring system dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall three-dimensional shape, which in turn governs its specific interactions with enzymes, receptors, and other proteins. This guide focuses on the comparative analysis of the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine isomers, highlighting how a simple positional change of a nitrogen atom leads to divergent biological activities.

isomers cluster_0 Pyrazolo[4,3-b]pyridine cluster_1 Pyrazolo[3,4-b]pyridine pyrazolo[4,3-b]pyridine pyrazolo[3,4-b]pyridine

Figure 1: Chemical structures of the isomeric scaffolds.

Pyrazolo[3,4-b]pyridine: A Versatile Kinase Inhibitor Scaffold

The pyrazolo[3,4-b]pyridine core is arguably the more extensively investigated of the two isomers, with a substantial body of literature highlighting its potent and diverse kinase inhibitory activities.[1] This has led to its emergence as a key pharmacophore in the development of targeted cancer therapies.

Anticancer Activity through Kinase Inhibition

Derivatives of pyrazolo[3,4-b]pyridine have been shown to inhibit a multitude of kinases implicated in cancer cell proliferation, survival, and angiogenesis.[2][3]

  • Tropomyosin Receptor Kinase (TRK) Inhibition: Several studies have reported the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as potent TRK inhibitors. For instance, one study synthesized 38 derivatives, with some exhibiting nanomolar inhibitory activity against TRKA.[4][5] Compound C03 from this series showed an IC50 of 56 nM against TRKA and inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[4][5]

  • Cyclin-Dependent Kinase (CDK) and PIM1 Kinase Inhibition: The pyrazolo[3,4-b]pyridine scaffold has been successfully employed to develop dual inhibitors of CDK2 and PIM1 kinases.[2] One study reported a derivative, compound 6b, with high selectivity indices for HCT-116 (15.05) and HepG2 (9.88) cancer cell lines.[2] This compound was found to induce apoptosis and arrest the cell cycle in the G0-G1 phase.[2]

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: The versatility of the pyrazolo[3,4-b]pyridine core extends to the inhibition of FGFRs. Researchers have designed and synthesized derivatives that show potent and selective FGFR kinase inhibition, with one compound demonstrating significant antitumor activity in a FGFR1-driven xenograft model.[6]

  • TANK-Binding Kinase 1 (TBK1) Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were identified as potent TBK1 inhibitors. One standout compound, 15y, exhibited an exceptionally low IC50 value of 0.2 nM and displayed good selectivity.[7]

The following table summarizes the kinase inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives:

Compound IDTarget KinaseIC50 (nM)Cell LineAntiproliferative IC50 (µM)Reference
C03TRKA56Km-120.304[4][5]
6bCDK2/PIM1-HCT-116-[2]
7nFGFR1-H1581-[6]
15yTBK10.2A172, U87MG, A375, A2058, Panc0504Micromolar range[7]
Other Biological Activities

Beyond kinase inhibition, the pyrazolo[3,4-b]pyridine scaffold has been explored for other therapeutic applications, including as adenosine 5'-monophosphate-activated protein kinase (AMPK) activators and for their anti-inflammatory properties.[8][9]

Pyrazolo[4,3-b]pyridine: A Promising Scaffold in Cancer Immunotherapy

While not as extensively studied as its isomer, the pyrazolo[4,3-b]pyridine core has emerged as a promising scaffold in the field of cancer immunotherapy, particularly as inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction.

Inhibition of the PD-1/PD-L1 Interaction

A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives have been designed as small-molecule inhibitors of the PD-1/PD-L1 interaction.[10] This is a critical pathway that tumors exploit to evade the immune system. The most potent compound from this series, D38, exhibited an IC50 value of 9.6 nM in an HTRF assay and an EC50 of 1.61 µM in a cell-based assay.[10] This highlights the potential of the pyrazolo[4,3-b]pyridine scaffold in developing novel cancer immunotherapies.

Compound IDTargetIC50 (nM)Cell-based EC50 (µM)Reference
D38PD-1/PD-L19.61.61[10]
Kinase Inhibitory Activity

The pyrazolo[4,3-b]pyridine scaffold has also shown potential as a kinase inhibitor, although to a lesser extent than its [3,4-b] counterpart based on current literature. Some derivatives have been investigated as c-Met inhibitors.

Comparative Analysis: Divergent Paths from a Common Core

The distinct biological activities of the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine isomers underscore the profound impact of heteroatom positioning on molecular recognition.

  • Primary Therapeutic Areas: The pyrazolo[3,4-b]pyridine scaffold is predominantly associated with targeted cancer therapy through kinase inhibition . In contrast, the pyrazolo[4,3-b]pyridine core is showing significant promise in the field of cancer immunotherapy as a PD-1/PD-L1 inhibitor.

  • Structure-Activity Relationship (SAR): The SAR for pyrazolo[3,4-b]pyridines is well-established for various kinase targets, with modifications at different positions of the bicyclic system leading to potent and selective inhibitors.[8] The SAR for pyrazolo[4,3-b]pyridines, particularly as PD-1/PD-L1 inhibitors, is an active area of research, with the initial studies providing a foundation for further optimization.[10]

The differing electronic distribution and hydrogen bonding patterns of the two isomers likely contribute to their preferential binding to different biological targets. The pyrazolo[3,4-b]pyridine core, as a purine bioisostere, is well-suited to fit into the ATP-binding pockets of various kinases.[1] The pyrazolo[4,3-b]pyridine scaffold, on the other hand, appears to possess the ideal structural and electronic features for disrupting the protein-protein interaction between PD-1 and PD-L1.

comparison cluster_0 Pyrazolo[3,4-b]pyridine cluster_1 Pyrazolo[4,3-b]pyridine a Kinase Inhibition b Anticancer a->b c Anti-inflammatory a->c d PD-1/PD-L1 Inhibition e Cancer Immunotherapy d->e f Kinase Inhibition (e.g., c-Met)

Figure 2: Predominant biological activities of the two isomers.

Experimental Protocols: Synthesis of Pyrazolopyridine Scaffolds

The synthesis of these isomeric scaffolds is crucial for further exploration of their biological potential. The following provides a general overview of common synthetic routes.

Synthesis of Pyrazolo[3,4-b]pyridines

A common and versatile method for the synthesis of the pyrazolo[3,4-b]pyridine core involves the condensation of 3-amino-1H-pyrazoles with various 1,3-dicarbonyl compounds or their equivalents.

synthesis_34b start 3-Amino-1H-pyrazole reaction Condensation (e.g., reflux in ethanol) start->reaction reagent 1,3-Dicarbonyl Compound reagent->reaction product Pyrazolo[3,4-b]pyridine reaction->product

Figure 3: General synthetic scheme for pyrazolo[3,4-b]pyridines.

Step-by-Step Protocol:

  • Reactant Preparation: Dissolve the substituted 3-amino-1H-pyrazole and the 1,3-dicarbonyl compound in a suitable solvent, such as ethanol or acetic acid.

  • Reaction: Heat the reaction mixture to reflux for a specified period, typically several hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture and isolate the crude product. Purify the product by recrystallization or column chromatography to obtain the desired pyrazolo[3,4-b]pyridine derivative.

Synthesis of Pyrazolo[4,3-b]pyridines

The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be achieved through various routes, including the reaction of substituted hydrazines with 2-chloro-3-formylpyridines.

synthesis_43b start 2-Chloro-3-formylpyridine reaction Condensation & Cyclization start->reaction reagent Substituted Hydrazine reagent->reaction product Pyrazolo[4,3-b]pyridine reaction->product

Figure 4: General synthetic scheme for pyrazolo[4,3-b]pyridines.

Step-by-Step Protocol:

  • Condensation: React the 2-chloro-3-formylpyridine derivative with a substituted hydrazine in a suitable solvent to form the corresponding hydrazone intermediate.

  • Cyclization: Induce cyclization of the hydrazone intermediate, often through heating in the presence of a base, to form the pyrazolo[4,3-b]pyridine ring system.

  • Purification: Isolate and purify the final product using standard techniques such as recrystallization or chromatography.

Conclusion and Future Perspectives

The comparative analysis of pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine isomers clearly demonstrates the critical role of structural isomerism in defining the biological activity of a heterocyclic scaffold. While the pyrazolo[3,4-b]pyridine core has been extensively validated as a versatile kinase inhibitor for cancer therapy, the pyrazolo[4,3-b]pyridine isomer is carving its own niche in the exciting field of cancer immunotherapy.

Future research should focus on direct, head-to-head comparative studies of these isomers against a broad panel of biological targets to further elucidate the subtleties of their structure-activity relationships. The development of novel synthetic methodologies for both scaffolds will undoubtedly accelerate the discovery of new and more potent therapeutic agents. For drug development professionals, the choice between these two isomeric cores will depend on the specific therapeutic target and the desired pharmacological profile. This guide serves as a foundational resource to inform such decisions and to stimulate further investigation into the fascinating world of pyrazolopyridine chemistry and biology.

References

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Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methyl-Pyrazolo[4,3-b]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

The pyrazolo[4,3-b]pyridine scaffold is a prominent "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its unique arrangement of nitrogen atoms allows it to effectively mimic purine bases, enabling interaction with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs built around the 2-methyl-pyrazolo[4,3-b]pyridine core, offering insights for researchers in drug discovery and development. We will explore how subtle molecular modifications influence therapeutic efficacy against targets ranging from viral replication and cancer-related kinases to immune checkpoint pathways.[1][3][4][5]

The 2-Methyl-Pyrazolo[4,3-b]pyridine Core: A Versatile Scaffold

The foundational pyrazolo[4,3-b]pyridine structure is a bicyclic heterocycle. The strategic placement of nitrogen atoms, particularly N1 and N2 in the pyrazole ring and N5 in the pyridine ring, creates key hydrogen bond donor and acceptor sites. This arrangement is crucial for anchoring the molecule within the hinge region of many protein kinases, a common mechanism for kinase inhibition.[1] The methylation at the N2 position focuses SAR exploration on other regions of the molecule, primarily the C3, C6, and C7 positions, which serve as vectors for tailoring potency, selectivity, and pharmacokinetic properties.

Caption: Key modification points on the 2-methyl-pyrazolo[4,3-b]pyridine scaffold.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[4,3-b]pyridine analogs is highly dependent on the nature and position of their substituents. The following sections break down the SAR at key positions based on experimental data from various therapeutic areas.

Modifications on the Pyrazole Ring (N1 and C3 Positions)
  • N1 Position: The N1 position is critical. An unsubstituted N-H group often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinases. Consequently, methylation or substitution at N1 can lead to a complete loss of activity in many kinase inhibitors.[1] However, this is not a universal rule. In the development of small-molecule inhibitors targeting the PD-1/PD-L1 immune checkpoint, 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives were designed and found to be highly potent, indicating that for certain targets, the N1-H interaction is not required.[4]

  • C3 Position: The C3 position is a primary site for introducing diversity and modulating potency and selectivity. Substituents at this position typically project towards the solvent-exposed region of the target's binding pocket.

    • For Kinase Inhibition: In the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, extensive optimization of amide substituents at the C3 position was critical for improving activity.[1] Similarly, for TANK-binding kinase 1 (TBK1) inhibitors, modifications at this position were key to achieving nanomolar potency.[6]

    • For Antiviral Activity: In a series of anti-enterovirus compounds based on a related pyrazolopyridine core, the C4 position (analogous in spatial direction to C3) offered significant potential for improvement, with various N-aryl groups enhancing antiviral activity.[3]

Modifications on the Pyridine Ring (C6 and C7 Positions)

The pyridine ring offers multiple vectors for modification that can influence not only target engagement but also crucial ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • C6 Position: This position is frequently modified to enhance potency and improve physicochemical properties.

    • For Antiviral Agents: The introduction of a thiophenyl-2-yl unit at the C6 position resulted in inhibitors with high selectivity indices against enterovirus replication.[3]

    • For Kinase Inhibitors: In the development of ERK1/2 inhibitors from a related azaindazole scaffold, moving a urea moiety from C5 to C6 was a decisive factor in improving potency. This shift allowed for the formation of two new hydrogen bonds with Gln103 and Lys52 in the kinase binding pocket, demonstrating the critical impact of substituent placement on the pyridine ring.[1]

  • C7 Position: While less frequently explored than C3 or C6, the C7 position can be vital for activity. For certain FGFR inhibitors, the replacement of the nitrogen at position 7 (N7) with a carbon atom resulted in a significant loss of activity, highlighting its importance for that specific target interaction.[1]

Comparative Performance Data of Analogs

The following tables summarize quantitative data from key studies, illustrating the SAR principles discussed.

Table 1: SAR of Pyrazolopyridine Analogs as Antiviral Agents (Enterovirus) [3]

CompoundN1 SubstitutionC6 SubstitutionC4 (Linker) SubstitutionActivity (SI₅₀)
Lead (JX001) IsopropylThiophenyl-2-ylPhenylModerate
JX040 IsopropylThiophenyl-2-yl2-pyridyl Most potent (non-polio)
JX025 IsopropylThiophenyl-2-yl3-sulfamoylphenyl Best activity (polio)

SI₅₀: 50% Selectivity Index. This table highlights that while N1 and C6 substitutions provided a strong baseline, modifications at the C4 linker region were key to optimizing potency against different viral strains.

Table 2: SAR of Pyrazolo[3,4-b]pyridine Analogs as Kinase Inhibitors

CompoundTarget KinaseKey SubstitutionsActivity (IC₅₀)Reference
C03 TRKAPyrazolo[3,4-b]pyridine core56 nM[7][8]
15y TBK1Optimized R¹ and R² groups0.2 nM [6]
17f AMPKPara substitution on diphenyl group0.42 µM (EC₅₀)[9]
8c Topoisomerase IIαIndole-conjugated1.33 µM (GI₅₀)[10]

This table showcases the scaffold's versatility. By tailoring substituents, potent and selective inhibitors against different kinases can be developed, achieving activities in the low nanomolar range.

Table 3: SAR of 1-Methyl-1H-pyrazolo[4,3-b]pyridine Analogs as PD-1/PD-L1 Inhibitors [4]

CompoundKey FeaturesIn Vitro Activity (IC₅₀)Cellular Activity (EC₅₀)
D38 1-methyl-1H-pyrazolo[4,3-b]pyridine core9.6 nM 1.61 µM

This data demonstrates that methylation at the N1 position, which can be detrimental for kinase inhibition, is highly compatible with activity against protein-protein interaction targets like PD-1/PD-L1.

Experimental Protocols and Methodologies

The validation of SAR claims relies on robust and reproducible experimental methods. Below are outlines of key protocols employed in the evaluation of these analogs.

General Synthesis of the Pyrazolo[4,3-b]pyridine Core

A common and efficient method for synthesizing the pyrazolo[4,3-b]pyridine core starts from readily available 2-chloro-3-nitropyridines.[5][11]

Synthesis_Workflow A 2-Chloro-3-nitropyridine B SNAr Reaction (with β-ketoester) A->B Step 1 C Pyridin-2-yl keto ester B->C D Japp-Klingemann Reaction (with diazonium salt) C->D Step 2 E Hydrazone Intermediate D->E F One-pot Cyclization (Azo-coupling, deacylation, annulation) E->F Step 3 G Pyrazolo[4,3-b]pyridine Core F->G

Caption: Synthetic workflow for the pyrazolo[4,3-b]pyridine core.

Step-by-Step Protocol:

  • Nucleophilic Aromatic Substitution (SNAr): React a 2-chloro-3-nitropyridine derivative with a β-ketoester under basic conditions to form the corresponding pyridin-2-yl keto ester intermediate.

  • Japp-Klingemann Reaction: Treat the keto ester with a stable arenediazonium salt. This initiates a sequence of reactions.

  • One-Pot Annulation: The resulting intermediate undergoes a one-pot sequence of azo-coupling, deacylation, and pyrazole ring annulation to yield the final pyrazolo[4,3-b]pyridine scaffold.[5] This method is advantageous due to its operational simplicity and use of stable reagents.

In Vitro Kinase Inhibition Assay (HTRF)

Homogeneous Time-Resolved Fluorescence (HTRF) is a common assay for quantifying kinase inhibition.[6][8]

  • Reaction Setup: In a microplate, combine the kinase, a biotinylated substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the pyrazolopyridine test compounds at varying concentrations. A DMSO control is used for baseline activity.

  • Incubation: Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.

  • Signal Reading: After a final incubation period, read the plate on an HTRF-compatible reader. The ratio of emission at 665 nm to 620 nm is calculated. A decrease in this ratio indicates inhibition of kinase activity.

  • Data Analysis: Plot the inhibition data against compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

PD-1/PD-L1 Interaction Assay (HTRF)

This assay measures the ability of small molecules to disrupt the binding between PD-1 and PD-L1 proteins.[4]

  • Component Preparation: Use recombinant human PD-1 protein tagged with a donor fluorophore (e.g., terbium) and PD-L1 protein tagged with an acceptor fluorophore (e.g., d2).

  • Compound Incubation: Add test compounds at various concentrations to a microplate.

  • Protein Addition: Add the tagged PD-1 and PD-L1 proteins to the wells.

  • Incubation: Allow the plate to incubate to permit protein-protein binding.

  • Signal Reading: Read the HTRF signal. When PD-1 and PD-L1 interact, the fluorophores are in close proximity, generating a high FRET signal.

  • Data Analysis: Inhibitor compounds will disrupt this interaction, leading to a decrease in the FRET signal. Calculate IC₅₀ values by plotting the signal against inhibitor concentration.

Conclusion and Future Perspectives

The 2-methyl-pyrazolo[4,3-b]pyridine scaffold is a remarkably versatile and druggable core. The structure-activity relationship data clearly indicate that:

  • The N1-H of the pyrazole ring is a critical interaction point for many kinase targets, but not for all protein classes, as seen with PD-1/PD-L1 inhibitors.

  • The C3 position is the primary handle for modulating potency and selectivity by exploring interactions in the solvent-exposed region of the binding site.

  • Substituent placement on the pyridine ring (C6 vs. C7) is crucial and can be exploited to form additional specific interactions that significantly enhance activity and selectivity.

Future research should focus on exploring novel substitutions to overcome drug resistance, improve pharmacokinetic profiles, and apply this privileged scaffold to new and challenging biological targets. The continued integration of computational modeling with synthetic chemistry will undoubtedly accelerate the discovery of next-generation therapeutics based on this potent chemical framework.[12]

References

  • Wang, C., et al. (2018). Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication. PubMed. Available at: [Link]

  • El-Sayed, M. A., et al. (n.d.). Structural activity relationship (SAR) of the target pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link]

  • Zhang, L., et al. (2019). Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Dawidowski, M., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. ACS Publications. Available at: [Link]

  • Wenglowsky, S., et al. (2011). Pyrazolopyridine inhibitors of B-RafV600E. Part 2: structure-activity relationships. PubMed. Available at: [Link]

  • Li, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. PMC. Available at: [Link]

  • George, J., et al. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. PubMed. Available at: [Link]

  • Sauthof, L., et al. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. Available at: [Link]

  • Pillado-Pérez, N., et al. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Available at: [Link]

  • (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4- b ]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • El-Badawi, M. M., et al. (2023). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC - PubMed Central. Available at: [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing. Available at: [Link]

  • Taha, M. A., et al. (2022). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. PMC - NIH. Available at: [Link]

  • Li, Y., et al. (2020). Synthesis and biological evaluation of novel pyrazolo[3,4-b]pyridines as cis-restricted combretastatin A-4 analogues. PubMed. Available at: [Link]

  • Singh, P., et al. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC - PubMed Central. Available at: [Link]

  • Sharma, A., et al. (2024). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. PubMed Central. Available at: [Link]

  • Gomaa, H. A. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. PMC - PubMed Central. Available at: [Link]

  • Radi, M., et al. (2016). Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. PubMed. Available at: [Link]

  • (n.d.). Drugs containing pyrazolo[3,4-b]pyridine scaffold 163–165. ResearchGate. Available at: [Link]

  • Bakholdina, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. ResearchGate. Available at: [Link]

  • Bakholdina, A. S., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PMC - NIH. Available at: [Link]

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A Senior Application Scientist's Guide to the Validation of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine as a Kinase Hinge-Binder

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-b]pyridine scaffold is a privileged core in modern kinase inhibitor design, frequently serving as the molecular anchor that forms critical hydrogen bonds with the kinase hinge region.[1] This interaction mimics the binding of the adenine ring of ATP, providing a foundation for potent and selective inhibition.[2] This guide provides an in-depth, experimentally-driven framework for the validation of a specific, promising derivative, 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine , as a bona fide kinase hinge-binder.

Our approach is built on a logical, multi-tiered validation cascade, moving from initial biophysical confirmation of direct target engagement to high-resolution structural elucidation. Each experimental choice is rationalized to build a self-validating and comprehensive data package, empowering researchers to confidently classify and advance their small molecule assets.

The Kinase Hinge: The Gatekeeper of Catalytic Activity

The kinase catalytic domain is comprised of two lobes, the N- and C-lobes, connected by a flexible "hinge" region.[3] For an inhibitor to be effective, it must compete with endogenous ATP, which binds in the cleft between these lobes. The hinge backbone provides conserved hydrogen bond donors and acceptors that are essential for anchoring the adenine of ATP.[3][4] Consequently, scaffolds that can effectively mimic these interactions are foundational to the design of most Type I and Type II kinase inhibitors.[3] The pyrazolo[4,3-b]pyridine core is hypothesized to form a canonical hydrogen bond pattern with the hinge, a claim we will systematically validate for our target compound.

A Step-by-Step Validation Workflow

A robust validation plan requires orthogonal assays that build upon one another, each providing a unique layer of evidence. Our workflow progresses from confirming a direct physical interaction to quantifying its thermodynamic properties, verifying its occurrence in a cellular context, and finally, visualizing the interaction at an atomic level.

G cluster_0 Validation Workflow A Step 1: Biophysical Validation (DSF) B Step 2: Thermodynamic Profiling (ITC) A->B C Step 3: Cellular Target Engagement (NanoBRET) B->C D Step 4: Structural Validation (X-ray Crystallography) C->D

Caption: The tiered experimental workflow for validating a kinase hinge-binder.

Step 1: Primary Biophysical Validation with Differential Scanning Fluorimetry (DSF)

Causality: The first and most fundamental question is: does our compound physically bind to the target kinase? Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, provides a rapid and robust answer.[5][6][7] The principle is that ligand binding stabilizes the protein's tertiary structure, increasing the energy required to unfold it.[6][8] This stabilization is observed as an increase in the protein's melting temperature (Tm).[6] It is an indispensable primary screen for confirming direct engagement without the complexities of an enzymatic activity assay.[5]

Experimental Protocol: DSF
  • Preparation: Recombinantly express and purify the kinase of interest to >95% purity. Prepare a stock solution of this compound in 100% DMSO.

  • Reaction Setup: In a 384-well PCR plate, prepare reactions containing 2 µM of the kinase, 5X SYPRO Orange dye (or equivalent), and a final concentration of 20 µM of the test compound in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). Ensure the final DMSO concentration is constant across all wells (e.g., 1%). Include a "no ligand" control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument.[7] Apply a thermal gradient, increasing the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye. The dye fluoresces upon binding to hydrophobic residues that become exposed as the protein unfolds.

  • Analysis: The Tm is the midpoint of the unfolding transition. The change in melting temperature (ΔTm) is calculated as Tm(ligand) - Tm(control). A significant positive ΔTm confirms ligand binding.[6]

Expected Data & Interpretation

A successful hinge-binding interaction will yield a dose-dependent increase in the thermal stability of the kinase.

CompoundTarget KinaseConcentration (µM)Tm (°C)ΔTm (°C)
DMSO (Control)Kinase X-45.2-
StaurosporineKinase X1055.7+10.5
This compound Kinase X 20 51.8 +6.6

A ΔTm greater than 2-3 °C is considered a meaningful hit, and a shift of >5 °C, as shown in this representative data, indicates a strong stabilizing interaction, characteristic of a potent binder.

Step 2: Quantitative Thermodynamic Profiling with Isothermal Titration Calorimetry (ITC)

Causality: While DSF confirms binding, Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic signature of the interaction.[9] ITC directly measures the heat released or absorbed during a binding event, allowing for the precise determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single, label-free experiment.[9][10][11] This data is critical for understanding the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and for guiding structure-activity relationship (SAR) studies.[9]

Experimental Protocol: ITC
  • Sample Preparation: Dialyze the purified kinase and dissolve the compound in the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP) to minimize heats of dilution.[9]

  • Instrument Setup: Thoroughly clean the ITC instrument. Load the kinase solution (e.g., 10-20 µM) into the sample cell and the compound solution (e.g., 100-200 µM) into the titration syringe.

  • Titration: Set the experimental temperature (e.g., 25 °C). Perform a series of small, sequential injections of the compound into the kinase solution.[11]

  • Data Acquisition: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells. Each injection produces a heat pulse that diminishes as the protein becomes saturated.[11]

  • Analysis: Integrate the heat pulses and fit the data to a suitable binding model (e.g., one-site binding) to derive the thermodynamic parameters.[9]

Expected Data & Interpretation

The data will reveal the affinity and the nature of the binding forces. A favorable enthalpic contribution (negative ΔH) is often indicative of well-formed hydrogen bonds, as expected for a hinge-binder.

ParameterThis compoundInterpretation
Kd (nM) 85High affinity, potent binder
n (Stoichiometry) 1.05Confirms a 1:1 binding model
ΔH (kcal/mol) -8.2Favorable enthalpy, suggests strong H-bonding
-TΔS (kcal/mol) -1.5Modest unfavorable entropy, common with rigid scaffolds

A sub-micromolar Kd combined with a significant negative ΔH strongly supports the hypothesis that the pyrazolo[4,3-b]pyridine core is engaging in specific, enthalpically-driven interactions like hydrogen bonding within the ATP pocket.

Step 3: Cellular Target Engagement with NanoBRET™

Causality: Biophysical assays are essential but are performed in an artificial, cell-free environment. It is critical to confirm that the compound can penetrate the cell membrane and engage its target within the complex and crowded milieu of a living cell.[12] The NanoBRET™ Target Engagement assay is a gold-standard method for quantifying compound binding in live cells.[13][14][15] It measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (donor) and a cell-permeable fluorescent tracer that binds to the same site (acceptor).[15] A test compound that engages the target will compete with the tracer, causing a dose-dependent decrease in the BRET signal.[14]

Experimental Protocol: NanoBRET™
  • Cell Preparation: Transfect cells (e.g., HEK293) with a vector expressing the target kinase fused to NanoLuc® luciferase. Seed the cells into a 96- or 384-well plate.[16]

  • Compound Treatment: Prepare serial dilutions of this compound. Add the compound to the cells and incubate to allow for cell entry and target binding.

  • Tracer Addition: Add a specific NanoBRET™ tracer for the kinase family of interest at a pre-determined optimal concentration.

  • Substrate Addition & Readout: Add the NanoLuc® substrate (e.g., furimazine).[16] Immediately measure the luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor) and calculate the BRET ratio (Acceptor Emission / Donor Emission).[16]

  • Analysis: Plot the BRET ratio against the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50, which reflects the intracellular target engagement potency.

Expected Data & Interpretation

Demonstrating potent target engagement in a cellular context is a crucial step towards validating a compound's biological relevance.

CompoundCellular IC50 (nM)Interpretation
Known Selective Inhibitor150Benchmark for cellular potency
This compound 210 Potent target engagement in live cells

An intracellular IC50 in the nanomolar range confirms that the compound is cell-permeable and can bind its intended target in a physiological setting, bridging the gap between biophysical affinity and cellular activity.

Step 4: Definitive Structural Validation via X-ray Crystallography

Causality: The final and most definitive validation is to visualize the binding event. X-ray crystallography provides high-resolution, atomic-level detail of the inhibitor-kinase complex, unambiguously confirming the binding mode and the specific interactions with the hinge region.[17][18][19] This structural information is invaluable for confirming the hinge-binding hypothesis and for guiding future rational drug design efforts.[18][19]

Workflow: X-ray Crystallography

G A 1. Co-crystallization (Kinase + Compound) B 2. X-ray Diffraction (Synchrotron) A->B C 3. Data Processing & Structure Solution B->C D 4. Model Building & Refinement C->D E 5. Structural Analysis (Confirm H-bonds) D->E

Caption: The experimental workflow for X-ray crystallography.

Expected Structural Insights

The crystal structure is expected to confirm the pyrazolo[4,3-b]pyridine core nestled deep in the ATP-binding cleft, with its nitrogen atoms forming one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge residues.[20] This would provide irrefutable evidence of its function as a hinge-binder. The bromine atom at the 6-position can then be analyzed for its interactions, potentially occupying a hydrophobic pocket and providing a vector for further chemical modification to enhance selectivity or potency.

Comparative Analysis: The Pyrazolo[4,3-b]pyridine Scaffold

The pyrazolo[4,3-b]pyridine scaffold does not exist in a vacuum. Its utility is best understood in comparison to other well-established hinge-binding motifs.

ScaffoldKey FeaturesAdvantagesPotential Liabilities
Pyrazolo[4,3-b]pyridine Bicyclic heteroaromatic, mimics adenine.[1]Good balance of potency and metabolic stability. Multiple vectors for substitution.[1]Can be synthetically challenging compared to simpler scaffolds.
Aminopyrimidine Monocyclic, common in many approved drugs.High synthetic tractability, well-understood SAR.Can be promiscuous; achieving selectivity can be difficult.[21]
Indazole Bicyclic, potent hinge binder.Often highly potent.Can have metabolic liabilities (e.g., N-glucuronidation).
Pyrrolo[2,3-b]pyridine Bicyclic, 7-azaindole core.Strong hinge interactions, often highly potent.Potential for photo-toxicity or metabolic instability at the pyrrole ring.

The pyrazolo[4,3-b]pyridine scaffold represents a highly favorable balance of the features required for a successful kinase inhibitor core, offering robust hinge-binding potential with improved metabolic properties over some related heterocycles.[1]

Conclusion

The validation of a kinase inhibitor is a systematic process of evidence-building. Through the strategic application of DSF, ITC, NanoBRET™, and X-ray crystallography, this guide outlines a comprehensive and self-validating pathway to characterize This compound . Following this workflow will not only confirm its mechanism as a hinge-binder but will also generate the rich, multi-faceted dataset required to confidently advance it in a drug discovery program. The pyrazolo[4,3-b]pyridine core continues to be a scaffold of high interest, and its rigorous validation is the first step toward unlocking its therapeutic potential.[1]

References

  • Fedorov, O., et al. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

  • Elkins, J.M., et al. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. [Link]

  • Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. [Link]

  • NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN. [Link]

  • Cherry, M. & Williams, D.H. Recent kinase and kinase inhibitor X-ray structures: mechanisms of inhibition and selectivity insights. PubMed. [Link]

  • Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. ResearchGate. [Link]

  • Zhao, Z., et al. Kinase hinge binding scaffolds and their hydrogen bond patterns. PubMed. [Link]

  • Basilicata, M., et al. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. PMC. [Link]

  • Using High Throughput Differential Scanning Fluorimetry to Obtain Binding Parameters. Protein Stable. [Link]

  • Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer Protocols. [Link]

  • X-ray crystallographic analyses of 14 IPMK inhibitor complexes. PubMed. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction. IUCr. [Link]

  • Treiber, D.K., et al. X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. PMC. [Link]

  • Interaction of the pyrazolo[3,4-b]pyridine core with the hinge region... ResearchGate. [Link]

  • Cherry, M. & Williams, D.H. Recent Kinase and Kinase Inhibitor X-ray Structures: Mechanisms of Inhibition and Selectivity Insights. ResearchGate. [Link]

  • Zhao, Z., et al. Scaffold mining of kinase hinge binders in crystal structure database. ResearchGate. [Link]

  • Treiber, D.K., et al. X-ray Crystal Structure of ERK5 (MAPK7) in Complex with a Specific Inhibitor. ACS Publications. [Link]

  • Differences in the hinge binding of different scaffolds exemplified by... ResearchGate. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

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  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

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  • Loidreau, Y., et al. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. [Link]

  • Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Molecular Biosciences. [Link]

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  • Wang, Y., et al. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online. [Link]

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A Comparative Guide to Palladium Catalysts for the Arylation of Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Arylated Pyrazolopyridines

Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that form the core scaffold of numerous compounds with significant biological activity. Their derivatives have garnered substantial interest in medicinal chemistry and drug development, serving as potent inhibitors of various kinases, receptor antagonists, and anti-inflammatory agents.[1][2] The introduction of aryl moieties to the pyrazolopyridine core is a critical strategy for modulating the pharmacological properties of these molecules, enhancing their potency, selectivity, and pharmacokinetic profiles.

The synthesis of N-aryl and C-aryl pyrazolopyridines is predominantly achieved through palladium-catalyzed cross-coupling reactions.[3][4] The Buchwald-Hartwig amination, in particular, has become a cornerstone for the formation of the crucial C-N bond in N-aryl heterocycles.[5] This guide provides a comparative analysis of various palladium catalysts for the arylation of pyrazolopyridines, offering insights into catalyst selection, reaction mechanisms, and practical experimental protocols to aid researchers in this field.

The Evolving Landscape of Palladium Catalysis for Heterocycle Arylation

The journey of palladium-catalyzed cross-coupling has seen the development of several generations of catalysts, each offering improved reactivity, broader substrate scope, and milder reaction conditions.[5] For the arylation of N-heterocycles like pyrazolopyridines, the choice of the palladium source and, more critically, the ancillary ligand is paramount to success.

Early Generation Catalysts: The Foundation

Initial forays into palladium-catalyzed amination often employed simple palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with phosphine ligands. While foundational, these systems often required harsh reaction conditions and had limited applicability to electron-rich or sterically hindered substrates.

The Advent of Bulky, Electron-Rich Ligands: A Paradigm Shift

The development of bulky, electron-rich phosphine ligands by the groups of Stephen Buchwald and John Hartwig revolutionized the field.[5] Ligands such as Xantphos, and the biarylphosphines (e.g., XPhos, SPhos, RuPhos), have demonstrated remarkable efficacy in promoting the key steps of the catalytic cycle: oxidative addition and reductive elimination. These ligands stabilize the catalytically active Pd(0) species and facilitate the coupling of a wide range of amines and aryl halides.

Precatalysts: Enhancing Stability and Reproducibility

To address the air-sensitivity of many catalyst systems and improve reaction reproducibility, well-defined palladium precatalysts have been developed. The Buchwald G3 and G4 precatalysts, for instance, are air-stable complexes that readily generate the active monoligated Pd(0) species under the reaction conditions. This has streamlined the setup of cross-coupling reactions and enhanced their reliability in both academic and industrial settings.

Comparative Analysis of Palladium Catalysts for Pyrazolopyridine Arylation

The arylation of pyrazolopyridines can occur at either a nitrogen atom (N-arylation) or a carbon atom (C-H arylation). The choice of catalyst system can profoundly influence the outcome, including yield and regioselectivity.

C-H Arylation: A Tale of Regioselectivity

Direct C-H arylation has emerged as a powerful, atom-economical method for forging C-C bonds. In the case of pyrazolo[1,5-a]pyridines, the regioselectivity of C-H arylation is highly dependent on the catalytic system employed.[1][6]

  • Phosphine-Free Systems for C3-Arylation: The use of a simple palladium salt, such as Pd(OAc)₂, in the absence of a phosphine ligand, preferentially directs arylation to the C3 position of the pyrazolo[1,5-a]pyridine ring.[1][7] This selectivity is attributed to the reaction proceeding at the most electron-rich position of the heterocycle.

  • Phosphine-Ligated Systems for C7-Arylation: Conversely, the introduction of a bulky phosphine ligand, such as SPhos, switches the regioselectivity to the C7 position.[1] This is believed to occur via a concerted metalation-deprotonation mechanism at the most acidic C-H bond.[7]

The following table summarizes the catalyst-controlled regioselectivity in the direct arylation of pyrazolo[1,5-a]pyridines.

Catalyst SystemPosition of ArylationProposed MechanismYield Range (%)Reference
Pd(OAc)₂C3Electrophilic Aromatic Substitution-like40-70[1]
Pd(OAc)₂ / SPhosC7Concerted Metalation-Deprotonation44-81[1]

Experimental Protocols

Protocol 1: General Procedure for C3-Arylation of Pyrazolo[1,5-a]pyridine

This protocol is adapted from the work of Chuang et al. for the direct C3-arylation of pyrazolo[1,5-a]pyridines.[6]

Materials:

  • Pyrazolo[1,5-a]pyridine (1.0 equiv)

  • Aryl iodide (4.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Cesium fluoride (CsF) (2.0 equiv)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add pyrazolo[1,5-a]pyridine, aryl iodide, Pd(OAc)₂, and CsF.

  • Add anhydrous DMF via syringe.

  • Seal the tube and heat the reaction mixture at 140 °C for 30 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylpyrazolo[1,5-a]pyridine.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of a Pyrazolopyridine Derivative

This protocol is a representative procedure for the N-arylation of a halogenated pyrazolopyridine, based on established Buchwald-Hartwig amination methods.[8]

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 equiv)

  • Aryl amine (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

Procedure:

  • In a glovebox, charge a dry vial with XPhos Pd G3, sodium tert-butoxide, and a magnetic stir bar.

  • Add the 5-halo-1H-pyrazolo[3,4-c]pyridine and the aryl amine.

  • Add anhydrous toluene, seal the vial, and bring it out of the glovebox.

  • Heat the reaction mixture at 100 °C with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-arylated product.

Visualizing the Catalytic Process

The Buchwald-Hartwig Amination Cycle

The catalytic cycle for the Buchwald-Hartwig amination is a well-established sequence of elementary steps involving a palladium(0) active species.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination + HNR'R'' Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) (X⁻) Amine_Coordination->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Product Ar-NR'R'' Reductive_Elimination->Ar-NR'R''

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Decision-Making Flowchart for Catalyst Selection

Choosing the optimal catalyst system depends on the desired transformation.

Catalyst_Selection Start Desired Pyrazolopyridine Arylation Bond_Type Type of Bond to Form? Start->Bond_Type CN_Bond C-N Bond (N-Arylation) Bond_Type->CN_Bond N-Arylation CC_Bond C-C Bond (C-H Arylation) Bond_Type->CC_Bond C-H Arylation Substrate Substrate: Halogenated Pyrazolopyridine CN_Bond->Substrate Regioselectivity Desired Regioselectivity? CC_Bond->Regioselectivity Catalyst_CN Catalyst System: Buchwald Precatalyst (G3/G4) + Biarylphosphine Ligand (e.g., XPhos, RuPhos) Substrate->Catalyst_CN C3_Arylation C3-Arylation Regioselectivity->C3_Arylation C3 C7_Arylation C7-Arylation Regioselectivity->C7_Arylation C7 Catalyst_C3 Catalyst System: Pd(OAc)₂ (Phosphine-Free) C3_Arylation->Catalyst_C3 Catalyst_C7 Catalyst System: Pd(OAc)₂ + Bulky Ligand (e.g., SPhos) C7_Arylation->Catalyst_C7

Caption: A logical flowchart for selecting a palladium catalyst system.

Conclusion and Future Outlook

The arylation of pyrazolopyridines is a vital transformation in modern medicinal chemistry. The choice of the palladium catalyst system is critical and should be guided by the specific bond being formed (C-N vs. C-C) and the desired regioselectivity. For N-arylation reactions, the use of advanced Buchwald G3 or G4 precatalysts with bulky biarylphosphine ligands offers a reliable and efficient approach. For direct C-H arylation, a fascinating catalyst-controlled regioselectivity allows for the selective functionalization of either the C3 or C7 position.

Future developments in this field will likely focus on expanding the substrate scope to include more challenging and complex pyrazolopyridine derivatives, lowering catalyst loadings, and developing more sustainable reaction conditions. The continued exploration of novel ligand architectures will undoubtedly play a central role in achieving these goals, further empowering chemists to synthesize the next generation of pyrazolopyridine-based therapeutics.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. (2024). MDPI. [Link]

  • Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. (2015). Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C−H Activation and Synthetic Applications on P38 Kinase Inhibitors. (2016). Organometallics. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5-a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (2016). ACS Publications. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). RSC Publishing. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5- a ]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (2016). ResearchGate. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). PMC. [Link]

  • Palladium-Catalyzed Regioselective Arylation of Pyrazolo[1,5‑a]pyridines via C–H Activation and Synthetic Applications on P38 Kinase Inhibitors. (2016). ACS Figshare. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. (2023). National Institutes of Health. [Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a ]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5 - ResearchGate. (2022). ResearchGate. [Link]

  • Synthesis and Mechanistic Investigation of Bipyrazolo[1,5- a]pyridines via Palladium-Catalyzed Cross-Dehydrogenative Coupling of Pyrazolo[1,5- a]pyridines. (2022). PubMed. [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. (2008). ResearchGate. [Link]

  • Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. (2012). MIT Open Access Articles. [Link]

  • Direct C−H arylation of pyrazolo[1,5‐a]pyridines and... (2020). ResearchGate. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. (2012). PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Convergent Synthesis of N,S-bis Glycosylquinolin-2-ones via a Pd-G3-XantPhos Precatalyst Catalysis. (2022). MDPI. [Link]

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2015). ResearchGate. [Link]ryl_and_Heteroaryl_Halides_with_Secondary_Amines)

Sources

A Comparative Crystallographic Guide to 6-Substituted Pyrazolo[4,3-b]pyridine Derivatives: Elucidating Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of Pyrazolo[4,3-b]pyridines

The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered considerable interest as kinase inhibitors, antiviral agents, and anticancer therapeutics. The biological activity of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. Consequently, X-ray crystallography stands as an indispensable tool for the unambiguous determination of their solid-state conformation, providing crucial insights for structure-activity relationship (SAR) studies and rational drug design.

This guide presents a comparative analysis of the single-crystal X-ray crystallographic data for a series of 6-substituted pyrazolo[4,3-b]pyridine derivatives. By examining the influence of different substituents at the 6-position on the molecular geometry and crystal packing, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structural nuances of this important class of compounds.

Methodology: From Synthesis to Structure

The journey from a synthetic protocol to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying chemical principles. Here, we outline the key experimental workflows for the synthesis, crystallization, and crystallographic analysis of 6-substituted pyrazolo[4,3-b]pyridine derivatives.

Synthesis of the Pyrazolo[4,3-b]pyridine Core

An efficient and versatile method for the synthesis of pyrazolo[4,3-b]pyridines involves a sequence of a substitution of nucleophiles to 2-chloro-3-nitropyridines and a modified Japp–Klingemann reaction[1]. This approach offers operational simplicity and the ability to introduce a variety of substituents.

Experimental Protocol: Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [1]

  • Step 1: Synthesis of Pyridin-2-yl keto esters. To a stirred suspension of NaH (60% in mineral oil, 1.60 g, 40 mmol) in anhydrous DMF (40 mL), ethyl acetoacetate (5.20 g, 40 mmol) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at room temperature. A solution of the corresponding 2-chloro-3-nitropyridine (40 mmol) in DMF (10 mL) is then added, and the reaction mixture is stirred at 80 °C for 3-5 hours. After completion (monitored by TLC), the mixture is poured into ice water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue is purified by column chromatography.

  • Step 2: One-pot azo-coupling, deacylation, and cyclization. To a solution of the pyridin-2-yl keto ester (1 mmol) in ethanol (5 mL), the corresponding arenediazonium tosylate (1.1 mmol) is added, followed by a solution of sodium acetate (3 mmol) in water (2 mL). The mixture is stirred at room temperature for 1 hour. Pyrrolidine (1.5 mmol) is then added, and the mixture is stirred for an additional 1-2 hours. The resulting precipitate is filtered, washed with water and ethanol, and dried to afford the target pyrazolo[4,3-b]pyridine.

Causality Behind Experimental Choices: The use of NaH in the first step is crucial for the deprotonation of ethyl acetoacetate, forming a nucleophile that readily displaces the chlorine atom on the 2-chloro-3-nitropyridine. The one-pot Japp-Klingemann reaction in the second step is a highly efficient cascade process. The initial azo-coupling is followed by a base-mediated deacylation and subsequent intramolecular cyclization to form the stable pyrazolo[4,3-b]pyridine ring system.

Crystallization: The Art of Growing Single Crystals

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique are critical factors.

Experimental Protocol: Single Crystal Growth

  • Slow Evaporation: A concentrated solution of the purified pyrazolo[4,3-b]pyridine derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of dichloromethane and hexane) is prepared in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Self-Validating System: The quality of the resulting crystals is the primary validation of the chosen crystallization protocol. Well-formed crystals with sharp edges and no visible defects are indicative of a successful crystallization experiment. The ultimate validation comes from the quality of the diffraction data obtained.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal is obtained, it is mounted on a diffractometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to determine the crystal structure.

Generalized Protocol for X-ray Data Collection and Refinement

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Authoritative Grounding: The protocols for X-ray data collection and structure refinement are well-established and are based on the fundamental principles of crystallography. Software packages such as SHELXS and SHELXL are the industry standard for structure solution and refinement.

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic data for a selection of 6-substituted pyrazolo[4,3-b]pyridine derivatives, highlighting the influence of the substituent at the 6-position on the crystal system and space group.

Compound/Substituent at C6FormulaCrystal SystemSpace GroupReference
Nitro (Electron-withdrawing) C₁₅H₁₀N₄O₄SMonoclinicP2₁/n[1]
Trifluoromethyl (Electron-withdrawing) C₁₆H₁₁F₄N₃O₂MonoclinicP2₁/c[1]
Propylamino (Electron-donating) C₁₇H₁₇N₅MonoclinicP2₁/c[2]

Note: The propylamino derivative is a pyrazolo[3,4-b]pyridine isomer, included for comparison of the core scaffold.

Key Observations:

  • Influence of Substituents: The nature of the substituent at the 6-position significantly influences the crystal packing, as evidenced by the different space groups observed. The electron-withdrawing nitro and trifluoromethyl groups lead to different packing arrangements compared to the electron-donating propylamino group.

  • Planarity of the Ring System: In all cases, the pyrazolopyridine ring system is nearly planar, which is expected for an aromatic bicyclic system. The planarity of the core is crucial for enabling π-π stacking interactions, which often play a significant role in the crystal packing.

  • Intermolecular Interactions: The crystal packing of these derivatives is stabilized by a network of intermolecular interactions, including hydrogen bonds (where applicable, such as with the amino group) and π-π stacking interactions between the aromatic rings.

Workflow and Pathway Diagrams

To visually represent the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: One-Pot Cascade 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Pyridinyl_keto_ester Pyridin-2-yl keto ester 2-chloro-3-nitropyridine->Pyridinyl_keto_ester Ethyl_acetoacetate Ethyl acetoacetate Ethyl_acetoacetate->Pyridinyl_keto_ester Pyrazolo_pyridine 6-Substituted Pyrazolo[4,3-b]pyridine Pyridinyl_keto_ester->Pyrazolo_pyridine Arenediazonium_tosylate Arenediazonium tosylate Arenediazonium_tosylate->Pyrazolo_pyridine Pyrrolidine Pyrrolidine Pyrrolidine->Pyrazolo_pyridine

Caption: Synthetic workflow for 6-substituted pyrazolo[4,3-b]pyridines.

Caption: Experimental workflow for X-ray crystallographic analysis.

Alternative Characterization Methods

While X-ray crystallography provides the definitive solid-state structure, a comprehensive characterization of pyrazolo[4,3-b]pyridine derivatives involves a suite of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and electronic environment of the atoms in the molecule[1][3].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition[1][3]. Fragmentation patterns observed in the mass spectrum can also provide structural information[4][5].

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as carbonyls, nitro groups, and N-H bonds, based on their characteristic vibrational frequencies[3].

These techniques are complementary to X-ray crystallography and provide a more complete picture of the chemical and physical properties of the synthesized compounds.

Conclusion and Future Outlook

This guide has provided a comparative overview of the X-ray crystallography of 6-substituted pyrazolo[4,3-b]pyridine derivatives, detailing their synthesis, crystallization, and structural analysis. The presented data highlights the significant influence of substituents at the 6-position on the crystal packing and intermolecular interactions of these important heterocyclic compounds.

The continued exploration of the crystallographic landscape of pyrazolo[4,3-b]pyridines with a wider variety of substituents is crucial for advancing our understanding of their structure-property relationships. Such knowledge will undoubtedly accelerate the development of new and more effective therapeutic agents based on this versatile scaffold.

References

  • Kurenkov, N. V., Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., & Nikol'skiy, V. V. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1435. [Link]

  • Khakwani, S., Aslam, S., Shahi, M. N., Rolim Bernardino, A. M., & Khan, M. A. (2016). Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-Naphthyridines. Asian Journal of Chemistry, 28(10), 2385-2387. [Link]

  • Aslam, S., Khakwani, S., Shahi, M. N., & Khan, M. A. (2016). Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry, 28(12), 2601-2604. [Link]

  • Rao, H. S. P., Gunasundari, R., Adigopula, L. N., & Muthukumaran, J. (2020). Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 8), 1251–1255. [Link]

  • Al-Omair, M. A., Al-Amri, A. M., & El-Gazzar, A. R. B. A. (2024). Unexpected discovery: “A new 3,3′-bipyrazolo[3,4-b]pyridine scaffold and its comprehensive analysis”. Results in Chemistry, 7, 102431. [Link]

  • Lynch, B. M., & Sharma, S. C. (1971). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 49(7), 1199-1207. [Link]

  • Kurenkov, N. V., Minyaev, M. E., Bastrakov, M. A., Starosotnikov, A. M., & Nikol'skiy, V. V. (2023). Retrosynthesis of pyrazolo [4,3-b]pyridines. [Image attached to Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles]. ResearchGate. [Link]

  • Fun, H.-K., Ooi, C. W., & Ravoof, T. B. S. (2015). Crystal structure of 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o766–o767. [Link]

Sources

Assessing the Selectivity Profile of Pyrazolo[4,3-b]pyridine Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazolo[4,3-b]pyridine Scaffold in Kinase Inhibitor Design

The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that can selectively modulate the activity of specific kinases is a cornerstone of targeted therapy. Within the vast chemical space of kinase inhibitors, the pyrazolopyridine scaffold has emerged as a "privileged" structure.[1][2] Its various isomers, including the pyrazolo[4,3-b]pyridine core, are bioisosteres of adenine, the purine ring of ATP. This intrinsic structural mimicry allows them to effectively bind to the highly conserved ATP-binding pocket in the hinge region of kinases, serving as a robust anchor for inhibitor design.[1][3]

The versatility of the pyrazolopyridine core allows for chemical modifications at multiple positions, enabling medicinal chemists to fine-tune potency and, crucially, selectivity.[1] The ability to achieve high selectivity is paramount; inhibiting off-target kinases can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate. This guide provides an in-depth comparison of the selectivity profiles of representative pyrazolo[4,3-b]pyridine and related pyrazolopyrimidine inhibitors, focusing on those targeting SRC family kinases and Cyclin-Dependent Kinases 8/19 (CDK8/19). We will delve into the state-of-the-art methodologies used to assess selectivity, providing both the "how" and the "why" behind these critical experimental workflows.

The Imperative of Kinase Selectivity Profiling

A kinase inhibitor's journey from a promising hit to a clinical candidate is rigorously benchmarked by its selectivity profile. A "selective" inhibitor is one that potently inhibits its intended target while having minimal activity against other kinases in the human kinome. This is a significant challenge due to the high degree of structural conservation in the ATP-binding site across the kinome.

Why is selectivity so critical?

  • Minimizing Off-Target Toxicity: Unintended inhibition of kinases involved in essential cellular processes can lead to adverse effects. For example, many early SRC inhibitors also potently inhibited ABL kinase, leading to toxicities associated with ABL inhibition.[4] Developing inhibitors with high selectivity for SRC over ABL is a key objective.

  • Deciphering Biological Function: Highly selective inhibitors act as precise chemical probes, allowing researchers to dissect the specific roles of a single kinase in complex signaling networks without the confounding effects of polypharmacology.

  • Clearer Structure-Activity Relationships (SAR): A clean selectivity profile ensures that improvements in cellular potency are a direct result of on-target activity, leading to more rational and efficient drug design.

This guide will focus on three gold-standard methodologies for assessing kinase inhibitor selectivity: broad-panel enzymatic screening (e.g., KINOMEscan™), in-cell target engagement assays (NanoBRET™), and chemoproteomic approaches (KiNativ™).

Comparative Selectivity Analysis: Case Studies

To illustrate the principles of selectivity profiling, we will examine two classes of inhibitors based on the pyrazolopyridine and related scaffolds: a highly selective SRC inhibitor and a potent dual CDK8/19 inhibitor.

Case Study 1: eCF506 - A Highly Selective, Conformation-Locking SRC Inhibitor

eCF506 is a potent pyrazolopyrimidine-based inhibitor of SRC family kinases (SFKs).[4] Unlike many kinase inhibitors that bind to the active conformation, eCF506 uniquely locks SRC in its native, inactive state, inhibiting both its catalytic activity and its scaffolding functions.[4][5] This distinct mechanism contributes to its impressive selectivity profile.

A comprehensive enzymatic inhibition screen of eCF506 at 1 µM against 340 wild-type protein kinases revealed remarkable specificity.[6]

Table 1: Kinome-wide Selectivity of eCF506

Kinase TargetPercent of Control (%) @ 1µMNotes
SRC 0.1 Primary Target
YES10.5SRC Family Kinase
FGR1.1SRC Family Kinase
FYN2.0SRC Family Kinase
LCK5.0SRC Family Kinase
BRK8.2Non-receptor tyrosine kinase
ABL156.0Significantly less inhibited than SRC
ABL262.0High selectivity over ABL kinases
25 other kinases<50Full list in supplementary data of original publication[6]
314 other kinases>50Minimal to no inhibition

Data synthesized from a study by Unciti-Broceta et al. (2016)[6]. The "Percent of Control" indicates the remaining kinase activity in the presence of the inhibitor; a lower number signifies stronger inhibition.

Expert Interpretation: The data clearly demonstrates the exquisite selectivity of eCF506 for SRC family kinases. With only 25 out of 340 kinases showing greater than 50% inhibition at a high concentration of 1 µM, eCF506 stands out.[6] The >950-fold difference in activity between SRC and ABL is particularly noteworthy and represents a significant achievement in overcoming a common liability of SRC inhibitors.[5] This level of selectivity makes eCF506 a superior chemical probe for studying SRC biology compared to more promiscuous inhibitors like Dasatinib.

Below is a diagram illustrating the central role of SRC in cellular signaling.

SRC_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinases (e.g., EGFR) SRC SRC (Active) RTK->SRC Integrins Integrins Integrins->SRC GPCR GPCRs GPCR->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K / AKT Pathway SRC->PI3K RAS RAS / MAPK Pathway SRC->RAS Angiogenesis Angiogenesis SRC->Angiogenesis Migration Migration & Adhesion FAK->Migration Proliferation Proliferation STAT3->Proliferation Survival Survival STAT3->Survival PI3K->Survival RAS->Proliferation eCF506 eCF506 eCF506->SRC

Caption: Simplified SRC signaling pathway and point of inhibition.

Case Study 2: BI-1347 - A Potent and Selective Dual CDK8/19 Inhibitor

CDK8 and its close paralog CDK19 are key enzymatic components of the transcriptional Mediator complex.[7] Developing inhibitors that can distinguish between these two kinases is challenging but crucial for understanding their respective biological roles. BI-1347 is a potent inhibitor of both CDK8 and CDK19.[8]

Table 2: Comparative Potency and Selectivity of CDK8/19 Inhibitors

Target KinaseBI-1347 (IC50)Senexin A (IC50/Kd)Notes
CDK8 1.1 nM [9]280 nM (IC50)[2]BI-1347 is significantly more potent.
CDK19 Potent dual inhibitor[8]310 nM (Kd)[10]Both compounds inhibit CDK19.
Other CDKs (1,2,4,6,7,9)No significant inhibition[8]Not potently inhibitedBoth show good selectivity over other CDKs.
Other Kinases (Panel of 326)>300-fold selectivity[8]Not reportedBI-1347 demonstrates high kinome-wide selectivity.

Data compiled from multiple sources.[2][8][9][10] Lower IC50/Kd values indicate higher potency.

Expert Interpretation: This comparison highlights two distinct inhibitor profiles. BI-1347 is a highly potent and "sharp" dual inhibitor, targeting CDK8 and CDK19 with nanomolar potency and excellent selectivity against the broader kinome.[8] This makes it an ideal tool for interrogating the combined biological functions of the Mediator kinase module. Senexin A, while less potent, still maintains selectivity for CDK8/19 over other CDKs and serves as a useful, albeit weaker, chemical probe.[2][10] The choice between these inhibitors depends entirely on the experimental goal: high-potency dual inhibition (BI-1347) versus a less potent but still selective tool (Senexin A).

The diagram below illustrates the role of the CDK8/19 module in gene transcription.

CDK8_Pathway cluster_mediator Mediator Complex TF Transcription Factors (e.g., STAT1, SMADs) Core_Mediator Core Mediator (Head, Middle, Tail) TF->Core_Mediator CDK8_Module Kinase Module (CDK8/19, CycC, MED12/13) Core_Mediator->CDK8_Module PolII RNA Polymerase II Core_Mediator->PolII CDK8_Module->TF Phosphorylation CDK8_Module->PolII Phosphorylation Gene Target Gene Expression PolII->Gene Transcription BI1347 BI-1347 BI1347->CDK8_Module

Caption: Role of the CDK8/19 module in transcriptional regulation.

Experimental Protocols for Selectivity Profiling

The trustworthiness of any selectivity data hinges on robust, well-validated experimental protocols. Below are detailed, step-by-step methodologies for three key approaches.

Protocol 1: Broad-Panel Enzymatic Kinase Assay (e.g., ADP-Glo™)

This method measures the direct inhibition of a purified kinase's enzymatic activity. It is the workhorse for initial selectivity screening against large kinase panels.

Objective: To determine the IC50 value of an inhibitor against a panel of purified kinases.

Principle: The assay measures the amount of ADP produced in a kinase reaction. A decrease in ADP corresponds to inhibition of the kinase. The ADP is converted to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

Enzymatic_Assay_Workflow A 1. Plate Compound: Dispense serial dilutions of inhibitor into a 384-well plate. B 2. Kinase Reaction: Add purified kinase, substrate, and ATP. Incubate at RT. A->B C 3. Stop & Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. B->C D 4. Detect ADP: Add Kinase Detection Reagent to convert ADP to ATP and generate light. C->D E 5. Read Luminescence: Measure signal on a plate reader. D->E F 6. Data Analysis: Calculate % inhibition and determine IC50 values. E->F

Caption: Workflow for an enzymatic kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a serial dilution of the test compound (e.g., 11-point, 3-fold dilution) in DMSO.

    • Dispense 1 µL of the diluted compound or DMSO (vehicle control) into the wells of a 384-well assay plate.

  • Kinase Reaction Initiation:

    • Prepare a "Kinase Working Stock" containing the purified kinase enzyme in the appropriate reaction buffer.

    • Prepare an "ATP/Substrate Working Stock" containing the specific peptide substrate and ATP at a concentration near the Km for the enzyme.

    • Add 2 µL of the Kinase Working Stock to each well.

    • Add 2 µL of the ATP/Substrate Working Stock to each well to start the reaction (final volume: 5 µL).

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and simultaneously provides luciferase/luciferin to generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Fit the data to a dose-response curve to determine the IC50 value.[11][12]

Protocol 2: NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of an inhibitor to its target kinase inside an intact cell, providing a more physiologically relevant measure of potency.

Objective: To determine the intracellular affinity (IC50) of an inhibitor for a target kinase in living cells.

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged kinase (the donor) and a cell-permeable fluorescent tracer that binds to the kinase's active site (the acceptor). A test compound competes with the tracer for binding, causing a dose-dependent decrease in the BRET signal.[13]

NanoBRET_Workflow A 1. Cell Transfection: Transfect cells (e.g., HEK293T) with a plasmid encoding the Kinase-NanoLuc® fusion protein. B 2. Cell Plating: Plate transfected cells into a 384-well white assay plate and culture for ~20h. A->B C 3. Compound & Tracer Addition: Add serial dilutions of the inhibitor, followed by a fixed concentration of the NanoBRET™ Tracer. B->C D 4. Equilibration: Incubate at 37°C, 5% CO2 for 2 hours to allow for binding equilibrium. C->D E 5. Lysis & Substrate Addition: Add NanoGlo® Substrate and Extracellular NanoLuc® Inhibitor. D->E F 6. Read BRET Signal: Measure donor (450 nm) and acceptor (610 nm) emissions. Calculate BRET ratio. E->F

Caption: Workflow for the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Transfect the cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase using a suitable transfection reagent (e.g., FuGENE® HD). Allow the protein to express for 18-24 hours.[14]

  • Cell Plating:

    • Harvest the transfected cells and resuspend them in Opti-MEM™ at a concentration of 2x105 cells/mL.

    • Dispense the cell suspension into a 384-well, white, non-binding surface assay plate.

  • Compound and Tracer Treatment:

    • Prepare serial dilutions of the test inhibitor in Opti-MEM™.

    • Add the diluted inhibitor to the wells.

    • Prepare the NanoBRET™ Kinase Tracer at a pre-determined concentration (typically near its EC50) in Opti-MEM™.

    • Add the tracer solution to all wells. The final volume should be around 40 µL.[14]

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the intracellular target.[14]

  • Signal Detection:

    • Prepare the detection reagent containing NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor in Opti-MEM™. The extracellular inhibitor ensures that the signal originates only from intact cells.

    • Add 20 µL of the detection reagent to each well.

  • Data Acquisition and Analysis:

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure the donor emission (e.g., 450 nm) and the acceptor emission (e.g., 610 nm).

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the intracellular IC50.[14]

Protocol 3: KiNativ™ In Situ Kinase Profiling

This chemoproteomic platform provides a functional readout of inhibitor binding to native kinases within a complex cell lysate, offering insights that recombinant assays cannot.

Objective: To determine the apparent binding affinity (Kdapp) of an inhibitor against a broad range of endogenous kinases simultaneously.

Principle: A biotin-linked, acyl-phosphate ATP probe is used to covalently label a conserved lysine residue in the active site of kinases within a cell lysate. Pre-incubation with a competitive inhibitor prevents this labeling in a dose-dependent manner. The extent of labeling for each kinase is then quantified by mass spectrometry.[9]

Step-by-Step Methodology:

  • Cell Lysis and Proteome Preparation:

    • Harvest cells and prepare a native cell lysate under non-denaturing conditions.

    • Perform rapid gel filtration to remove endogenous ATP and other small molecule metabolites that could compete with the probe.[9]

  • Inhibitor Incubation:

    • Aliquot the lysate and incubate with serial dilutions of the test inhibitor (or DMSO for control) for a defined period (e.g., 45 minutes) to allow binding to target kinases.

  • Probe Labeling:

    • Add the biotinylated ATP/ADP acyl-phosphate probe to each sample and incubate for a short period (e.g., 10 minutes). The probe will covalently modify the active site lysine of kinases that are not occupied by the inhibitor.

  • Protein Digestion and Enrichment:

    • Denature the proteins and reduce/alkylate the cysteines.

    • Digest the proteome into peptides using trypsin.

    • Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • Mass Spectrometry Analysis:

    • Analyze the enriched peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the probe-labeled peptides corresponding to specific kinases.

  • Data Analysis:

    • Compare the abundance of each labeled kinase peptide in the inhibitor-treated samples to the DMSO control.

    • The reduction in signal corresponds to the degree of target engagement by the inhibitor.

    • Generate dose-response curves for each identified kinase to determine the IC50 or apparent Kd (Kdapp).[9]

Conclusion and Future Directions

The pyrazolo[4,3-b]pyridine scaffold and its related isomers are exceptionally versatile platforms for the design of potent and selective kinase inhibitors. As demonstrated by compounds like eCF506 and BI-1347, careful chemical elaboration of this core can yield inhibitors with vastly different selectivity profiles, tailored to specific biological questions or therapeutic goals.

The ultimate assessment of selectivity is not reliant on a single method but on a holistic, multi-pronged approach. Initial broad-panel enzymatic screens provide a comprehensive overview of potential on- and off-targets. This must be followed by cellular target engagement assays, such as NanoBRET™, to confirm that the inhibitor can reach and bind its target in the complex milieu of a living cell. Finally, chemoproteomic methods like KiNativ™ offer the unique advantage of profiling against endogenous, post-translationally modified kinases in their native signaling complexes.

The future of kinase inhibitor development will continue to push the boundaries of selectivity. As our understanding of the kinome deepens, the demand for ultra-selective probes to dissect signaling pathways and for precisely targeted therapeutics with minimal side effects will only grow. The strategic application of the robust experimental protocols detailed in this guide is essential for meeting this challenge and for successfully translating promising chemical matter into validated biological tools and next-generation medicines.

References

  • Adler, M., et al. (2017). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Cellular and Molecular Life Sciences, 74(5), 875-888. [Link]

  • Allen, B. L., & Taatjes, D. J. (2015). The Mediator complex: a central integrator of transcription. Nature Reviews Molecular Cell Biology, 16(3), 155-166. [Link]

  • Broude, E. V., et al. (2017). CDK8/19 Mediator kinases potentiate induction of transcription by NFκB. Proceedings of the National Academy of Sciences, 114(37), 9972-9977. [Link]

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1108-1123. [Link]

  • Boehringer Ingelheim. (n.d.). CDK8 inhibitor | BI-1347. opnMe.com. [Link]

  • Unciti-Broceta, A., et al. (2016). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 76(22), 6660-6670. [Link]

  • Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1481. [Link]

  • RCSB PDB. (2020). 6QTG: Crystal structure of human CDK8/CYCC in complex with BI-1347. RCSB Protein Data Bank. [Link]

  • Al-Tel, T. H., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6523. [Link]

  • Patricelli, M. P., et al. (2011). In Situ Kinase Profiling Reveals Functionally Relevant Properties of Native Kinases. Chemistry & Biology, 18(6), 699-710. [Link]

  • Dawar, F. U., et al. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry, 62(24), 11216-11234. [Link]

  • ResearchGate. (n.d.). A, Proposed structural changes induced by eCF506 and dasatinib on human... ResearchGate. [Link]

  • Hutterer, C., et al. (2019). Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance. Molecular Cancer Therapeutics, 18(10), 1696-1707. [Link]

  • ResearchGate. (n.d.). The KiNativ approach to kinase inhibitor profiling. ResearchGate. [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan. LINCS Consortium. [Link]

  • EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. EUbOPEN Protocols. [Link]

  • Abdel-Aziem, A., & Fouad, S. A. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Molecular Diversity. [Link]

  • Liu, N., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(11), 1438-1447. [Link]

  • K-M, A., & A, E. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 807, 1-17. [Link]

  • Papakyriakou, A., et al. (2022). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank, 2022(2), M1343. [Link]

  • Vasta, J. D., et al. (2018). Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. Cell Chemical Biology, 25(2), 225-235.e6. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to the Efficacy of Pyrazolo[4,3-b]pyridine and Pyrazolo[3,4-d]pyrimidine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, particularly in the pursuit of novel kinase inhibitors, the selection of a core heterocyclic scaffold is a critical decision that dictates the trajectory of a research program. Among the myriad of privileged structures, pyrazolo[4,3-b]pyridine and pyrazolo[3,4-d]pyrimidine have emerged as two of the most prominent and fruitful scaffolds. This guide provides an in-depth, objective comparison of their efficacy, drawing upon a synthesis of preclinical data to inform researchers, scientists, and drug development professionals in their quest for next-generation therapeutics.

The Architectural Underpinnings: A Physicochemical and Structural Overview

At first glance, the pyrazolo[4,3-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds share a common pyrazole ring fused to a six-membered nitrogen-containing ring. However, the nature of this second ring—a pyridine versus a pyrimidine—imparts distinct electronic and steric properties that profoundly influence their interactions with the ATP-binding pocket of protein kinases.

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established purine isostere, a feature that has been masterfully exploited in the design of numerous kinase inhibitors.[1][2] This bioisosterism allows it to mimic the adenine base of ATP, forming key hydrogen bond interactions with the hinge region of the kinase domain.[1] The presence of two nitrogen atoms in the pyrimidine ring offers multiple points for hydrogen bonding and substitution, providing a versatile platform for medicinal chemists to fine-tune potency and selectivity. This versatility has been demonstrated in the development of clinically successful drugs such as the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1]

The pyrazolo[4,3-b]pyridine scaffold, while also a potent kinase hinge-binder, presents a different electronic profile. The pyridine ring, with its single nitrogen atom, modulates the electron distribution across the bicyclic system differently than the pyrimidine ring. This can influence the pKa of the molecule and its overall ADME (absorption, distribution, metabolism, and excretion) properties. While perhaps less explored historically than its pyrimidine counterpart, the pyrazolo[4,3-b]pyridine scaffold has been increasingly recognized as a "privileged" structure in its own right, leading to the discovery of potent inhibitors against a diverse range of kinases.[3]

A comparative analysis of their core physicochemical properties is presented below:

PropertyPyrazolo[4,3-b]pyridine CorePyrazolo[3,4-d]pyrimidine Core
Molecular FormulaC6H5N3C5H4N4
Molecular Weight119.12 g/mol 120.11 g/mol
XLogP31.10.5
Hydrogen Bond Donors11
Hydrogen Bond Acceptors23

Data for the unsubstituted core scaffolds.

The additional nitrogen atom in the pyrazolo[3,4-d]pyrimidine core increases its hydrogen bond acceptor count and generally leads to a lower calculated logP, suggesting potentially greater aqueous solubility, a desirable feature for drug candidates.

A Head-to-Head Battle in the Kinome: Comparative Efficacy

A direct, comprehensive head-to-head comparison of the two scaffolds against the entire kinome in a single study is not yet available in the public domain. However, by synthesizing data from numerous independent studies, a comparative picture of their efficacy against various kinase families can be constructed.

Pyrazolo[3,4-d]pyrimidine: The Established Powerhouse

The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold is well-documented against a broad spectrum of kinases, particularly those implicated in cancer.

  • Tyrosine Kinases (EGFR, VEGFR, BTK): This scaffold has shown remarkable success in targeting tyrosine kinases. As a purine isostere, it effectively competes with ATP in the kinase active site.[4] Derivatives have demonstrated potent inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[4] The clinical success of Ibrutinib underscores its profound efficacy against BTK.[1]

  • Cyclin-Dependent Kinases (CDKs): The pyrazolo[3,4-d]pyrimidine core is a cornerstone in the development of CDK inhibitors.[2] Its ability to mimic ATP allows for potent inhibition of these crucial cell cycle regulators. Numerous studies have reported derivatives with low nanomolar IC50 values against various CDKs.[2]

Pyrazolo[4,3-b]pyridine: The Ascendant Challenger

The pyrazolo[4,3-b]pyridine scaffold has been gaining significant traction, with a growing body of evidence supporting its efficacy against a diverse set of kinases.

  • Fibroblast Growth Factor Receptors (FGFRs): Scaffold hopping from known FGFR inhibitors has led to the discovery of highly potent and selective pyrazolo[4,3-b]pyridine-based inhibitors.[3]

  • Pim Kinases: This scaffold has been successfully employed to develop potent pan-Pim kinase inhibitors, which are attractive targets in oncology.[3]

  • Other Serine/Threonine Kinases (CDK8, Mps1): Derivatives of pyrazolo[4,3-b]pyridine have demonstrated potent inhibition of CDK8 and Mps1, highlighting the versatility of this scaffold beyond tyrosine kinases.[3][5]

A Glimpse of Direct Comparison

While rare, some studies provide a direct, albeit limited, comparison. For instance, in the development of Interleukin-2-inducible T-cell kinase (ITK) inhibitors, it was found that both indazole and pyrazolo[4,3-b]pyridine scaffolds yielded compounds with similar enzymatic inhibition, suggesting that for certain targets, the choice of scaffold may be less critical than the nature of the substituents.[3]

The following table summarizes representative IC50 values for derivatives of both scaffolds against various kinases, compiled from multiple sources. It is crucial to note that these are not from head-to-head studies and are for illustrative purposes to showcase the potency achievable with each scaffold.

Kinase TargetPyrazolo[4,3-b]pyridine Derivative IC50 (nM)Pyrazolo[3,4-d]pyrimidine Derivative IC50 (nM)
Mps12.6[5]-
PIM-126[6]-
TBK10.2[7]-
FGFR(Potent inhibition reported)[3]-
EGFR-34[8]
VEGFR2-(Potent inhibition reported)[4]
BTK-7.95[1]
CDK2-57[2]

Experimental Validation: Protocols for Efficacy Assessment

To empower researchers in their comparative studies, this section provides detailed, step-by-step protocols for key in vitro and in vivo assays used to evaluate the efficacy of kinase inhibitors based on these scaffolds.

In Vitro Kinase Inhibition Assay

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting the activity of a target kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-³²P]ATP)

  • Microplate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to the desired final concentrations.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and kinase buffer.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measurement: Read the signal on the appropriate microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Add_Inhibitor Add Test Compounds to Plate Compound_Prep->Add_Inhibitor Reaction_Mix Prepare Kinase Reaction Mix (Kinase, Substrate, Buffer) Reaction_Mix->Add_Inhibitor Start_Reaction Initiate Reaction with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at Controlled Temperature Start_Reaction->Incubate Detect Stop Reaction & Add Detection Reagent Incubate->Detect Measure Read Signal on Plate Reader Detect->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To assess the effect of test compounds on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting viability against compound concentration.

G cluster_culture Cell Culture cluster_assay MTT Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Treat_Cells Treat with Test Compounds Seed_Cells->Treat_Cells Incubate_Cells Incubate for 48-72h Treat_Cells->Incubate_Cells Add_MTT Add MTT Reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_GI50 Determine GI50 Value Calculate_Viability->Determine_GI50

Caption: Workflow for a cell viability MTT assay.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of a test compound in a mouse xenograft model.

Objective: To assess the in vivo antitumor activity of a test compound.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line for tumor implantation

  • Test compound formulated in a suitable vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into treatment and control groups.

  • Treatment: Administer the test compound (e.g., by oral gavage or intraperitoneal injection) and vehicle control to the respective groups according to a predetermined schedule and dose.

  • Monitoring: Monitor the body weight and tumor volume of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint: Continue the treatment for a defined period or until the tumors in the control group reach a predetermined size.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

G cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Efficacy Analysis Implant_Cells Implant Cancer Cells in Mice Tumor_Growth Allow Tumors to Establish Implant_Cells->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Administer_Compound Administer Test Compound and Vehicle Randomize->Administer_Compound Monitor Monitor Tumor Volume and Body Weight Administer_Compound->Monitor Monitor->Administer_Compound Endpoint Reach Study Endpoint Monitor->Endpoint Analyze_Data Analyze Tumor Growth Inhibition (TGI) Endpoint->Analyze_Data

Caption: Workflow for an in vivo tumor xenograft study.

Conclusion: Choosing the Right Tool for the Job

Both pyrazolo[4,3-b]pyridine and pyrazolo[3,4-d]pyrimidine are undeniably powerful scaffolds for the development of kinase inhibitors. The choice between them is not a matter of inherent superiority, but rather a strategic decision based on the specific kinase target, the desired selectivity profile, and the overall drug discovery strategy.

The pyrazolo[3,4-d]pyrimidine scaffold, with its proven track record and purine-mimicking properties, remains a go-to choice for many kinase targets, particularly those where ATP-competitive inhibition is a well-validated strategy. Its versatility and the wealth of existing structure-activity relationship (SAR) data provide a solid foundation for new drug discovery programs.

The pyrazolo[4,3-b]pyridine scaffold represents a compelling alternative, offering a distinct electronic and structural profile that can be exploited to achieve novel selectivity and improved physicochemical properties. Its rising prominence in the literature suggests that it will continue to be a source of innovative kinase inhibitors.

Ultimately, the most effective approach may involve the parallel exploration of both scaffolds in the early stages of a project. By leveraging the unique advantages of each, researchers can maximize their chances of identifying a clinical candidate with the optimal balance of potency, selectivity, and drug-like properties. This guide provides the foundational knowledge and experimental framework to embark on such a comparative journey, empowering scientists to make informed decisions in the rational design of next-generation kinase inhibitors.

References

  • Schiemann, K., et al. (2016). Scaffold hopping from imidazo[5,1-b][2][3][4]thiadiazole to pyrazolo[3,4-b]pyridine as a strategy to improve the metabolic stability of CDK8 inhibitors. Journal of Medicinal Chemistry, 59(17), 8049-8068.

  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1118-1133.
  • Kassab, A. E. (2023). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. Archiv der Pharmazie, 356(1), e2200424.
  • Abdel-Gawad, H., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-742.

  • PubChem. (n.d.). 1H-Pyrazolo[4,3-b]pyridine. Retrieved from [Link]

  • Hassaballah, A. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Medicinal Chemistry, 15(2), 488-506.
  • PubChem. (n.d.). 1H-Pyrazolo[3,4-d]pyrimidine. Retrieved from [Link]

  • El-Morsy, A. M., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules, 27(19), 6539.
  • Goi, T., et al. (2020). Pyrazolo[4,3-d]pyrimidine Derivatives as a Novel Hypoxia-Inducible Factor Prolyl Hydroxylase Domain Inhibitor for the Treatment of Anemia. ACS Medicinal Chemistry Letters, 11(6), 1266-1272.
  • Gangjee, A., et al. (2021). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. European Journal of Medicinal Chemistry, 219, 113429.
  • Abdel-Aziz, A. A.-M., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry, 105, 104429.
  • El-Sayed, N. N. E., et al. (2020). Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Bioorganic Chemistry, 105, 104429.
  • Zhang, J., et al. (2023). Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry, 253, 115334.
  • Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7846-7863.

Sources

A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Efficacy for Pyrazolo[4,3-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazolo[4,3-b]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to bind to a wide range of biological targets, most notably protein kinases.[1] As researchers and drug developers, our primary challenge extends beyond synthesizing potent molecules; we must rigorously validate that the promising activity observed in a test tube (in vitro) translates into tangible therapeutic effects in a living organism (in vivo). This guide provides a comprehensive framework for this critical validation process, grounded in scientific integrity and field-proven insights. We will navigate the essential experimental stages, from initial target engagement to preclinical proof-of-concept, using a hypothetical series of pyrazolo[4,3-b]pyridine compounds targeting a key oncogenic kinase.

Part 1: The Foundational Stage - Robust In Vitro Characterization

The journey from a chemical entity to a potential drug candidate begins with a meticulous in vitro evaluation. This stage is not merely about generating potency numbers; it's about building a solid, evidence-based foundation to justify the significant investment of time and resources required for in vivo studies. The logic is to move from a simplified, isolated system (biochemical assay) to a more complex, biologically relevant one (cellular assay).

Primary Target Engagement: The In Vitro Kinase Inhibition Assay

Our first objective is to confirm that our compound directly interacts with and inhibits its intended molecular target. An enzymatic assay provides the cleanest system to quantify this interaction, measuring the compound's ability to block the catalytic activity of the isolated kinase.

Causality Behind the Experimental Design: We employ a luminescent-based assay, such as the ADP-Glo™ Kinase Assay, for its high sensitivity and broad applicability.[2] The principle is straightforward: kinase activity consumes ATP, converting it to ADP. The amount of ADP produced is directly proportional to kinase activity. By measuring the luminescence generated from the conversion of this ADP back to ATP and its subsequent use by luciferase, we can quantify kinase inhibition. A critical parameter is the ATP concentration; we run the assay at the Kₘ value of ATP for the specific kinase. This ensures competitive inhibitors are not disadvantaged and provides a more physiologically relevant measure of potency (IC₅₀).[3]

Experimental Protocol: ADP-Glo™ Kinase Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of the pyrazolo[4,3-b]pyridine test compounds in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).

  • Kinase Reaction: In a 384-well plate, add 2.5 µL of test compound dilution, 2.5 µL of a solution containing the target kinase and its specific substrate, and initiate the reaction by adding 5 µL of ATP solution (at 2x the final desired concentration, near the Kₘ).

  • Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes) within the enzyme's linear velocity region.[3]

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (vehicle) controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Activity: The Antiproliferative Assay

A potent molecule in a biochemical assay is a promising start, but it is no guarantee of efficacy in a living cell. The compound must be able to cross the cell membrane, engage its target in a complex intracellular environment, and elicit a functional downstream response—in this case, inhibiting cancer cell proliferation.

Causality Behind the Experimental Design: We select a cancer cell line where the target kinase is a known driver of proliferation. For instance, if targeting Monopolar spindle kinase 1 (Mps1), the MDA-MB-468 breast cancer cell line is a suitable model.[4][5] The Sulforhodamine B (SRB) assay is chosen for its reliability. It measures total protein content, which serves as a proxy for cell number, and is less prone to interference from metabolic changes than tetrazolium-based assays (e.g., MTT).[6]

Experimental Protocol: Sulforhodamine B (SRB) Antiproliferative Assay

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the pyrazolo[4,3-b]pyridine compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known clinical inhibitor).

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition. Plot this against the logarithm of compound concentration and use non-linear regression to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Synthesis 1: In Vitro Efficacy Profile

The data from these initial assays allow us to shortlist compounds for the more demanding in vivo studies. A good candidate will exhibit potent target inhibition that translates into significant cellular antiproliferative activity.

Compound IDTarget Kinase IC₅₀ (nM)Cell Line GI₅₀ (µM)
PzB-00150.05
PzB-0021502.5
PzB-00381.8
Staurosporine (Control)20.01

Table 1: Hypothetical in vitro data for a series of pyrazolo[4,3-b]pyridine compounds. PzB-001 shows excellent translation from enzymatic to cellular potency. PzB-002 is significantly less potent in both assays. PzB-003 shows potent enzymatic activity but a significant drop-off in cellular potency, warranting investigation into issues like poor cell permeability or high plasma protein binding.

Part 2: Preclinical Proof-of-Concept - In Vivo Validation

Demonstrating that a compound can shrink a tumor in a living animal is the quintessential proof-of-concept. This phase integrates all aspects of a drug's behavior: its absorption, distribution, metabolism, and excretion (ADME), alongside its ability to reach the tumor and engage its target at a sufficient concentration to exert a therapeutic effect.

The Efficacy Model: The Human Tumor Xenograft Study

The subcutaneous xenograft model is the workhorse of in vivo cancer pharmacology.[7] It involves implanting human cancer cells into immunocompromised mice, allowing a tumor to grow, and then treating the mice with the test compound to measure its effect on tumor progression.

Causality Behind the Experimental Design: The choice of cell line is critical and should be the same as that used in the cellular assays to ensure continuity. Immunocompromised mice (e.g., NOD-SCID or athymic nude) are used to prevent rejection of the human tumor cells. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing schedule are informed by preliminary pharmacokinetic (PK) studies, which determine the compound's bioavailability and half-life.[4] The primary endpoint is Tumor Growth Inhibition (TGI), a quantitative measure of the compound's ability to slow tumor growth compared to a vehicle-treated control group.

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MDA-MB-468 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the animals into treatment groups (e.g., Vehicle, PzB-001 at 25 mg/kg, Positive Control) with 8-10 mice per group.

  • Compound Administration: Administer the compound according to the predetermined schedule (e.g., once daily by oral gavage) for a set period (e.g., 21 days).

  • Tumor Measurement: Measure tumor dimensions using digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor animal body weight regularly as an indicator of systemic toxicity.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group using the formula: %TGI = [1 - (ΔT/ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Synthesis 2: In Vivo Efficacy Profile
Compound IDDose & Schedule% TGI (Day 21)Body Weight Change
VehicleN/A0%+5%
PzB-00125 mg/kg, QD, PO78%-2%
PzB-00325 mg/kg, QD, PO15%-3%

Table 2: Hypothetical in vivo efficacy data. PzB-001, which was potent in vitro, demonstrates significant tumor growth inhibition in the xenograft model with no signs of major toxicity. PzB-003, despite its enzymatic potency, shows poor in vivo efficacy, corroborating its weak cellular activity and suggesting a potential ADME or bioavailability issue.

Part 3: Visualizing the Path to Validation

To succeed in drug development, we must understand both the biological context of our target and the logical flow of our validation experiments.

Targeting a Key Oncogenic Pathway

Pyrazolo[4,3-b]pyridines often target kinases within critical signaling pathways that drive cancer cell proliferation and survival. The diagram below illustrates a simplified Ras-Raf-MEK-ERK pathway, a common target for such inhibitors.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates Raf Raf Kinase Ras->Raf Activates MEK MEK Kinase Raf->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Transcription Transcription Factors ERK->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Pyrazolo[4,3-b]pyridine Inhibitor Inhibitor->Raf Blocks

Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.

The In Vitro to In Vivo Validation Workflow

The entire process can be visualized as a funnel, where a large number of initial compounds are progressively filtered based on increasingly stringent and complex biological assays.

Workflow cluster_decision Decision Point biochem Biochemical Assay (Target IC₅₀) cell Cell-Based Assay (Proliferation GI₅₀) biochem->cell Translates to pk Pharmacokinetics (ADME Profiling) cell->pk Promising Candidates invivo In Vivo Efficacy (Xenograft Model - %TGI) pk->invivo Informs Dosing go_nogo Lead Candidate Selection invivo->go_nogo Efficacy & Safety Data

Caption: The experimental workflow for validating in vitro to in vivo efficacy.

Conclusion

The validation of in vitro to in vivo efficacy is a multi-step, logic-driven process. It requires more than just generating data; it demands a deep understanding of the causality behind each experimental choice. For pyrazolo[4,3-b]pyridine compounds, success hinges on demonstrating potent target engagement that translates into robust cellular activity, which, when coupled with favorable pharmacokinetic properties, leads to significant efficacy in a preclinical animal model. By following a rigorous, self-validating system of experimentation as outlined in this guide, researchers can confidently identify and advance those compounds with the highest probability of becoming successful therapeutics.

References

  • National Center for Biotechnology Information. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. Available from: [Link]

  • National Center for Biotechnology Information. Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. Available from: [Link]

  • National Center for Biotechnology Information. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. Available from: [Link]

  • Royal Society of Chemistry. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • ResearchGate. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Available from: [Link]

  • ResearchGate. Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Available from: [Link]

  • National Center for Biotechnology Information. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available from: [Link]

  • ACS Publications. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and In Silico Docking of New Pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine-based Cytotoxic Agents. Available from: [Link]

  • National Center for Biotechnology Information. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors. Available from: [Link]

  • protocols.io. In vitro kinase assay. Available from: [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available from: [Link]

  • ResearchGate. Novel Pyrazolo[3,4-b]pyridine Derivatives: Synthesis, Characterization, Antimicrobial and Antiproliferative Profile | Request PDF. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of Novel Pyrazolo[3,4- b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Available from: [Link]

  • National Center for Biotechnology Information. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. Available from: [Link]

  • National Center for Biotechnology Information. Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. Available from: [Link]

  • MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Available from: [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical synthesis fields, our work with novel heterocyclic compounds like 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is fundamental to innovation. However, our responsibility extends beyond synthesis and application to the safe and compliant management of these materials throughout their lifecycle. This guide provides a comprehensive, experience-driven protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The structure of this molecule—a brominated (halogenated) pyrazolopyridine—informs every decision we must make regarding its handling and disposal. The presence of the bromine atom categorizes it as a halogenated organic compound, while the pyridine-like core suggests potential toxicity and reactivity.[1][2][3][4]

Part 1: Hazard Assessment and Risk Mitigation

Inferred Hazard Profile

The primary risks associated with this class of compounds are summarized below. This assessment is based on data for analogous chemicals and should be treated as a minimum standard for safety precautions.

Hazard ClassDescription & RationalePotential Health Effects
Acute Toxicity Pyridine derivatives and brominated organic compounds are frequently categorized as harmful if swallowed, inhaled, or in contact with skin.[1][5][6][7][8]Harmful or toxic upon ingestion or skin absorption.[7] May cause dizziness, headache, and nausea if inhaled.[2][8]
Skin & Eye Irritation A common characteristic of functionalized aromatic heterocycles.[5][7][9]Causes skin irritation and serious eye irritation.[5][7][9]
Flammability While the solid itself may not be highly flammable, solutions in organic solvents are. Pyridine, a parent structure, is a highly flammable liquid.[1]Vapors may form explosive mixtures with air.[8] Keep away from heat, sparks, and open flames.[8][10]
Environmental Hazard Halogenated organic compounds can be persistent in the environment. Discharge into drains or the environment must be strictly avoided.[1][10]Potential for long-term adverse effects in the aquatic environment.
Essential Personal Protective Equipment (PPE) & Controls

Adherence to proper PPE is non-negotiable. The following setup is mandatory when handling this compound in any form—solid, solution, or as waste.

  • Engineering Controls : All handling and waste consolidation must occur inside a certified chemical fume hood to mitigate inhalation risks.[2]

  • Eye Protection : Chemical splash goggles are required.[2][11]

  • Hand Protection : Use nitrile or neoprene gloves, which are resistant to pyridine-like chemicals.[2][11] Do not use latex gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6]

  • Body Protection : A flame-resistant lab coat must be worn and kept fully buttoned.[11]

Part 2: Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated hazardous waste. The cardinal rule is segregation : never mix halogenated waste with non-halogenated waste streams.[3][4][12] This is because common disposal methods like fuel blending are not suitable for halogenated compounds, which require high-temperature incineration to prevent the formation of toxic dioxins and furans.[13]

Workflow for Compliant Disposal

G cluster_prep Phase 1: Preparation & Segregation cluster_collection Phase 2: Waste Collection cluster_final Phase 3: Storage & Disposal A Identify Waste Type: Solid, Liquid Solution, or Contaminated Labware B Select a compatible, leak-proof waste container (e.g., HDPE or glass) A->B C Affix 'HALOGENATED HAZARDOUS WASTE' Label B->C D Work inside a Chemical Fume Hood C->D Proceed to Collection E Carefully transfer waste into the labeled container D->E F Keep container closed except when adding waste E->F G Update container contents log with chemical name & quantity F->G Proceed to Finalization H Store sealed container in designated Satellite Accumulation Area (SAA) G->H I Contact Institutional EHS for scheduled waste pickup H->I

Caption: Waste Disposal Workflow for this compound.

Detailed Procedural Steps
  • Container Selection and Preparation :

    • Obtain a designated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. This will typically be a high-density polyethylene (HDPE) or glass container with a screw-top cap.[12]

    • The container must be clean, in good condition, and compatible with the waste.

    • Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list the full chemical name: "this compound".[3] Do not use abbreviations.

  • Waste Consolidation :

    • Pure/Neat Compound : If disposing of the unreacted solid, carefully transfer it to the waste container using a dedicated spatula or funnel.

    • Solutions : If the compound is in a solvent, it must be disposed of as halogenated liquid waste, regardless of the solvent used. For example, a solution in methanol (a non-halogenated solvent) becomes halogenated waste once the brominated compound is added.[3]

    • Contaminated Materials : Items like gloves, weigh boats, or silica gel heavily contaminated with the compound should be double-bagged, sealed, labeled as "Solid Halogenated Waste," and disposed of according to institutional solid waste protocols.

  • Container Management :

    • The waste container must remain tightly sealed at all times, except when you are actively adding waste.[3][12] This prevents the release of volatile organic compounds (VOCs).

    • Fill the container to no more than 90% of its capacity to allow for vapor expansion.[12]

    • Maintain an accurate log of the contents and their approximate quantities on the container's label or an attached tag.

  • Temporary Storage and Disposal :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked, secure, and provide secondary containment.

    • Once the container is full or you have finished the project, contact your institution's EHS office to arrange for a pickup. They will manage the final transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[14]

Part 3: Emergency Procedures

Even with meticulous planning, accidents can occur.

Spill Management

For small spills contained within a chemical fume hood:

  • Alert Personnel : Inform others in the immediate area.

  • Containment : Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or vermiculite.[1][10] Do not use paper towels, which are combustible.

  • Collection : Once absorbed, carefully sweep the material into a dedicated container. Use non-sparking tools if a flammable solvent is involved.[1][8]

  • Disposal : Seal the container, label it as "Halogenated Spill Debris," and dispose of it as hazardous waste.

  • Decontamination : Clean the spill area thoroughly.

For large spills, immediately evacuate the area, alert others, and contact your institution's emergency response team or EHS.

First Aid Measures
  • Skin Contact : Immediately remove all contaminated clothing.[10] Wash the affected area with soap and plenty of water for at least 15 minutes.[15] Seek medical attention.[2]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5][15] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen.[8] Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[6][8] Seek immediate medical attention.

By adhering to these rigorous, safety-first procedures, we can confidently advance our research while upholding our commitment to a safe and compliant laboratory environment.

References

  • PENTA s.r.o. (2024). Pyridine - SAFETY DATA SHEET.
  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?.
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Commonwealth of Pennsylvania Department of Environmental Protection. Hazardous Waste Program.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Florida Department of Environmental Protection. (2024). Summary of Hazardous Waste Regulations.
  • Lab Alley. Pyridine-Safety-Data-Sheet-SDS.pdf.
  • U.S. Environmental Protection Agency. Hazardous Waste.
  • New York State Department of Environmental Conservation. Hazardous Waste Management.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Bromo-6-methylpyridine.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure.
  • Sigma-Aldrich. (2023). SAFETY DATA SHEET - 2-Bromo-6-(bromomethyl)pyridine.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromo-6-(hydroxymethyl)pyridine.
  • Boron Molecular. This compound.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 6-Bromo-2-picoline.
  • Biocompare. This compound from Aladdin Scientific.
  • Sigma-Aldrich. 6-Bromo-1H-pyrazolo[3,4-b]pyridine.
  • Unknown.
  • ResearchGate. (2017). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls.
  • PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.

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Navigating the Unknown: A Guide to Personal Protective Equipment for Handling 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction: The Precautionary Principle in Practice

In the fast-paced world of drug discovery and chemical synthesis, researchers often work with novel compounds for which comprehensive toxicological data is not yet available. 6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine is one such compound. In the absence of a specific Safety Data Sheet (SDS), a conservative and cautious approach is not just recommended, it is a requirement for ensuring laboratory safety. This guide provides a detailed framework for selecting and using Personal Protective Equipment (PPE) when handling this and other research chemicals with unknown hazard profiles. The foundational principle is to treat the substance as potentially hazardous, anticipating risks based on its chemical structure—a halogenated (brominated) heterocyclic aromatic compound. Such structures can be associated with skin and eye irritation, and potential toxicity if inhaled or ingested.[1][2][3]

Hazard Assessment: Inferring Risk from Chemical Structure

  • Brominated Aromatic Compounds: These compounds can be irritants and may have long-term health effects. The bromine atom increases the molecule's reactivity and can lead to skin sensitization. Safety data for compounds like 2-Bromo-6-methylpyridine and 6-Bromo-2,3-difluoro-pyridine indicate they can cause skin and serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled.[4][5]

  • Pyridine Derivatives: Pyridine and its derivatives are known to be absorbed through the skin and can cause irritation. They can also have effects on the nervous system.

  • Novel Compounds: For any new or uncharacterized substance, it is prudent to assume it is hazardous until proven otherwise.[1][6] The Occupational Safety and Health Administration (OSHA) requires that chemicals with unknown toxicity be handled with a high degree of caution.[7][8][9][10]

Based on these structural alerts, we must assume this compound is, at a minimum:

  • A skin and eye irritant.

  • Harmful if ingested, inhaled, or absorbed through the skin.

Core Directive: A Multi-Layered PPE Strategy

A comprehensive PPE strategy is essential and should be adapted to the specific procedure being performed. The following recommendations are based on guidelines from the National Institute for Occupational Safety and Health (NIOSH) and best practices for handling hazardous research chemicals.[11][12][13][14]

Eye and Face Protection: The First Line of Defense

Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory work.

Recommended for Handling Solids and Solutions: Tightly fitting safety goggles should be worn to protect against splashes and fine dust.[4]

High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a face shield should be worn in combination with safety goggles to provide full facial protection.[11]

Skin and Body Protection: An Impermeable Barrier

Laboratory Coat: A flame-resistant lab coat is the minimum requirement. However, for handling neat compounds or concentrated solutions, a disposable gown made of a laminate material like polyethylene-coated polypropylene is recommended to prevent soak-through.[11]

Gloves: The Critical Interface

  • Material: Use powder-free nitrile or neoprene gloves. Avoid latex gloves due to potential allergic reactions and poor chemical resistance to many organic compounds.

  • Double Gloving: For all handling of the solid compound and its solutions, wearing two pairs of gloves is mandatory. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff.[11] This practice allows for the quick and safe removal of the outer glove in case of contamination, without exposing the skin.

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use. Gloves should be changed immediately if contamination is suspected, and at regular intervals (e.g., every 30-60 minutes) during extended procedures, as chemicals can permeate even resistant gloves over time.[11]

Respiratory Protection: Mitigating Inhalation Risks

Handling this compound as a solid powder presents a significant inhalation hazard due to the potential for aerosolization.[1]

Engineering Controls First: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a glove box to minimize airborne particulates.[2][6]

When Respiratory Protection is Necessary: If work absolutely cannot be conducted within a fume hood, a risk assessment must be performed by Environmental Health & Safety (EHS) personnel. A NIOSH-approved air-purifying respirator with organic vapor and particulate (P100) cartridges may be required.[5][15] Note that N95 dust masks are not sufficient for protection against chemical vapors.[11]

Operational and Disposal Plans: Step-by-Step Guidance

Handling the Solid Compound (Weighing and Transfers)
  • Preparation: Ensure the chemical fume hood is clean and functioning correctly. Gather all necessary equipment, including spatulas, weigh paper, and sealable containers.

  • Don PPE: Put on your lab coat, safety goggles, and two pairs of nitrile gloves.

  • Execution: Perform all manipulations deep within the fume hood. Handle the compound gently to avoid creating dust.

  • Cleanup: After weighing, carefully wipe down the spatula and work surface with a damp paper towel. Dispose of the weigh paper and paper towel in a designated hazardous waste container.

  • Doffing PPE: Remove the outer pair of gloves and dispose of them. Then, exit the immediate work area before removing the rest of your PPE.

Preparing Solutions
  • Preparation: This procedure should also be conducted in a chemical fume hood.

  • Don PPE: Wear a lab coat (or disposable gown), safety goggles, and double nitrile gloves.

  • Execution: Slowly add the solid to the solvent to avoid splashing. If using a volatile solvent, ensure adequate ventilation.

  • Cleanup: In case of a small spill within the hood, absorb it with a chemical spill pillow or absorbent pad. Place the used absorbent material in a sealed bag for hazardous waste disposal.

Data Presentation: PPE Requirements by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesLab CoatNot generally required
Weighing Solid Safety GogglesDouble Pair of Nitrile GlovesLab Coat/Disposable GownRequired (Work in Fume Hood)
Preparing Solutions Safety GogglesDouble Pair of Nitrile GlovesLab Coat/Disposable GownRequired (Work in Fume Hood)
Running Reactions Safety Goggles & Face ShieldDouble Pair of Nitrile GlovesLab Coat/Disposable GownRequired (Work in Fume Hood)
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical Resistant Apron/GownAir-Purifying Respirator (as needed)

Mandatory Visualization: PPE Selection Logic

PPE_Selection_Logic cluster_assessment Initial Hazard Assessment cluster_ppe Required PPE start Handling this compound is_solid Is the material a solid powder? start->is_solid is_splash_risk Is there a splash risk? start->is_splash_risk double_gloves Wear double nitrile gloves start->double_gloves Always lab_coat Wear a lab coat start->lab_coat Always fume_hood Work in a certified chemical fume hood is_solid->fume_hood Yes goggles Wear safety goggles is_solid->goggles No (Solution) is_splash_risk->goggles No face_shield Wear a face shield over goggles is_splash_risk->face_shield Yes fume_hood->goggles disposable_gown Consider a disposable gown lab_coat->disposable_gown High concentration or large volume

Sources

×

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Top-N result to add to graph 6

Feasible Synthetic Routes

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6-bromo-2-methyl-2H-pyrazolo[4,3-b]pyridine
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.